Product packaging for Sdm-8(Cat. No.:CAS No. 2242777-37-1)

Sdm-8

Cat. No.: B3325893
CAS No.: 2242777-37-1
M. Wt: 302.32 g/mol
InChI Key: JLTZBYZOWVBLBQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SynVesT-1, also known as [18F]SDM-8 or [18F]MNI-1126, is a fluorine-18-labeled positron emission tomography (PET) radiotracer designed for the non-invasive imaging and quantification of synaptic vesicle glycoprotein 2A (SV2A) . SV2A is a transmembrane protein ubiquitously expressed in presynaptic terminals throughout the central nervous system, making it an excellent biomarker for assessing synaptic density in living subjects . This tracer exhibits high brain uptake, fast and reversible binding kinetics, and high specific binding signals, enabling reliable quantification of synaptic density in both preclinical and clinical research settings . The primary research value of SynVesT-1 lies in its application as a tool to investigate synaptic loss in a wide spectrum of neurological and psychiatric disorders. It holds great potential for the study of conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, schizophrenia, major depressive disorder, and traumatic brain injury . Furthermore, recent studies demonstrate its utility beyond the brain, showing it can effectively detect synapse loss in the spinal cord in models of spinal cord injury, offering a promising objective metric for evaluating novel therapeutics . Its development as an analog of [11C]UCB-J, but with the longer half-life of fluorine-18 (110 minutes), facilitates wider distribution and application in multi-center studies without the need for an on-site cyclotron . Quantitative analysis of [18F]SynVesT-1 PET imaging data is typically performed using the one-tissue-compartment (1TC) model, which has been validated in human studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16F2N2O B3325893 Sdm-8 CAS No. 2242777-37-1

Properties

IUPAC Name

(4R)-4-(3,5-difluorophenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O/c1-11-8-20-3-2-12(11)9-21-10-14(6-17(21)22)13-4-15(18)7-16(19)5-13/h2-5,7-8,14H,6,9-10H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTZBYZOWVBLBQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2242777-37-1
Record name SDM-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242777371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SDM-8
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HJJ2N3UU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of Sdm-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdm-8 is a novel difluoro-analog of UCB-J developed as a highly specific and high-affinity radioligand for the Synaptic Vesicle Glycoprotein 2A (SV2A)[1]. Primarily utilized as a Positron Emission Tomography (PET) radiotracer, [¹⁸F]this compound allows for the in vivo imaging and quantification of SV2A, serving as a critical biomarker for synaptic density in the brain[1][2][3]. Its application is particularly significant in the study of neurodegenerative disorders such as Alzheimer's disease, where synaptic loss is a key pathological feature[4]. This guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, the associated signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: High-Affinity Binding to SV2A

The primary mechanism of action of this compound is its function as a potent and selective antagonist that binds to the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a 12-transmembrane domain protein integral to synaptic vesicles and is ubiquitously expressed in presynaptic terminals throughout the central nervous system.

The Role of SV2A in Synaptic Transmission

SV2A is critically involved in the regulation of neurotransmitter release, although its precise function is still under investigation. Current research suggests several key roles for SV2A:

  • Regulation of Vesicle Exocytosis: SV2A is believed to modulate the calcium-dependent release of neurotransmitters. It interacts with synaptotagmin-1, a primary calcium sensor, influencing the efficiency of synaptic vesicle fusion with the presynaptic membrane.

  • Vesicle Trafficking and Priming: The protein is involved in maintaining the pool of readily releasable vesicles at the presynaptic terminal, ensuring the fidelity of synaptic transmission during high-frequency neuronal firing.

  • Modulation of Neuronal Excitability: The functional importance of SV2A is highlighted by the fact that it is the molecular target for the anti-epileptic drug levetiracetam.

By binding to SV2A, this compound acts as a probe that allows for the visualization and quantification of the density of these synaptic vesicle proteins, which is directly correlated with the density of synapses.

Logical Flow of this compound Action

The utility of this compound as a research tool is predicated on a straightforward logical relationship: its binding directly reflects the abundance of its target, SV2A, which in turn is a proxy for synaptic density.

Sdm8 This compound Administration (e.g., intravenous injection) Binding Specific and Reversible Binding to Presynaptic SV2A Sdm8->Binding Detection Detection of [¹⁸F]this compound Signal via PET Imaging Binding->Detection Quantification Quantification of Signal (e.g., Standardized Uptake Value) Detection->Quantification SynapticDensity Inference of Synaptic Density Quantification->SynapticDensity

Caption: Logical workflow from this compound administration to synaptic density inference.

Quantitative Data

The binding characteristics and pharmacokinetic properties of this compound have been quantified in several key studies. The following tables summarize this data.

Parameter Value Species Reference
Binding Affinity (Kᵢ) 0.58 nM-
LogP 2.32-
Plasma Free Fraction (fₚ) 43 ± 2%Rhesus Monkey
Molar Activity 241.7 MBq/nmol-
Radiochemical Purity >98%-

Table 1: In Vitro Binding and Physicochemical Properties of this compound.

Brain Region Binding Potential (BPND) Species Reference
Cingulate Cortex 4.5Rhesus Monkey
Putamen ~0.38 (K₁)Human
Temporal Cortex ~19.4 (VT)Human
Brainstem 0.8Rhesus Monkey
Centrum Semiovale ~3.8 (VT)Human

Table 2: In Vivo Binding and Kinetic Parameters of [¹⁸F]this compound. (Note: K₁ and VT are related to binding but are not direct measures of BPND).

Signaling Pathway and Application in Disease

This compound does not directly modulate a signaling pathway to elicit a therapeutic effect. Instead, its binding to SV2A provides a quantitative measure of synaptic density, which is altered in various neurological and psychiatric disorders. In Alzheimer's disease, for example, synaptic loss is an early and core feature of the pathology, correlating strongly with cognitive decline.

Studies have shown that SV2A expression is significantly decreased in the hippocampus of Alzheimer's patients. The use of [¹⁸F]this compound PET imaging can, therefore, visualize and quantify this synaptic loss in living patients, offering a powerful tool for early diagnosis, disease progression monitoring, and evaluating the efficacy of synapto-protective or synapto-restorative therapies.

cluster_0 Healthy Neuron cluster_1 Alzheimer's Disease Neuron cluster_2 [¹⁸F]this compound PET Imaging Healthy_Presynaptic Presynaptic Terminal Healthy_Vesicles Synaptic Vesicles (High SV2A Density) Healthy_Presynaptic->Healthy_Vesicles Contains Healthy_Release Normal Neurotransmitter Release Healthy_Vesicles->Healthy_Release Mediates Healthy_PET High [¹⁸F]this compound Signal Healthy_Vesicles->Healthy_PET Results in AD_Presynaptic Presynaptic Terminal AD_Vesicles Synaptic Vesicles (Reduced SV2A Density) AD_Presynaptic->AD_Vesicles Contains AD_Release Impaired Neurotransmitter Release AD_Vesicles->AD_Release Leads to AD_PET Low [¹⁸F]this compound Signal AD_Vesicles->AD_PET Results in

Caption: this compound PET signal contrast between healthy and Alzheimer's disease states.

Experimental Protocols

The characterization of this compound and its radiolabeled form, [¹⁸F]this compound, involved several key experimental procedures.

In Vitro SV2A Binding Affinity Assay
  • Objective: To determine the binding affinity (Kᵢ) of this compound for SV2A.

  • Methodology: A competitive radioligand binding assay was performed using human frontal cortex tissue homogenate.

    • Tissue Preparation: Human frontal cortex tissue was homogenized in a buffer solution.

    • Assay: The homogenate was incubated with a known concentration of a radiolabeled SV2A ligand (e.g., [³H]UCB-J) and varying concentrations of the competitor ligand, this compound.

    • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

    • Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation.

Radiosynthesis of [¹⁸F]this compound
  • Objective: To label this compound with the positron-emitting isotope Fluorine-18.

  • Methodology: [¹⁸F]this compound was prepared via a substitution reaction on an iodonium ylide precursor.

    • Fluoride Production: [¹⁸F]Fluoride was produced via a cyclotron and trapped on an anion exchange cartridge.

    • Elution: The [¹⁸F]Fluoride was eluted into a reaction vessel containing the precursor and a phase-transfer catalyst (e.g., Kryptofix 2.2.2).

    • Radiolabeling Reaction: The reaction mixture was heated to allow for the nucleophilic substitution of the iodonium ylide with [¹⁸F]Fluoride.

    • Purification: The crude reaction mixture was purified using semi-preparative high-performance liquid chromatography (HPLC).

    • Formulation: The collected [¹⁸F]this compound fraction was formulated in a physiologically compatible solution for injection.

In Vivo PET Imaging in Non-Human Primates
  • Objective: To evaluate the pharmacokinetic properties and in vivo binding specificity of [¹⁸F]this compound.

  • Methodology: PET scans were conducted on rhesus monkeys using a dedicated small animal PET scanner.

    • Animal Preparation: A rhesus monkey was anesthetized and positioned in the PET scanner. An arterial line was placed for blood sampling.

    • Radiotracer Injection: A bolus of [¹⁸F]this compound was administered intravenously.

    • PET Scan Acquisition: Dynamic PET data were acquired for 90-120 minutes.

    • Arterial Blood Sampling: Serial arterial blood samples were collected to measure the concentration of parent [¹⁸F]this compound and its radioactive metabolites over time, generating an arterial input function.

    • Blocking/Displacement Studies: To confirm binding specificity, scans were repeated after pre-treatment with a non-radioactive SV2A ligand (e.g., UCB-J or levetiracetam) or after administering a displacing dose of the ligand during the scan.

    • Data Analysis: Time-activity curves for various brain regions were generated. Kinetic modeling (e.g., one- or two-tissue compartment models) was applied using the arterial input function to calculate parameters such as the volume of distribution (VT) and the binding potential (BPND).

cluster_0 Baseline Scan cluster_1 Blocking/Displacement Scan Injection1 Inject [¹⁸F]this compound Scan1 Acquire PET Data (90 min) Injection1->Scan1 Analysis1 Calculate Baseline BP_ND Scan1->Analysis1 Comparison Compare BP_ND Values (Baseline vs. Blocked) Analysis1->Comparison Blocker Administer Blocker (e.g., UCB-J) Injection2 Inject [¹⁸F]this compound Blocker->Injection2 Scan2 Acquire PET Data (90 min) Injection2->Scan2 Analysis2 Calculate Occupied BP_ND Scan2->Analysis2 Analysis2->Comparison Conclusion Demonstrate Specificity: Baseline BP_ND >> Blocked BP_ND Comparison->Conclusion

Caption: Experimental workflow for in vivo specificity validation of [¹⁸F]this compound.

Conclusion

This compound is a highly specific ligand for the synaptic vesicle protein SV2A. Its mechanism of action is centered on its ability to bind reversibly and with high affinity to this presynaptic target. When labeled with Fluorine-18, [¹⁸F]this compound serves as an invaluable PET imaging agent that enables the non-invasive quantification of synaptic density in the living brain. This provides researchers and clinicians with a powerful biomarker to investigate the pathophysiology of a wide range of neurological and psychiatric conditions characterized by synaptic alterations and to assess the efficacy of novel therapeutic interventions aimed at preserving or restoring synaptic health.

References

Sdm-8: A High-Affinity Ligand for Synaptic Vesicle Glycoprotein 2A (SV2A)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of Sdm-8, a novel ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a crucial protein involved in synaptic vesicle transport, exocytosis, and neurotransmitter release, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease and epilepsy.[1][2] this compound, a difluoro-analog of UCB-J, has demonstrated high binding affinity and specificity for SV2A, positioning it as a valuable tool for both research and potential clinical applications, such as in vivo imaging using Positron Emission Tomography (PET).[1][3]

Quantitative Binding Affinity Data

The binding affinity of this compound and other relevant ligands for SV2A is summarized in the table below. This data facilitates a comparative analysis of their potency.

CompoundBinding Affinity (Ki)Species/TissueRadioligand UsedReference
This compound ((R)-13) 0.58 nM Rat Brain Homogenates¹⁸F-SDM-2[1]
UCB-J0.27 nMRat Brain Homogenates¹⁸F-SDM-2
(S)-enantiomer of this compound ((S)-13)116 nMRat Brain Homogenates¹⁸F-SDM-2
SDM-160.9 nMHuman SV2A[³H]UCB-J
Levetiracetam2.1 µMNot SpecifiedNot Specified

Experimental Protocol: In Vitro Radioligand Competition Binding Assay

The determination of the binding affinity of this compound for SV2A was primarily achieved through in vitro radioligand competition binding assays. The following protocol is a synthesized representation of the methodologies described in the cited literature.

Objective: To determine the inhibition constant (Ki) of this compound for SV2A by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: ¹⁸F-SDM-2 or [³H]ucb 30889

  • Tissue Source: Rat brain homogenates or transfected cells expressing SV2A isoforms.

  • Assay Buffer: Phosphate-buffered saline (PBS) or similar physiological buffer.

  • Competitor (for non-specific binding): Levetiracetam (LEV) at a high concentration (e.g., 1 mM).

  • Instrumentation: Scintillation counter or gamma counter, filter plates (e.g., GF/B).

Procedure:

  • Tissue Preparation:

    • Homogenize rat brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a series of tubes or wells, combine a fixed amount of brain homogenate protein with a fixed concentration of the radioligand (e.g., 1.8 nM [³H]ucb 30889).

    • Add increasing concentrations of the test compound, this compound.

    • Include control tubes for:

      • Total Binding: Brain homogenate and radioligand only.

      • Non-specific Binding: Brain homogenate, radioligand, and a saturating concentration of a known SV2A ligand (e.g., Levetiracetam) to block all specific binding.

  • Incubation: Incubate the assay mixtures for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a filter plate (e.g., GF/B) to trap the membranes with bound radioligand.

    • Wash the filters rapidly with ice-cold PBS to remove unbound radioligand.

  • Quantification:

    • Lyse the cells or solubilize the filter-bound material (e.g., with 0.1 N NaOH).

    • Measure the radioactivity in each sample using a scintillation or gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Competition Assay

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenate Brain Homogenate Tissue->Homogenate Homogenize Membranes Membrane Fraction Homogenate->Membranes Centrifuge Assay_Setup Assay Incubation: - Membranes - Radioligand (¹⁸F-SDM-2) - this compound (Varying Conc.) Membranes->Assay_Setup Controls Controls: - Total Binding - Non-specific Binding (LEV) Filtration Rapid Filtration Assay_Setup->Filtration Incubate & Filter Counting Radioactivity Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Generate Competition Curve Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Final_Result Final_Result Ki->Final_Result Binding Affinity (Ki) sv2a_pathway cluster_presynaptic Presynaptic Terminal cluster_ligand External Ligands SV2A SV2A Synaptotagmin Synaptotagmin-1 SV2A->Synaptotagmin Interacts with Neurotransmitter Neurotransmitter Release SV2A->Neurotransmitter Modulates PI3K_pathway PI3K Pathway SV2A->PI3K_pathway Regulates SNARE SNARE Complex Synaptotagmin->SNARE Promotes formation SNARE->Neurotransmitter Mediates Vesicle Synaptic Vesicle Vesicle->SV2A Sdm8 This compound Sdm8->SV2A Binds with high affinity Levetiracetam Levetiracetam Levetiracetam->SV2A Binds

References

Technical Guide: Sdm-8 (SynVesT-1) - A PET Radiotracer for In Vivo Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sdm-8, also known as SynVesT-1, is a high-affinity ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals and a key biomarker for synaptic density.[1][2][3] Its fluorine-18 radiolabeled counterpart, [¹⁸F]this compound, is a positron emission tomography (PET) radiotracer developed for the in vivo quantification of SV2A.[1][2] Given that synaptic loss is a hallmark of various neurodegenerative and psychiatric disorders such as Alzheimer's disease, epilepsy, and Parkinson's disease, [¹⁸F]this compound serves as a critical tool for disease diagnosis, tracking progression, and evaluating the efficacy of novel therapeutic interventions. This document provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a difluoro-analog of UCB-J. The chemical and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound
PropertyValueSource
IUPAC Name (4R)-4-(3,5-difluorophenyl)-1-[(3-methyl-4-pyridinyl)methyl]pyrrolidin-2-one
Synonyms SynVesT-1, MNI-1126
CAS Number 2242777-37-1
Molecular Formula C₁₇H₁₆F₂N₂O
Molecular Weight 302.32 g/mol
logP 2.32
Table 2: Physicochemical and Radiochemical Properties of [¹⁸F]this compound
PropertyValueSource
Molar Activity 241.7 MBq/nmol (at end of synthesis)
Radiochemical Purity >98%
Enantiomeric Purity >98%
Radiochemical Yield ~19% (isolated, decay-uncorrected)

Biological Target and Signaling Pathway

The primary biological target of this compound is the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is an integral membrane protein found on synaptic vesicles and is involved in the regulation of neurotransmitter release through its interaction with synaptotagmin, a key calcium sensor in vesicular exocytosis. By binding to SV2A, [¹⁸F]this compound allows for the non-invasive quantification of synaptic density in the brain.

SV2A_Signaling_Pathway Simplified Schematic of SV2A's Role in Synaptic Transmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Ca_ion Ca²⁺ Synaptotagmin Synaptotagmin Ca_ion->Synaptotagmin binds Vesicle Synaptic Vesicle Neurotransmitters Vesicle->Neurotransmitters releases SV2A SV2A SV2A->Vesicle regulates priming Synaptotagmin->Vesicle triggers fusion Receptors Neurotransmitter Receptors Neurotransmitters->Receptors binds Sdm8 [¹⁸F]this compound Sdm8->SV2A binds

Simplified Schematic of SV2A's Role in Synaptic Transmission

Experimental Protocols

Synthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is achieved through a copper-mediated radiofluorination of the corresponding enantiomerically pure trimethyltin precursor.

Synthesis_Workflow Workflow for the Synthesis of [¹⁸F]this compound start Start: [¹⁸F]Fluoride Production reaction Copper-Mediated Radiofluorination (Cu(OTf)₂/Pyridine, 110 °C) start->reaction precursor Enantiopure Trimethyltin Precursor ((R)-18) precursor->reaction hplc Semi-preparative HPLC Purification reaction->hplc formulation Formulation in Sterile Saline hplc->formulation qc Quality Control (Radiochemical Purity, Molar Activity, etc.) formulation->qc end Final Product: [¹⁸F]this compound qc->end

Workflow for the Synthesis of [¹⁸F]this compound

Detailed Protocol:

  • [¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Radiofluorination: The enantiopure trimethyltin precursor ((R)-18) is reacted with [¹⁸F]fluoride in the presence of a copper(II) triflate/pyridine complex at 110 °C.

  • Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected radioactive fraction is reformulated into a sterile saline solution suitable for intravenous injection.

  • Quality Control: The final product undergoes rigorous quality control testing to determine radiochemical purity, molar activity, enantiomeric purity, and residual solvent levels.

In Vitro SV2A Binding Assay

The binding affinity of this compound for SV2A was determined using a competitive binding assay with [³H]UCB-J, a known high-affinity SV2A radioligand, in rat brain homogenates.

Detailed Protocol:

  • Tissue Preparation: Whole rat brains are homogenized in a buffer solution.

  • Incubation: Aliquots of the brain homogenate are incubated with a fixed concentration of [³H]UCB-J and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

The determined Kᵢ value for this compound was 0.58 nM .

In Vivo PET Imaging in Nonhuman Primates

The in vivo characteristics of [¹⁸F]this compound were evaluated in rhesus monkeys using PET imaging.

PET_Imaging_Workflow Workflow for In Vivo PET Imaging with [¹⁸F]this compound start Animal Preparation (Anesthesia, Catheterization) injection Intravenous Injection of [¹⁸F]this compound start->injection scan Dynamic PET Scan (e.g., 90-140 minutes) injection->scan blood_sampling Arterial Blood Sampling (Metabolite Analysis, Input Function) scan->blood_sampling image_recon Image Reconstruction and Correction scan->image_recon analysis Kinetic Modeling and Data Analysis (SUV, V_T, BP_ND) blood_sampling->analysis image_recon->analysis end Results: In Vivo Brain Uptake and Binding analysis->end

Workflow for In Vivo PET Imaging with [¹⁸F]this compound

Detailed Protocol:

  • Animal Preparation: Rhesus monkeys are anesthetized and catheters are placed for radiotracer injection and arterial blood sampling.

  • Radiotracer Injection: A bolus of [¹⁸F]this compound is administered intravenously.

  • PET Scan: A dynamic PET scan is acquired for a duration of 90 to 140 minutes.

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure plasma radioactivity and determine the fraction of unmetabolized parent radiotracer.

  • Image Reconstruction: PET data are reconstructed and corrected for attenuation, scatter, and radioactive decay.

  • Data Analysis: Regional time-activity curves are generated. Kinetic modeling is applied to these curves, using the arterial input function, to estimate parameters such as the volume of distribution (V_T) and the binding potential (BP_ND). Standardized uptake values (SUV) are also calculated.

In Vivo Pharmacokinetics and Brain Uptake

Table 3: In Vivo Pharmacokinetic and Brain Uptake Data for [¹⁸F]this compound in Rhesus Monkeys
ParameterValueSource
Peak SUV in Gray Matter > 8
Time to Peak Uptake ~30 minutes
Parent Fraction in Plasma at 30 min 42 ± 13%
Plasma Free Fraction (f_p) 43 ± 2%
Regional Binding Potential (BP_ND) 0.8 (brainstem) to 4.5 (cingulate cortex)

In vivo studies in rhesus monkeys demonstrated that [¹⁸F]this compound readily crosses the blood-brain barrier and shows high uptake in the brain, with a distribution pattern consistent with known SV2A densities. The kinetics were fast and reversible, and displacement studies with levetiracetam confirmed the specific binding to SV2A.

Conclusion

This compound and its radiolabeled analog [¹⁸F]this compound are potent and selective ligands for SV2A. The favorable in vitro and in vivo properties of [¹⁸F]this compound, including high brain uptake, appropriate kinetics, and high specific binding, establish it as a valuable PET radiotracer for the quantitative assessment of synaptic density in the living brain. Its use in clinical research holds significant promise for advancing our understanding of the pathophysiology of various neurological and psychiatric disorders and for the development of novel therapeutics.

References

Sdm-8 as a Biomarker for Synaptic Density: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic loss is a fundamental pathological hallmark of numerous neurodegenerative and psychiatric disorders, correlating strongly with cognitive decline. The ability to non-invasively quantify synaptic density in the living human brain is therefore a critical unmet need for understanding disease progression and evaluating the efficacy of novel therapeutic interventions. The radiotracer ¹⁸F-SDM-8, also known as ¹⁸F-SynVesT-1, has emerged as a promising biomarker for positron emission tomography (PET) imaging of synaptic density. This technical guide provides a comprehensive overview of ¹⁸F-SDM-8, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and relevant signaling pathways.

Core Principles: Targeting SV2A

¹⁸F-SDM-8 is a radiolabeled analog of the anti-epileptic drug levetiracetam that exhibits high and specific binding affinity to the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a transmembrane protein ubiquitously expressed in the synaptic vesicles of both excitatory and inhibitory neurons, making it an excellent surrogate marker for overall synaptic density. By imaging the distribution and concentration of ¹⁸F-SDM-8 in the brain using PET, researchers can obtain a quantitative measure of synaptic density.

Quantitative Data Summary

The following tables summarize key quantitative parameters of ¹⁸F-SDM-8/¹⁸F-SynVesT-1 from various preclinical and clinical studies, facilitating a comparative analysis of its properties.

Table 1: In Vitro and Radiosynthesis Properties
ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 0.58 nMRhesus Monkey Brain[1]
0.27 nM (for UCB-J)Rhesus Monkey Brain[2]
Radiochemical Yield 1-2% (initial report)Automated Synthesis[2]
19.5 ± 0.5% (optimized)Automated Synthesis[3][4]
24% (from trimethyltin precursor)Manual Synthesis
Molar Activity 61.3 MBq/nmolAutomated Synthesis
241.7 MBq/nmolManual Synthesis
330 ± 60 GBq/μmolGMP Production
Radiochemical Purity >98%Multiple methods
Enantiomeric Purity >98%GMP Production
Table 2: Preclinical In Vivo Data (Rhesus Monkey)
ParameterValueMeasurement DetailsReference
Peak Brain Uptake (SUV) > 8Frontal Cortex, Putamen
Time to Peak Uptake ~30 minutes
Parent Fraction in Plasma @ 30 min 42 ± 13%
Plasma Free Fraction (fp) 43 ± 2%
Binding Potential (BPnd) 0.8 (Brainstem) - 4.5 (Cingulate Cortex)1-Tissue Compartment Model
Table 3: Human In Vivo Data
ParameterValueMeasurement DetailsReference
Peak Brain Uptake (SUV) ~10Putamen
Time to Peak Uptake 5-20 minutes
Parent Fraction in Plasma @ 60 min 26 ± 9%
Plasma Free Fraction (fp) 0.31 ± 0.01
Total Distribution Volume (VT) Range 3.8 (Centrum Semiovale) - 19.4 (Temporal Cortex) mL/cm³1-Tissue Compartment Model
Binding Potential (BPnd) Range 2.5 (Globus Pallidus) - 4.5 (Putamen)1-Tissue Compartment Model
Levetiracetam Occupancy 85.7%20 mg/kg dose

Signaling Pathways and Experimental Workflows

SV2A's Role in the Synaptic Vesicle Cycle

SV2A is critically involved in the trafficking and function of synaptotagmin-1 (Syt1), the primary calcium sensor for synchronous neurotransmitter release. SV2A facilitates the proper localization of Syt1 to synaptic vesicles during endocytosis, ensuring a pool of release-ready vesicles.

SV2A_Synaptic_Vesicle_Cycle SV2A in the Synaptic Vesicle Cycle cluster_presynaptic Presynaptic Terminal cluster_SV2A_role Role of SV2A SV_pool Synaptic Vesicle Pool SV_docked Docked Vesicle SV_pool->SV_docked Docking SV_fused Fused Vesicle SV_docked->SV_fused Ca2+ influx & Fusion Endocytosis Endocytosis SV_fused->Endocytosis Membrane Retrieval SV2A SV2A Syt1 Synaptotagmin-1 (Syt1) Endocytosis->SV_pool Vesicle Reformation Retrieval SV2A-mediated Syt1 Retrieval SV2A->Retrieval Syt1->Retrieval Interaction Retrieval->Endocytosis Ensures Syt1 incorporation

Caption: Role of SV2A in the synaptic vesicle cycle.

¹⁸F-SDM-8 Radiosynthesis Workflow

The radiosynthesis of ¹⁸F-SDM-8 is typically achieved through a copper-mediated ¹⁸F-fluorination of a suitable precursor. The following diagram illustrates a generalized workflow.

Radiosynthesis_Workflow ¹⁸F-SDM-8 Radiosynthesis Workflow start [¹⁸F]Fluoride Production (Cyclotron) trap Trap [¹⁸F]F⁻ on Anion Exchange Cartridge start->trap elute Elute [¹⁸F]F⁻ trap->elute react Copper-Mediated Radiofluorination with Precursor elute->react purify HPLC Purification react->purify formulate Formulation in Sterile Solution purify->formulate qc Quality Control formulate->qc final_product Final ¹⁸F-SDM-8 Product qc->final_product

Caption: Generalized workflow for ¹⁸F-SDM-8 radiosynthesis.

PET Imaging and Data Analysis Workflow

A typical workflow for acquiring and analyzing ¹⁸F-SDM-8 PET data to quantify synaptic density involves several key steps from image acquisition to kinetic modeling.

PET_Data_Workflow PET Imaging and Data Analysis Workflow cluster_acquisition Image Acquisition cluster_processing Image Processing cluster_analysis Data Analysis injection ¹⁸F-SDM-8 Injection pet_scan Dynamic PET Scan (e.g., 60-90 min) injection->pet_scan arterial_sampling Arterial Blood Sampling (for input function) injection->arterial_sampling motion_correction Motion Correction pet_scan->motion_correction kinetic_modeling Kinetic Modeling (e.g., 1TC/2TC model) arterial_sampling->kinetic_modeling coregistration Coregistration with MRI motion_correction->coregistration roi Region of Interest (ROI) Definition coregistration->roi tac Generate Time-Activity Curves (TACs) roi->tac tac->kinetic_modeling parameter_estimation Estimate VT and BPnd kinetic_modeling->parameter_estimation output output parameter_estimation->output Quantitative Maps of Synaptic Density

Caption: Workflow for PET imaging and data analysis.

Experimental Protocols

Automated Radiosynthesis of ¹⁸F-SDM-8 (¹⁸F-SynVesT-1)

This protocol is a generalized summary based on published Good Manufacturing Practice (GMP) procedures.

Instrumentation: Automated synthesis module (e.g., TracerMaker).

Reagents and Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron.

  • Anion exchange cartridge (e.g., Chromafix-PS-HCO₃).

  • Elution solution: Potassium triflate (KOTf) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Precursor: (R)-4-(3-fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one.

  • Copper(II) trifluoromethanesulfonate pyridine complex ([Cu(OTf)₂(py)₄]).

  • Reaction solvent: N,N-Dimethylformamide (DMF) or similar high-boiling point polar aprotic solvent.

  • HPLC system for purification.

  • Sterile filters for formulation.

Procedure:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.

  • Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using the elution solution.

  • Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of inert gas (e.g., argon) at elevated temperature (e.g., 110°C).

  • Radiofluorination Reaction: Add the precursor and the copper mediator dissolved in the reaction solvent to the dried [¹⁸F]fluoride. Heat the reaction mixture at a high temperature (e.g., 120-150°C) for a specified time (e.g., 10-15 minutes).

  • Purification: After cooling, dilute the reaction mixture and inject it onto a semi-preparative HPLC column to separate ¹⁸F-SDM-8 from unreacted fluoride and other byproducts.

  • Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, pyrogen-free physiological solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests on the final product, including radiochemical purity, enantiomeric purity, pH, and sterility.

In Vivo PET Imaging in Human Subjects

This protocol is based on first-in-human studies.

Subject Preparation:

  • Obtain informed consent.

  • Subjects should fast for at least 4 hours prior to the scan.

  • Insert an arterial line for blood sampling and an intravenous line for tracer injection.

PET Scan Acquisition:

  • Position the subject in the PET scanner with their head immobilized.

  • Perform a transmission scan for attenuation correction.

  • Administer a bolus injection of ¹⁸F-SDM-8 (e.g., ~185 MBq).

  • Acquire dynamic PET data in list mode for a duration of 60 to 120 minutes.

  • Simultaneously, draw arterial blood samples manually or using an automated system to measure the radioactivity in whole blood and plasma over the course of the scan.

Plasma Analysis:

  • Centrifuge blood samples to separate plasma.

  • Analyze plasma samples using radio-HPLC to determine the fraction of radioactivity corresponding to the unmetabolized parent tracer over time.

  • Measure the plasma free fraction (fp).

Image Processing and Data Analysis:

  • Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.

  • Perform motion correction on the dynamic images.

  • Co-register the PET images to the subject's structural MRI.

  • Delineate regions of interest (ROIs) on the co-registered MRI.

  • Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration against time.

  • Perform kinetic modeling of the regional TACs using the metabolite-corrected arterial plasma input function. The one-tissue compartment (1TC) model is often preferred for its stability in estimating the total distribution volume (V_T).

  • Calculate the binding potential (BP_ND) using the V_T from a target region and a reference region with negligible specific binding (e.g., centrum semiovale). BP_ND = (V_T_target / V_T_reference) - 1.

  • Alternatively, for studies without arterial sampling, the standardized uptake value ratio (SUVR) can be calculated using a late-scan time window (e.g., 60-90 minutes post-injection) and a reference region.

Conclusion

¹⁸F-SDM-8 (¹⁸F-SynVesT-1) is a robust and well-characterized PET radiotracer for the in vivo quantification of synaptic density. Its high affinity and specificity for SV2A, coupled with favorable pharmacokinetic properties, make it an invaluable tool for researchers and drug developers in the fields of neurodegenerative and psychiatric diseases. The standardized protocols for its synthesis and for PET data acquisition and analysis will facilitate its application in multicenter clinical trials aimed at understanding the role of synaptic loss in disease and evaluating the efficacy of synapto-protective or synaptogenic therapies.

References

The Role of Synaptic Vesicle Glycoprotein 2A in Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Synaptic vesicle glycoprotein 2A (SV2A) is a crucial transmembrane protein residing in synaptic vesicles, playing a pivotal role in the regulation of neurotransmitter release.[1][2][3] Its ubiquitous expression throughout the central nervous system has positioned it as a reliable biomarker for synaptic density.[1][4] While its role in epilepsy is well-established, with SV2A being the direct target of the antiepileptic drug levetiracetam, a growing body of evidence implicates SV2A in the pathophysiology of various neurodegenerative diseases. This technical guide provides an in-depth exploration of the role of SV2A in neurodegeneration, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience.

Introduction: SV2A and its Function in the Healthy Brain

Synaptic vesicle glycoprotein 2A (SV2A) is one of three isoforms of the SV2 protein family (SV2A, SV2B, and SV2C) and is the most abundantly expressed throughout the brain. It is an integral component of the synaptic vesicle membrane, essential for the proper functioning of synapses. The primary role of SV2A is in the regulation of synaptic vesicle exocytosis and neurotransmitter release. While the precise mechanism is still under investigation, it is understood that SV2A influences the calcium-dependent release of neurotransmitters. One of its key interactions is with synaptotagmin-1, a calcium sensor that triggers vesicle fusion. SV2A is believed to be involved in the proper trafficking and localization of synaptotagmin-1 to synaptic vesicles, thereby ensuring efficient and synchronous neurotransmitter release.

SV2A as a Biomarker of Synaptic Density in Neurodegeneration

A hallmark of many neurodegenerative diseases is the loss of synapses, which often precedes neuronal death and correlates strongly with cognitive decline. Given its ubiquitous presence in presynaptic terminals, SV2A has emerged as a valuable in vivo biomarker for synaptic density. The ability to quantify SV2A levels in the living brain provides a powerful tool to track disease progression and evaluate the efficacy of potential therapeutic interventions.

Alzheimer's Disease

In Alzheimer's disease (AD), significant reductions in SV2A levels have been observed in brain regions critical for memory and cognition, such as the hippocampus. Studies have shown a direct correlation between reduced SV2A density, as measured by Positron Emission Tomography (PET), and the severity of cognitive impairment. Furthermore, SV2A expression is reportedly downregulated in areas of amyloid-beta (Aβ) deposition, and SV2A deficiency has been linked to an increase in both Aβ and hyperphosphorylated tau. This suggests a close interplay between SV2A, synaptic integrity, and the core pathologies of AD.

Parkinson's Disease

In Parkinson's disease (PD), synaptic loss is a key feature of the neurodegenerative process. Studies have demonstrated a significant reduction of SV2A in the substantia nigra and other brainstem nuclei of PD patients. This loss of synaptic density in critical motor control regions likely contributes to the motor symptoms characteristic of the disease.

Other Neurodegenerative Disorders

Reduced SV2A levels have also been reported in other neurodegenerative conditions, including frontotemporal dementia and dementia with Lewy bodies, highlighting the broad relevance of synaptic loss across these disorders.

Quantitative Data on SV2A in Neurodegeneration

The following tables summarize key quantitative findings from studies investigating SV2A in neurodegenerative diseases.

Table 1: SV2A Reduction in Alzheimer's Disease

Brain RegionMethod% Reduction in AD vs. ControlsReference
HippocampusPET with [11C]UCB-J~25-41%
Medial Temporal LobePET with [11C]UCB-JSignificant reduction
Neocortical AreasPET with [11C]UCB-JSignificant reduction
Frontal CortexAutoradiography with [3H]-UCB-JNo significant difference
HippocampusImmunohistochemistryDown-regulated

Table 2: SV2A Reduction in Parkinson's Disease

Brain RegionMethod% Reduction in PD vs. ControlsReference
Substantia NigraPET with [11C]UCB-JUp to 45%
Red NucleusPET with [11C]UCB-J~31%
Locus CoeruleusPET with [11C]UCB-J~17%
Substantia NigraAutoradiography~17%

Table 3: SV2A Binding Affinity and Density

LigandParameterValueSpecies/SystemReference
[11C]UCB-JKd3.4 nMRhesus Macaque (in vivo)
[11C]UCB-JBmax125-350 nMRhesus Macaque (in vivo)
Levetiracetam AnalogspIC50Highly correlated with antiseizure potencyMouse Brain

Key Signaling Pathways Involving SV2A

SV2A and Synaptotagmin-1 Interaction in Neurotransmitter Release

SV2A plays a critical role in the regulation of synchronous neurotransmitter release through its interaction with synaptotagmin-1. This process is essential for normal synaptic function.

SV2A_Synaptotagmin_Pathway SV2A-Synaptotagmin-1 Interaction Pathway SV2A SV2A Synaptotagmin1 Synaptotagmin-1 SV2A->Synaptotagmin1 Regulates trafficking and localization to VesicleFusion Vesicle Fusion & Neurotransmitter Release Synaptotagmin1->VesicleFusion Triggers SynapticVesicle Synaptic Vesicle Ca2 Ca²⁺ Influx SynapticVesicle->Ca2 Upon action potential SynapticVesicle->VesicleFusion Undergoes Ca2->Synaptotagmin1 Activates

Caption: SV2A regulates the localization of Synaptotagmin-1 to synaptic vesicles.

SV2A and the PI3K Signaling Pathway in Alzheimer's Disease

Recent studies suggest that SV2A may influence the pathogenesis of Alzheimer's disease through the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Upregulation of SV2A has been shown to down-regulate PI3K, a pathway known to be involved in neuronal survival and synaptic plasticity.

SV2A_PI3K_Pathway SV2A and PI3K Signaling in Alzheimer's Disease cluster_AD Alzheimer's Disease Context SV2A SV2A PI3K PI3K SV2A->PI3K Inhibits AD_Pathology AD-Related Pathology (Aβ production, Tau hyperphosphorylation) PI3K->AD_Pathology Promotes SV2A_down SV2A Down-regulation PI3K_up PI3K Up-regulation SV2A_down->PI3K_up PI3K_up->AD_Pathology

Caption: SV2A may mitigate AD pathology by inhibiting the PI3K signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study SV2A in the context of neurodegeneration.

In Vivo Quantification of SV2A using PET Imaging with [11C]UCB-J

Positron Emission Tomography (PET) with the radiotracer [11C]UCB-J allows for the non-invasive quantification of SV2A density in the living brain.

PET_Workflow SV2A PET Imaging Workflow with [11C]UCB-J cluster_synthesis Radiotracer Synthesis & QC cluster_imaging PET Imaging cluster_analysis Data Analysis Synthesis [11C]UCB-J Synthesis (Suzuki-Miyaura cross-coupling) QC Quality Control (Purity >98%) Synthesis->QC Injection Intravenous Injection of [11C]UCB-J QC->Injection Scan Dynamic PET Scan (e.g., 90-120 minutes) Injection->Scan Reconstruction Image Reconstruction Scan->Reconstruction KineticModeling Kinetic Modeling (e.g., 1-Tissue Compartment Model) Reconstruction->KineticModeling Quantification Quantification of SV2A Density (VT or BPND) KineticModeling->Quantification

Caption: Workflow for SV2A quantification using [11C]UCB-J PET imaging.

Protocol:

  • Radiotracer Synthesis and Quality Control:

    • [11C]UCB-J is synthesized via C-11C-methylation of the 3-pyridyl trifluoroborate precursor with [11C]methyl iodide using the Suzuki-Miyaura cross-coupling method.

    • Radiochemical purity is assessed by high-performance liquid chromatography (HPLC) and should be >98%.

    • Molar activity is determined to ensure a high specific binding signal.

  • Subject Preparation and PET Scan Acquisition:

    • Subjects are positioned in the PET scanner, and a transmission scan for attenuation correction is performed.

    • [11C]UCB-J is administered intravenously as a bolus injection.

    • Dynamic PET data are acquired for 90-120 minutes.

    • For absolute quantification, arterial blood sampling may be performed to obtain an input function.

  • Image Reconstruction and Data Analysis:

    • PET data are reconstructed using standard algorithms with corrections for attenuation, scatter, and random coincidences.

    • Regions of interest (ROIs) are delineated on co-registered magnetic resonance (MR) images.

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic modeling, such as the one-tissue compartment model, is applied to the TACs to estimate the total volume of distribution (VT).

    • Alternatively, simplified reference tissue models can be used to estimate the binding potential (BPND), which is proportional to SV2A density.

Immunohistochemistry (IHC) for SV2A in Brain Tissue

IHC is used to visualize the distribution and relative abundance of SV2A in post-mortem brain tissue sections.

Protocol:

  • Tissue Preparation:

    • Formalin-fixed, paraffin-embedded (FFPE) or frozen brain tissue sections (10-20 µm) are used.

    • FFPE sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) or an EDTA buffer (pH 8.0).

  • Immunostaining:

    • Sections are blocked with a solution containing normal serum (e.g., 5% goat serum) and a detergent (e.g., 0.1% Triton X-100) in phosphate-buffered saline (PBS) for 1 hour at room temperature.

    • Sections are incubated with a primary antibody against SV2A (e.g., rabbit polyclonal) overnight at 4°C. The optimal antibody dilution should be determined empirically, but a starting point of 1:500 is common.

    • After washing in PBS, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1-2 hours at room temperature.

    • Sections are counterstained with a nuclear stain (e.g., DAPI).

  • Imaging and Analysis:

    • Slides are coverslipped with an anti-fade mounting medium.

    • Images are acquired using a fluorescence or confocal microscope.

    • Quantitative analysis of SV2A immunoreactivity can be performed using image analysis software to measure staining intensity or the area of positive staining.

Western Blotting for SV2A Quantification

Western blotting is used to quantify the relative levels of SV2A protein in brain tissue homogenates.

Protocol:

  • Protein Extraction and Quantification:

    • Brain tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBS-T)).

    • The membrane is incubated with a primary antibody against SV2A (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.

    • After washing in TBS-T, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The membrane is stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) for normalization.

  • Densitometric Analysis:

    • The band intensities are quantified using densitometry software.

    • The relative SV2A protein level is expressed as the ratio of the SV2A band intensity to the loading control band intensity.

[3H]-UCB-J Autoradiography in Brain Sections

Autoradiography with the tritiated ligand [3H]-UCB-J provides a high-resolution method to quantify SV2A binding sites in post-mortem brain sections.

Protocol:

  • Section Preparation:

    • Frozen brain sections (20 µm) are thaw-mounted onto microscope slides and dried.

  • Incubation:

    • Slides are incubated with [3H]-UCB-J (e.g., 1-5 nM) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 60-90 minutes at room temperature.

    • Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a competing ligand (e.g., 10 µM levetiracetam).

  • Washing and Drying:

    • Sections are washed in ice-cold binding buffer to remove unbound radioligand, followed by a brief rinse in distilled water.

    • Slides are dried rapidly under a stream of cool air.

  • Exposure and Imaging:

    • Slides are apposed to a phosphor imaging plate or autoradiographic film along with calibrated tritium standards for several days to weeks.

    • The imaging plate is scanned, or the film is developed.

  • Data Analysis:

    • The optical density of the autoradiograms is measured in specific brain regions using image analysis software.

    • The optical density values are converted to radioactivity concentrations (fmol/mg tissue equivalent) using the calibration curve generated from the tritium standards.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Therapeutic Implications and Future Directions

The growing understanding of SV2A's role in neurodegeneration opens up new avenues for therapeutic development. Modulators of SV2A function, beyond their current use in epilepsy, may hold promise for preserving synaptic integrity and function in diseases like AD and PD. Future research should focus on:

  • Longitudinal SV2A PET studies: To track the progression of synaptic loss in individuals at risk for or in the early stages of neurodegenerative diseases.

  • Correlation with other biomarkers: To further elucidate the relationship between synaptic loss and other pathological hallmarks of neurodegeneration.

  • Development of novel SV2A modulators: To explore the therapeutic potential of enhancing SV2A function to protect synapses.

  • Refinement of experimental techniques: To improve the sensitivity and specificity of SV2A quantification methods.

Conclusion

Synaptic vesicle glycoprotein 2A has emerged as a critical player in the field of neurodegeneration. Its role as a reliable biomarker for synaptic density, quantifiable in vivo with PET imaging, provides an invaluable window into the disease process. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of neurodegenerative diseases and developing novel therapeutic strategies targeting synaptic health.

References

Physicochemical and Radiochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available scientific literature reveals that Sdm-8, more specifically designated as [¹⁸F]this compound, is not a therapeutic agent but a highly specialized radiotracer for Positron Emission Tomography (PET) imaging. Its primary application is the in vivo quantification of Synaptic Vesicle Glycoprotein 2A (SV2A), a crucial biomarker for synaptic density in the brain. Consequently, its safety and toxicology profile has been evaluated within the specific context of its use as a diagnostic imaging agent, which differs significantly from the comprehensive toxicological assessment required for therapeutic drugs.

This technical guide provides a detailed overview of the preclinical and clinical evaluation of [¹⁸F]this compound, focusing on the data relevant to its safety and use in research and drug development.

[¹⁸F]this compound is a fluorinated analog of UCB-J, developed to offer the advantages of the longer half-life of Fluorine-18 (¹⁸F) for PET imaging.[1] It is also known by the names [¹⁸F]SynVesT-1 and [¹⁸F]MNI-1126.[2][3] The synthesis of [¹⁸F]this compound is performed through established radiolabeling methods.[4]

PropertyValueReference
Molar Activity 241.7 MBq/nmol[5]
Radiochemical Purity >98%
LogP 2.32

In Vitro Binding Profile

The binding affinity and specificity of this compound for its target, SV2A, have been characterized through in vitro radioligand competition binding assays.

ParameterValueSpeciesAssay DetailsReference
Kᵢ 0.58 nMRatBrain homogenates with ¹⁸F-SDM-2 as radioligand
Experimental Protocol: Radioligand Competition Binding Assay

The in vitro binding affinity of this compound to SV2A was determined using a competitive binding assay with rat brain homogenates. In this assay, varying concentrations of non-radioactive this compound are used to compete with a fixed concentration of a radiolabeled ligand (in this case, ¹⁸F-SDM-2) for binding to SV2A receptors present in the brain tissue homogenate. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value, or inhibition constant, is then calculated from the IC₅₀, providing a measure of the affinity of this compound for the SV2A receptor.

cluster_0 In Vitro Binding Assay Workflow P1 Prepare Rat Brain Homogenates P2 Incubate with Radioligand ([¹⁸F]SDM-2) and varying concentrations of this compound P1->P2 P3 Separate Bound and Free Radioligand (e.g., filtration) P2->P3 P4 Measure Radioactivity of Bound Ligand P3->P4 P5 Calculate IC₅₀ and Kᵢ values P4->P5

Workflow for In Vitro Binding Assay.

Preclinical In Vivo Evaluation

The in vivo characteristics of [¹⁸F]this compound have been extensively studied in nonhuman primates, primarily rhesus monkeys. These studies are crucial for establishing the tracer's suitability for human use.

ParameterSpeciesValue/ObservationReference
Brain Uptake Rhesus MonkeyVery high, with peak Standardized Uptake Value (SUV) > 8
Kinetics Rhesus MonkeyFast and reversible
Binding Specificity Rhesus MonkeyBinding is reversible and specific to SV2A, as demonstrated by displacement and blocking studies with levetiracetam and UCB-J.
Regional Binding Potential (BPND) Rhesus MonkeyRanged from 0.8 (brainstem) to 4.5 (cingulate cortex)
Metabolism Rhesus MonkeyModerate metabolism; 42 ± 13% of parent radiotracer remaining at 30 min post-injection.
Plasma Free Fraction (fp) Rhesus MonkeyHigh, at 43 ± 2%
Experimental Protocol: In Vivo PET Imaging in Nonhuman Primates

Rhesus monkeys undergo PET scans following an intravenous injection of [¹⁸F]this compound. Dynamic imaging is performed to measure the uptake and distribution of the tracer in the brain over time. To confirm the specificity of the tracer for SV2A, blocking or displacement studies are conducted. In a blocking study, a non-radioactive drug that binds to SV2A (like levetiracetam) is administered before the tracer. In a displacement study, the competing drug is given after the tracer has reached equilibrium in the brain. A significant reduction in the PET signal in brain regions rich in SV2A confirms the specific binding of [¹⁸F]this compound. Arterial blood sampling is often performed to measure the concentration of the radiotracer in plasma over time, which is necessary for quantitative kinetic modeling.

cluster_1 Preclinical PET Imaging Workflow A1 Animal Preparation (e.g., anesthesia) A2 Intravenous Injection of [¹⁸F]this compound A1->A2 A3 Dynamic PET Scan A2->A3 A4 Arterial Blood Sampling (optional) A2->A4 A5 Image Reconstruction and Analysis A3->A5 A6 Kinetic Modeling to determine BPND A4->A6 A5->A6

Preclinical PET Imaging Workflow.

Clinical Evaluation and Safety Profile

[¹⁸F]this compound has been used in human clinical trials for PET imaging of synaptic density in various neurological and psychiatric disorders, including Alzheimer's disease. The safety information available is derived from these clinical imaging studies.

In the context of a PET radiotracer, "safety" primarily refers to:

  • Tolerability: The absence of pharmacological effects or adverse reactions from the microdose of the compound administered.

  • Radiation Safety: The risks associated with the radiation dose from the attached radionuclide (¹⁸F).

Clinical studies have shown that [¹⁸F]this compound is well-tolerated in humans, with no significant adverse events reported. The doses of this compound administered for PET imaging are in the microgram range, which is too low to exert any pharmacological effect. The radiation exposure from a [¹⁸F]this compound PET scan is comparable to other routine diagnostic imaging procedures and is considered safe for clinical use.

Signaling Pathway and Mechanism of Action

[¹⁸F]this compound functions by binding to SV2A, a protein located on the membrane of synaptic vesicles in neurons. The density of SV2A is directly correlated with the density of synapses. By imaging the distribution and concentration of [¹⁸F]this compound in the brain, researchers can obtain a quantitative measure of synaptic density. This is particularly valuable for studying neurodegenerative diseases where synaptic loss is a key pathological feature.

cluster_2 Binding of [¹⁸F]this compound in the Synapse Presynaptic_Terminal Presynaptic Terminal Synaptic_Vesicle Synaptic Vesicle Presynaptic_Terminal->Synaptic_Vesicle SV2A SV2A Synaptic_Vesicle->SV2A SDM8 [¹⁸F]this compound SDM8->SV2A Binds to

Binding of [¹⁸F]this compound to SV2A.

References

In Vitro Characterization of Sdm-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdm-8, also known as SynVesT-1, is a potent and selective ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A), a key protein involved in the regulation of neurotransmitter release. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, exploring its role in relevant signaling pathways, and detailing experimental protocols for its assessment. This guide is intended to serve as a technical resource for researchers and professionals in drug development and neuroscience.

Introduction

Synaptic vesicle glycoprotein 2A (SV2A) is an integral membrane protein found in synaptic vesicles and is crucial for the proper functioning of synapses. It is the molecular target of the anti-epileptic drug levetiracetam and its analogs. This compound has emerged as a valuable research tool and potential diagnostic agent for neurodegenerative diseases due to its high affinity and selectivity for SV2A, allowing for the in vivo imaging and quantification of synaptic density via Positron Emission Tomography (PET).[1][2] A thorough understanding of its in vitro characteristics is essential for its application in research and clinical development.

Physicochemical Properties

PropertyValueReference
Molecular Formula C17H16F2N2O[3][4]
Alternate Names SynVesT-1, [18F]MNI-1126[3]

In Vitro Binding Affinity for SV2A

This compound exhibits high-affinity binding to its target, SV2A. The following table summarizes the key binding parameters determined through various in vitro assays.

ParameterValueSpecies/TissueAssay TypeReference
Ki 0.58 nMNot SpecifiedIn vitro binding assay
Kd 19.6 ± 1.38 nMMouse brain homogenateHomologous competitive binding assay
Bmax 4.54 pmol/mg proteinMouse brain homogenateHomologous competitive binding assay
Kd 9.8 ± 1.7 nMMouse brain sectionsAutoradiography saturation binding
Bmax 18 ± 1 pmol/mg proteinMouse brain sectionsAutoradiography saturation binding

Signaling Pathways

The primary function of SV2A is to modulate the calcium-dependent release of neurotransmitters. This compound, as a ligand for SV2A, is expected to influence signaling pathways related to this process.

Calcium-Dependent Neurotransmitter Release

SV2A interacts with synaptotagmin-1, a key calcium sensor that triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to neurotransmitter release. The binding of calcium to synaptotagmin-1 induces a conformational change that allows it to interact with the SNARE complex and the plasma membrane, facilitating vesicle fusion. By binding to SV2A, this compound may modulate this intricate process.

cluster_presynaptic Presynaptic Terminal Ca_ion Ca²⁺ Influx Syt1 Synaptotagmin-1 Ca_ion->Syt1 Binds to SNARE SNARE Complex Syt1->SNARE Interacts with SV2A SV2A SV2A->Syt1 Interacts with Sdm8 This compound Sdm8->SV2A Binds to Vesicle Synaptic Vesicle Vesicle->SNARE NT_release Neurotransmitter Release SNARE->NT_release Mediates

Ca²⁺-Dependent Neurotransmitter Release Pathway
PI3K/Akt Signaling Pathway

Emerging evidence suggests a potential role for SV2A in modulating the PI3K/Akt signaling pathway. Studies have shown that overexpression of SV2A can lead to a downregulation of PI3K. This pathway is crucial for cell growth, proliferation, and survival. The interaction of this compound with SV2A could, therefore, have downstream effects on this signaling cascade.

cluster_pi3k PI3K/Akt Signaling Sdm8 This compound SV2A SV2A Sdm8->SV2A Binds to PI3K PI3K SV2A->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Growth & Survival mTOR->Downstream Promotes

SV2A-Mediated PI3K/Akt Signaling

Experimental Protocols

Competitive Radioligand Binding Assay for SV2A

This protocol is adapted from a method used for the characterization of [3H]UCB-J, a structurally related SV2A ligand. It can be used to determine the binding affinity (Ki) of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to SV2A, and to calculate its inhibitory constant (Ki).

Materials:

  • Test compound: this compound

  • Radioligand: [3H]UCB-J (or another suitable SV2A radioligand)

  • Receptor source: Brain tissue homogenate (e.g., from human or rodent cortex) or cell membranes expressing SV2A.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Levetiracetam (10 µM) or a high concentration of unlabeled UCB-J (1 µM).

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize brain tissue in cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M).

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd value, e.g., 5 nM for [3H]UCB-J).

    • 100 µL of the membrane preparation (containing a defined amount of protein, e.g., 50-100 µg).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Brain Membrane Homogenate start->prep plate Plate Membranes, Radioligand & this compound prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Workflow for Competitive Radioligand Binding Assay

Conclusion

This compound is a high-affinity and selective ligand for SV2A. Its in vitro profile makes it an invaluable tool for studying synaptic density and the role of SV2A in both normal physiological processes and in the pathophysiology of neurological and psychiatric disorders. The experimental protocols provided herein offer a framework for the further characterization and application of this important molecule in neuroscience research and drug development. Further studies are warranted to establish a comprehensive selectivity profile and to fully elucidate the downstream consequences of this compound binding to SV2A on cellular signaling pathways.

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sdm-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdm-8, also known as [18F]SynVesT-1, is a novel positron emission tomography (PET) radiotracer with high affinity and selectivity for the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, consolidating data from preclinical and clinical studies. The document details the methodologies of key experiments, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological and experimental processes using signaling pathway and workflow diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in neurodegenerative disease research and the development of novel therapeutics targeting synaptic density.

Introduction

Synaptic loss is a key pathological feature of several neurodegenerative and psychiatric disorders, including Alzheimer's disease.[5] The synaptic vesicle glycoprotein 2A (SV2A) is a transmembrane protein found in presynaptic terminals and is considered a reliable biomarker for synaptic density. Positron Emission Tomography (PET) imaging with radiotracers targeting SV2A allows for the in vivo quantification of synaptic density, offering a powerful tool for early diagnosis, disease progression monitoring, and the evaluation of therapeutic interventions. This compound has emerged as a promising 18F-labeled PET radiotracer for SV2A imaging, demonstrating favorable characteristics for clinical translation due to the longer half-life of fluorine-18 compared to carbon-11.

Pharmacodynamics

The primary pharmacodynamic property of this compound is its high-affinity and selective binding to SV2A. This interaction forms the basis of its utility as a PET imaging agent for synaptic density.

Mechanism of Action and Signaling Pathway

This compound acts as a ligand for SV2A, a protein integral to the synaptic vesicle cycle and essential for neurotransmitter release. While this compound is a diagnostic radiotracer and not a therapeutic agent, its binding to SV2A allows for the visualization and quantification of this key synaptic component. The SV2A protein is involved in regulating the readily releasable pool of synaptic vesicles and interacts with other synaptic proteins like synaptotagmin to modulate calcium-dependent neurotransmitter release. In neurodegenerative diseases such as Alzheimer's, a decrease in SV2A density has been observed, which can be quantified using this compound PET imaging.

SV2A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Sdm8 This compound SV2A SV2A Sdm8->SV2A Binds to SynapticVesicle Synaptic Vesicle SV2A->SynapticVesicle Modulates Synaptotagmin Synaptotagmin SV2A->Synaptotagmin Interacts with Neurotransmitter Neurotransmitter SynapticVesicle->Neurotransmitter Contains Neurotransmitter_released Neurotransmitter SynapticVesicle->Neurotransmitter_released Exocytosis CalciumChannel Voltage-gated Ca2+ Channel CalciumChannel->SynapticVesicle Triggers release via Ca2+ influx Receptor Neurotransmitter Receptor Neurotransmitter_released->Receptor Binds to

Figure 1: this compound binding to SV2A in the presynaptic terminal.
In Vitro Binding Affinity

In vitro binding assays have demonstrated the high affinity of this compound for SV2A. The binding affinity is a critical parameter that determines the signal-to-noise ratio in PET imaging.

Parameter Value Reference
Binding Affinity (Ki) 0.58 nM

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both non-human primates and humans, demonstrating properties suitable for a PET radiotracer, including good brain penetration and favorable kinetics.

Absorption, Distribution, Metabolism, and Excretion

As an intravenously administered radiotracer, absorption is not a relevant pharmacokinetic parameter. This compound exhibits high uptake in the brain, with the highest concentrations observed in gray matter regions and the lowest in white matter. The metabolism of this compound is moderate, with a significant fraction of the parent tracer remaining in the plasma at 30 minutes post-injection.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of [18F]this compound from studies in non-human primates and humans.

Table 1: Pharmacokinetic Parameters of [18F]this compound in Non-Human Primates

Parameter Value Reference
Molar Activity 241.7 MBq/nmol
Radiochemical Purity >98%
Peak Brain Uptake (SUV) >8
Parent Fraction at 30 min 42 ± 13%
Plasma Free Fraction (fp) 43 ± 2%
LogP 2.32

Table 2: Pharmacokinetic and Binding Parameters of [18F]this compound in Humans

Parameter Value Reference
Injected Activity 177.7 ± 9.7 MBq
Injected Mass 0.21 ± 0.06 µg
Parent Fraction at 30 min 25 ± 6%
Plasma Free Fraction (fp) 0.30 ± 0.02
Peak Brain Uptake (SUV) in Putamen ~10
Distribution Volume (VT) in Temporal Cortex 19.4 mL/cm³
Binding Potential (BPND) in Cingulate Cortex 4.85

Experimental Protocols

The characterization of this compound's pharmacokinetic and pharmacodynamic properties relies on a series of well-defined experimental protocols, primarily centered around PET imaging.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction on a suitable precursor. An automated synthesis procedure has been developed for GMP-compliant production.

Key Steps:

  • Fluoride-18 production: [18F]Fluoride is produced via a cyclotron.

  • Radiofluorination: The [18F]fluoride is reacted with a precursor molecule, often an iodonium ylide or trimethyltin precursor.

  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC).

  • Formulation: The purified [18F]this compound is formulated in a sterile, injectable solution.

PET Imaging Studies

PET imaging studies in both non-human primates and humans follow a standardized workflow to ensure data quality and reproducibility.

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis SubjectPrep Subject Preparation (e.g., fasting) IV_access Intravenous Access SubjectPrep->IV_access Injection [18F]this compound Injection IV_access->Injection PET_Scan Dynamic PET Scan (e.g., 90-120 min) Injection->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Arterial_Sampling Arterial Blood Sampling (for input function) Kinetic_Modeling Kinetic Modeling (e.g., 1- or 2-Tissue Compartment Model) Arterial_Sampling->Kinetic_Modeling ROI_Definition Region of Interest (ROI) Definition on MRI Image_Reconstruction->ROI_Definition ROI_Definition->Kinetic_Modeling Parameter_Estimation Parameter Estimation (VT, BPND) Kinetic_Modeling->Parameter_Estimation

Figure 2: Experimental workflow for an [18F]this compound PET study.

Protocol Details:

  • Subjects: Studies have been conducted in healthy volunteers and non-human primates (rhesus monkeys).

  • Scanner: High-resolution PET scanners are used, such as the High Resolution Research Tomograph (HRRT).

  • Image Acquisition: Dynamic PET scans are typically acquired for 90 to 120 minutes following the intravenous injection of [18F]this compound.

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound, which is necessary for creating the arterial input function for kinetic modeling.

  • Data Analysis:

    • PET images are reconstructed and co-registered with the subject's magnetic resonance imaging (MRI) scan.

    • Regions of interest (ROIs) are defined on the MRI to generate regional time-activity curves (TACs).

    • TACs are analyzed using kinetic models, such as the one-tissue or two-tissue compartment models, to estimate pharmacokinetic parameters like the total distribution volume (VT).

    • The non-displaceable binding potential (BPND), an index of specific binding, is calculated using a reference region with negligible SV2A density, such as the centrum semiovale (white matter).

Conclusion

This compound is a well-characterized PET radiotracer with high affinity for SV2A, making it a valuable tool for the in vivo quantification of synaptic density. Its favorable pharmacokinetic and pharmacodynamic properties, including high brain uptake and good specific binding signals, support its use in clinical and preclinical research of neurodegenerative and psychiatric disorders. The standardized experimental protocols for its synthesis and use in PET imaging ensure reliable and reproducible data collection. This technical guide provides a comprehensive resource for researchers utilizing this compound to advance our understanding of synaptic pathology and to facilitate the development of novel therapies.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Sdm-8 with F-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]Sdm-8, also known as [18F]SynVesT-1 or [18F]MNI-1126, is a potent and selective radioligand for the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is a crucial protein involved in neurotransmission, making it a valuable biomarker for measuring synaptic density in the brain.[3] Positron Emission Tomography (PET) imaging with [18F]this compound allows for the in vivo quantification of synaptic density, which is associated with a variety of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, depression, and schizophrenia.[4][5] The favorable characteristics of [18F]this compound, such as high brain uptake, fast and reversible kinetics, and high specific binding, make it a promising tool for clinical research and drug development. The longer half-life of Fluorine-18 (approximately 110 minutes) compared to Carbon-11 offers logistical advantages for multi-center clinical trials.

This document provides a detailed protocol for the radiolabeling of this compound with Fluorine-18, based on established methodologies. Two primary precursor strategies are presented: the use of an iodonium ylide precursor and a trimethyltin precursor, with the latter generally providing higher radiochemical yields.

Radiolabeling Workflow

The overall workflow for the preparation of [18F]this compound involves the production of [18F]fluoride, the radiosynthesis step where the fluoride is incorporated into the precursor molecule, followed by purification and formulation of the final product for injection.

G cluster_0 [18F]Fluoride Production cluster_1 Radiosynthesis cluster_2 Purification & Formulation Cyclotron Cyclotron Trapping [18F]Fluoride Trapping (QMA Cartridge) Cyclotron->Trapping Elution [18F]Fluoride Elution Trapping->Elution Reaction [18F]Fluorination Reaction Elution->Reaction Precursor This compound Precursor (Iodonium Ylide or Trimethyltin) Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation in Sterile Saline HPLC->Formulation QC Quality Control Formulation->QC FinalProduct [18F]this compound for Injection QC->FinalProduct

Caption: General workflow for the production of [18F]this compound.

Experimental Protocols

Two primary methods for the radiosynthesis of [18F]this compound have been reported, differing in the choice of precursor. The trimethyltin precursor method is generally favored due to its higher radiochemical yield.

Method 1: Radiolabeling using Trimethyltin Precursor

This method utilizes an enantiomerically pure trimethyltin precursor for a copper-mediated radiofluorination.

Materials:

  • (R)-enantiomer of the trimethyltin precursor of this compound

  • [18F]Fluoride

  • Copper (II) triflate

  • Pyridine

  • N,N-Dimethylacetamide (DMA)

  • Acetonitrile (ACN)

  • Water for Injection

  • Sterile saline

  • C18 Sep-Pak cartridge

  • Alumina N Sep-Pak cartridge

  • Semi-preparative HPLC system with a C18 column

  • Sterile filter (0.22 µm)

Procedure:

  • [18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride, obtained from a cyclotron, on a quaternary methyl ammonium (QMA) anion-exchange cartridge. Elute the [18F]fluoride from the cartridge with a mixture of acetonitrile and water.

  • Azeotropic Drying: Dry the eluted [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction:

    • To the dried [18F]fluoride, add a solution of the trimethyltin precursor, copper (II) triflate, and pyridine in N,N-dimethylacetamide (DMA).

    • Seal the reaction vessel and heat at 110 °C for 20 minutes.

  • Quenching and Dilution: After cooling, quench the reaction by adding a mixture of acetonitrile and water.

  • Purification:

    • Purify the crude reaction mixture using a semi-preparative HPLC system equipped with a C18 column.

    • Collect the fraction corresponding to [18F]this compound.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Pass the diluted solution through a C18 Sep-Pak cartridge to trap the [18F]this compound.

    • Wash the cartridge with sterile water.

    • Elute the [18F]this compound from the cartridge with ethanol.

    • Dilute the ethanol eluate with sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Method 2: Radiolabeling using Iodonium Ylide Precursor

This method employs an iodonium ylide precursor for the radiofluorination.

Materials:

  • Iodonium ylide precursor of this compound

  • [18F]Fluoride

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Water for Injection

  • Sterile saline

  • Semi-preparative HPLC system with a C18 column and a chiral column

  • Sterile filter (0.22 µm)

Procedure:

  • [18F]Fluoride Trapping and Elution: As described in Method 1.

  • Azeotropic Drying: To the eluted [18F]fluoride, add a solution of K222 and K2CO3 in acetonitrile/water and dry azeotropically.

  • Radiolabeling Reaction:

    • Add a solution of the iodonium ylide precursor in DMF to the dried [18F]fluoride/K222/K2CO3 complex.

    • Seal the reaction vessel and heat at 140-150 °C for 20 minutes. Note: Heating above 120 °C may lead to racemization.

  • Quenching and Dilution: After cooling, quench the reaction with a mixture of acetonitrile and water.

  • Purification:

    • Due to potential racemization, a two-step HPLC purification is often necessary.

    • First, purify the crude mixture on a reverse-phase C18 column.

    • Then, separate the enantiomers using a reverse-phase chiral column to isolate the desired (R)-[18F]this compound.

  • Formulation: As described in Method 1.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the synthesis and performance of [18F]this compound.

Table 1: Radiosynthesis Parameters for [18F]this compound

ParameterTrimethyltin PrecursorIodonium Ylide PrecursorReference(s)
Radiochemical Yield (RCY) ~24% (decay-uncorrected)~2% (decay-uncorrected)
Molar Activity (Am) 241.7 ± 60 GBq/µmol (EOS)25.6 MBq/nmol (EOS)
Radiochemical Purity >98%>99%
Enantiomeric Purity >98%>99% (after chiral HPLC)
Total Synthesis Time ~90-95 minutes~120 minutes

EOS: End of Synthesis

Table 2: In Vivo and In Vitro Properties of [18F]this compound

ParameterValueReference(s)
SV2A Binding Affinity (Ki) 0.58 nM
LogP 2.32
Plasma Free Fraction (fp) 40-43%
Metabolism (Parent @ 30 min) ~42-62%
Peak Brain Uptake (SUV) > 8-10

SUV: Standardized Uptake Value

Quality Control

The final [18F]this compound product must undergo rigorous quality control testing to ensure its suitability for human administration.

Table 3: Quality Control Specifications for [18F]this compound

TestSpecification
Appearance Clear, colorless, free of particulate matter
pH 4.5 - 7.5
Radiochemical Purity ≥ 95%
Enantiomeric Purity ≥ 95%
Radionuclidic Purity ≥ 99.5% [18F]
Residual Solvents Within USP limits (e.g., Ethanol, Acetonitrile)
Bacterial Endotoxins < 175 EU/V
Sterility Sterile

SV2A and its Role in Synaptic Transmission

This compound targets the synaptic vesicle glycoprotein 2A (SV2A), which is ubiquitously expressed in presynaptic terminals and is essential for normal neurotransmission. While the precise function of SV2A is still under investigation, it is believed to play a role in the regulation of synaptic vesicle exocytosis and the maintenance of the readily releasable pool of synaptic vesicles.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal SV Synaptic Vesicle SV2A SV2A NT Neurotransmitters Membrane SNARE SNARE Complex SV2A->SNARE Modulates Fusion Vesicle Fusion & Exocytosis SNARE->Fusion Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx NT_cleft Neurotransmitters Receptor Receptors NT_cleft->Receptor AP Action Potential AP->Ca_channel Ca_influx->SNARE Fusion->NT_cleft

Caption: Role of SV2A in synaptic neurotransmission.

References

Application Notes and Protocols for Sdm-8 PET Imaging in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹⁸F]Sdm-8, also known as [¹⁸F]SynVesT-1, is a second-generation positron emission tomography (PET) radiotracer that targets the synaptic vesicle glycoprotein 2A (SV2A). SV2A is a transmembrane protein found in synaptic vesicles and is ubiquitously expressed in neurons, making it an excellent biomarker for synaptic density. The ability to non-invasively quantify synaptic density in vivo provides a powerful tool for studying neurological and psychiatric disorders, as well as for evaluating the efficacy of novel therapeutic interventions aimed at synaptic preservation or restoration. These application notes provide detailed protocols for the radiolabeling of [¹⁸F]this compound and its use in PET imaging of rodent models.

Radiolabeling of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is typically performed via a copper-mediated [¹⁸F]fluorination of the trimethyltin precursor, Me₃Sn-SDM-8. The following is a general protocol for an automated synthesis.

Experimental Protocol: Automated Radiosynthesis
  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction by irradiating [¹⁸O]water in a cyclotron.

  • Trapping of [¹⁸F]Fluoride: Transfer the aqueous [¹⁸F]fluoride from the target and trap it on an anion-exchange cartridge (e.g., Sep-Pak Accell Plus QMA Carbonate).

  • Elution and Azeotropic Drying: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate or a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in acetonitrile and water. Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation under a stream of nitrogen at an elevated temperature.

  • Radiofluorination: To the dried [¹⁸F]K/K₂₂₂ complex, add the Me₃Sn-SDM-8 precursor dissolved in a suitable solvent such as dimethylformamide (DMF). Add a copper(II) triflate catalyst. Heat the reaction mixture at a high temperature (e.g., 110-150°C) for a specified time.

  • Purification: After the reaction, purify the crude product using semi-preparative high-performance liquid chromatography (HPLC) to isolate [¹⁸F]this compound from unreacted [¹⁸F]fluoride and other impurities.

  • Formulation: Collect the [¹⁸F]this compound fraction from the HPLC, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, injectable solution (e.g., 0.9% saline with a low percentage of ethanol).

  • Quality Control: Perform quality control tests to ensure the final product meets the required specifications for radiochemical purity, enantiomeric purity, molar activity, and sterility.

Quantitative Data: Radiolabeling Parameters
ParameterValue
PrecursorMe₃Sn-SDM-8
Radiochemical Yield (decay-corrected)~20%
Radiochemical Purity>99%
Enantiomeric Purity>99%
Molar Activity (End of Synthesis)50-330 GBq/µmol
Total Synthesis Time75-90 minutes

Rodent PET Imaging Protocol

This section details the protocol for performing [¹⁸F]this compound PET imaging in rodent models, such as mice or rats.

Experimental Protocol: Animal Preparation and Imaging
  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the imaging study.

  • Fasting: Fast the animals for 4-6 hours before the PET scan to reduce variability in physiological conditions. Water can be provided ad libitum.

  • Anesthesia: Anesthetize the animal using isoflurane (3% for induction, 1.5% for maintenance) in oxygen. Alternatively, a combination of ketamine and xylazine can be used, but be aware that different anesthetics can affect tracer kinetics. Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.

  • Catheterization: Place a catheter in the lateral tail vein for intravenous injection of the radiotracer.

  • Radiotracer Administration: Administer a bolus injection of [¹⁸F]this compound (typically 5-15 MBq) via the tail vein catheter. The injected volume should be kept low (e.g., < 200 µL for a mouse).

  • PET Scan Acquisition: Place the anesthetized animal on the scanner bed. A heating pad should be used to maintain the animal's body temperature. Acquire a dynamic PET scan for 60-90 minutes immediately following the radiotracer injection. A static scan of 30 minutes, acquired from 30 to 60 minutes post-injection, can be used as a surrogate for the full dynamic scan for some applications.[1]

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm, such as 3D Ordered Subset Expectation Maximization (OSEM3D) or Filtered Back Projection (FBP), with corrections for attenuation, scatter, and random coincidences.

Quantitative Data: Imaging and Analysis Parameters
ParameterDescription
Animal Model Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)
Anesthesia Isoflurane (1.5-3%) or Ketamine/Xylazine
Injection Route Intravenous (tail vein)
Injected Dose 5-15 MBq
Scan Type Dynamic or Static
Dynamic Scan Duration 60-90 minutes
Static Scan Window 30-60 minutes post-injection
Kinetic Model Simplified Reference Tissue Model (SRTM)
Reference Region Brainstem or Cerebellum
Primary Outcome Distribution Volume Ratio (DVR) or Standardized Uptake Value Ratio (SUVR)

Data Analysis

The quantification of SV2A binding is typically achieved using kinetic modeling of the dynamic PET data.

Experimental Protocol: Data Analysis Workflow
  • Image Co-registration: If a magnetic resonance imaging (MRI) scan is available, co-register the PET images to the MRI to allow for accurate anatomical delineation of brain regions.

  • Region of Interest (ROI) Definition: Define regions of interest (ROIs) on the co-registered images for various brain structures (e.g., hippocampus, cortex, striatum, cerebellum, brainstem).

  • Time-Activity Curve (TAC) Generation: Generate time-activity curves for each ROI by plotting the average radioactivity concentration in the ROI over time.

  • Kinetic Modeling: Apply the Simplified Reference Tissue Model (SRTM) to the TACs to estimate the Distribution Volume Ratio (DVR), which is a measure of the binding potential of the radiotracer. The brainstem or cerebellum is often used as a pseudo-reference region due to its relatively low SV2A density.

  • Simplified Quantification: For a less computationally intensive analysis, calculate the Standardized Uptake Value Ratio (SUVR) from a static scan (e.g., 30-60 minutes post-injection) by dividing the average SUV of a target region by the average SUV of the reference region. SUVR values have been shown to correlate well with DVR values.[1]

Biodistribution

While the primary application of [¹⁸F]this compound is for brain imaging, understanding its whole-body distribution is important for dosimetry and assessing potential off-target effects. The tracer exhibits high brain uptake with rapid clearance from the plasma.

Quantitative Data: Biodistribution

Detailed quantitative ex vivo biodistribution data for [¹⁸F]this compound in various peripheral organs of rodents is not extensively available in the reviewed literature. The following table is a template of how such data would be presented.

Organ% Injected Dose per Gram (%ID/g) at 60 min p.i.
BrainHigh Uptake
HeartData Not Available
LungsData Not Available
LiverData Not Available
KidneysData Not Available
SpleenData Not Available
MuscleData Not Available
BoneData Not Available
BloodRapid Clearance

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis acclimatize Acclimatization fast Fasting (4-6h) acclimatize->fast anesthetize Anesthesia (Isoflurane) fast->anesthetize catheterize Tail Vein Catheterization anesthetize->catheterize inject [18F]this compound Injection catheterize->inject scan Dynamic PET Scan (60-90 min) inject->scan reconstruct Image Reconstruction scan->reconstruct coregister Co-registration (PET/MRI) reconstruct->coregister roi ROI Definition coregister->roi tac TAC Generation roi->tac model Kinetic Modeling (SRTM) tac->model quantify Quantification (DVR/SUVR) model->quantify

Caption: Experimental workflow for this compound PET imaging in rodent models.

SV2A in Synaptic Vesicle Exocytosis

sv2a_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal sv Synaptic Vesicle sv2a SV2A synaptotagmin Synaptotagmin fusion Vesicle Fusion sv->fusion Docking & Priming snare SNARE Complex ap Action Potential Arrives ca_channel Voltage-gated Ca2+ Channel ap->ca_channel ca_influx Ca2+ Influx neurotransmitter Neurotransmitter Release fusion->neurotransmitter nt receptor Receptors nt->receptor sv2a_note This compound binds to SV2A, allowing for visualization of synaptic vesicle density. sv2a_note->sv2a

Caption: Role of SV2A in synaptic vesicle exocytosis.

References

Application Notes and Protocols: sdm-8 (Soluble TREM2) for Monitoring Therapeutic Response in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a transmembrane receptor predominantly expressed by microglia, the resident immune cells of the central nervous system.[1][2] The soluble ectodomain of TREM2, referred to as sdm-8 or soluble TREM2 (sTREM2), is shed into the extracellular space and can be detected in cerebrospinal fluid (CSF) and plasma.[3][4] Emerging evidence highlights sTREM2 as a critical biomarker for microglial activation and neuroinflammation, processes increasingly recognized as central to the pathogenesis of Alzheimer's disease (AD).[5] Consequently, monitoring sTREM2 levels offers a promising avenue for tracking disease progression and evaluating the efficacy of therapeutic interventions targeting neuroinflammatory pathways in AD.

Recent genetic studies have identified rare variants of the TREM2 gene as significant risk factors for late-onset AD, underscoring its importance in the disease. TREM2 is involved in various microglial functions, including phagocytosis of amyloid-β (Aβ) plaques and cellular debris, proliferation, and survival. Levels of sTREM2 in the CSF have been shown to correlate with markers of neurodegeneration, such as total tau (t-tau) and phosphorylated tau (p-tau). Longitudinal studies suggest that sTREM2 levels change dynamically throughout the course of AD, potentially reflecting different stages of microglial response to the underlying pathology. This dynamic nature makes sTREM2 a valuable tool for monitoring the biological impact of novel AD therapies.

These application notes provide a comprehensive overview of the role of sTREM2 in AD, protocols for its measurement, and its utility in monitoring therapeutic response.

This compound (sTREM2) as a Biomarker in Alzheimer's Disease

The utility of sTREM2 as a biomarker stems from its direct link to microglial activity in response to AD pathology. Here's a summary of key findings:

  • Association with AD Pathology: CSF sTREM2 levels are consistently reported to be elevated in individuals with AD compared to healthy controls. These levels correlate positively with CSF t-tau and p-tau, suggesting a link between microglial activation and neuronal injury.

  • Dynamic Changes with Disease Progression: Longitudinal studies have revealed that CSF sTREM2 levels are not static. They appear to rise in the early symptomatic stages of AD, potentially indicating an active microglial response to accumulating pathology. Some studies suggest that higher sTREM2 levels are associated with slower cognitive decline and reduced brain atrophy, pointing to a potentially protective role of this microglial activation phase.

  • Response to Therapeutic Intervention: As a marker of microglial activation, sTREM2 is a promising pharmacodynamic biomarker for evaluating therapies that aim to modulate the neuroinflammatory response. A change in sTREM2 levels following treatment could provide an early indication of target engagement and biological effect. For instance, TREM2-targeted antibodies are being investigated as a therapeutic strategy to boost microglial functions.

  • Plasma sTREM2: While CSF is the primary source for measuring central sTREM2, plasma sTREM2 is also being investigated as a more accessible biomarker. Studies have shown a positive correlation between CSF and plasma sTREM2 levels.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on sTREM2 in Alzheimer's disease.

Table 1: Cerebrospinal Fluid (CSF) sTREM2 Levels in Alzheimer's Disease

Patient Group sTREM2 Concentration (pg/mL) Key Findings References
Alzheimer's Disease (AD)Significantly higher than controlsCorrelates with CSF t-tau and p-tau levels.
Mild Cognitive Impairment (MCI)Significantly higher than controlsLevels are comparable to the AD group in some studies.
Healthy Controls (HC)Baseline levelsLower compared to AD and MCI groups.
Longitudinal Changes in ADAverage annual increase of 90 pg/mL (2.2%)Levels increase with age and disease progression.

Table 2: Correlation of CSF sTREM2 with other AD Biomarkers and Clinical Outcomes

Correlate Correlation with CSF sTREM2 Significance References
CSF Total Tau (t-tau)PositiveIndicates a link between microglial activation and neurodegeneration.
CSF Phosphorylated Tau (p-tau)PositiveReinforces the association with tau pathology.
Cognitive DeclineHigher sTREM2 associated with slower declineSuggests a protective role of microglial activation in early stages.
Brain AtrophyHigher sTREM2 associated with reduced atrophyFurther supports the potential protective function of the sTREM2-related microglial response.
Amyloid-β (Aβ) PETHigher sTREM2 associated with slower Aβ accumulationSuggests a role for microglia in mitigating amyloid pathology.

Experimental Protocols

Accurate and reproducible measurement of sTREM2 is crucial for its use as a biomarker. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and mass spectrometry.

Protocol 1: sTREM2 Measurement by ELISA

This protocol provides a general framework for a sandwich ELISA. Specific details may vary depending on the commercial kit used.

Materials:

  • ELISA kit for human sTREM2 (containing pre-coated microplate, detection antibody, standard, wash buffer, substrate, and stop solution)

  • CSF or plasma samples

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate shaker

  • Distilled or deionized water

Procedure:

  • Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.

  • Sample Preparation:

    • CSF: Centrifuge to remove any cellular debris. Samples can be used immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.

    • Plasma: Collect blood using EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes to separate plasma. Assay immediately or aliquot and store at -80°C.

  • Assay Procedure: a. Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate. b. Cover the plate and incubate for 2 hours at room temperature on a microplate shaker. c. Aspirate the contents of the wells and wash the plate 4 times with 1x Wash Buffer. d. Add 100 µL of the biotinylated detection antibody to each well. e. Cover the plate and incubate for 1 hour at room temperature on a microplate shaker. f. Repeat the aspiration and wash step (3c). g. Add 100 µL of Streptavidin-HRP conjugate to each well. h. Cover the plate and incubate for 1 hour at room temperature on a microplate shaker. i. Repeat the aspiration and wash step (3c). j. Add 100 µL of TMB substrate solution to each well. k. Incubate for 10-20 minutes at room temperature in the dark. l. Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of sTREM2 in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: sTREM2 Measurement by Mass Spectrometry (Selected Reaction Monitoring)

This protocol provides a general workflow for quantifying sTREM2 using a mass spectrometry-based approach, which can offer high specificity and accuracy.

Materials:

  • CSF samples

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Stable isotope-labeled synthetic peptide standard corresponding to a unique TREM2 peptide

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., triple quadrupole)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

  • Sample Preparation and Digestion: a. To 100 µL of CSF, add a known amount of the stable isotope-labeled internal standard peptide. b. Denature the proteins by adding urea to a final concentration of 8 M. c. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. d. Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. e. Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M. f. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Cleanup: a. Acidify the digested sample with formic acid. b. Use SPE cartridges to desalt and concentrate the peptides according to the manufacturer's protocol. c. Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis. b. Inject the sample into the LC-MS/MS system. c. Separate the peptides using a reverse-phase liquid chromatography column. d. Perform selected reaction monitoring (SRM) on the mass spectrometer to detect and quantify the specific transitions for the endogenous TREM2 peptide and the stable isotope-labeled internal standard.

  • Data Analysis: a. Calculate the peak area ratio of the endogenous peptide to the internal standard. b. Determine the concentration of the TREM2 peptide in the sample by comparing this ratio to a standard curve generated with known concentrations of the synthetic peptide.

Visualizations

TREM2 Signaling Pathway in Microglia

TREM2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligands (Aβ, ApoE, Lipids) TREM2 TREM2 Ligand->TREM2 Binds sTREM2 sTREM2 ADAM ADAM10/17 ADAM->sTREM2 Releases ADAM->TREM2 Cleaves DAP12 DAP12 TREM2->DAP12 Associates SYK SYK DAP12->SYK Recruits & Activates PI3K PI3K SYK->PI3K Functions Microglial Functions: - Phagocytosis - Survival - Proliferation - Metabolism SYK->Functions AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Wnt Wnt/β-catenin AKT->Wnt mTOR->Functions Wnt->Functions sTREM2_Measurement_Workflow cluster_sample Sample Collection & Processing cluster_elisa ELISA Protocol cluster_ms Mass Spectrometry Protocol cluster_analysis Data Analysis Sample Collect CSF or Blood Process Centrifuge to obtain CSF supernatant or Plasma Sample->Process Store Use immediately or store at -80°C Process->Store ELISA_Start Prepare Reagents & Standards Store->ELISA_Start MS_Start Add Internal Standard to Sample Store->MS_Start ELISA_Incubate1 Incubate Sample in coated plate ELISA_Start->ELISA_Incubate1 ELISA_Wash1 Wash ELISA_Incubate1->ELISA_Wash1 ELISA_Incubate2 Add Detection Ab & Incubate ELISA_Wash1->ELISA_Incubate2 ELISA_Wash2 Wash ELISA_Incubate2->ELISA_Wash2 ELISA_Incubate3 Add HRP-conjugate & Incubate ELISA_Wash2->ELISA_Incubate3 ELISA_Wash3 Wash ELISA_Incubate3->ELISA_Wash3 ELISA_Develop Add Substrate & Develop color ELISA_Wash3->ELISA_Develop ELISA_Stop Add Stop Solution ELISA_Develop->ELISA_Stop ELISA_Read Read Absorbance at 450 nm ELISA_Stop->ELISA_Read Analysis Generate Standard Curve & Quantify sTREM2 ELISA_Read->Analysis MS_Digest Denature, Reduce, Alkylate & Digest (Trypsin) MS_Start->MS_Digest MS_Cleanup Peptide Cleanup (SPE) MS_Digest->MS_Cleanup MS_Analyze LC-MS/MS Analysis (SRM) MS_Cleanup->MS_Analyze MS_Analyze->Analysis

References

Application Notes and Protocols for CNM-Au8 in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on publicly available data regarding the investigational drug CNM-Au8. The initial user query for "Sdm-8" did not yield specific results, and it is presumed that this may have been an intended query for a compound with a similar profile currently under investigation for Parkinson's disease. CNM-Au8 has been selected as a relevant example to fulfill the detailed requirements of the user's request.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. A key pathological feature of PD is mitochondrial dysfunction, which results in impaired energy metabolism and increased oxidative stress within neurons. CNM-Au8 is an investigational therapeutic agent composed of a suspension of gold nanocrystals. It is being developed to address the energetic deficits implicated in neurodegenerative diseases, including Parkinson's disease.[1][2] These application notes provide an overview of the mechanism of action of CNM-Au8 and detailed protocols for its investigation in preclinical and clinical research settings.

Mechanism of Action

CNM-Au8 functions as a nanocatalyst to enhance cellular bioenergetics. Its proposed mechanism of action centers on the modulation of the nicotinamide adenine dinucleotide (NAD) pathway, which is crucial for cellular energy production.[3] The gold nanocrystals in CNM-Au8 are designed to cross the blood-brain barrier and enter central nervous system cells, including neurons and glia.[1] Within the cell, CNM-Au8 catalytically facilitates the oxidation of NADH to NAD+. This rebalancing of the NAD+/NADH ratio is critical for several reasons:

  • Enhanced ATP Production: An increased NAD+/NADH ratio drives the electron transport chain in mitochondria, leading to more efficient production of adenosine triphosphate (ATP), the primary energy currency of the cell.

  • Neuroprotection: By improving the energetic state of neurons, CNM-Au8 may enhance their resilience to the various stressors associated with Parkinson's disease, such as oxidative stress and protein aggregation.

  • Reduced Oxidative Stress: Preclinical studies suggest that CNM-Au8 can reduce levels of harmful reactive oxygen species (ROS).

  • Anti-inflammatory Effects: Evidence from cellular models of sporadic PD indicates that CNM-Au8 may lower the levels of senescence-associated inflammatory proteins.

The multifaceted effects of CNM-Au8 on cellular metabolism, mitochondrial health, and inflammation make it a promising candidate for a disease-modifying therapy in Parkinson's disease.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies of CNM-Au8 in the context of Parkinson's disease.

Table 1: Preclinical Efficacy of CNM-Au8 in Cellular Models of Parkinson's Disease

Parameter AssessedModel SystemKey FindingReference
Mitochondrial Health Familial PD Dopaminergic NeuronsIncreased mitochondrial membrane potential and volume.
Oxidative Stress Familial PD Dopaminergic NeuronsReduction in reactive oxygen species (ROS).
Neuroinflammation Sporadic PD Dopaminergic NeuronsLowered levels of senescence-related inflammatory proteins (e.g., CD40, CXCL10).
Cellular Metabolism Familial & Sporadic PD NeuronsDose-dependent increase in the NAD+/NADH ratio.
Metabolite Correction Familial PD Dopaminergic NeuronsCorrected intracellular levels of 36% of dysregulated metabolites.
Metabolite Correction Sporadic PD Dopaminergic NeuronsCorrected intracellular levels of 17% of dysregulated metabolites.
Gene Expression Familial & Sporadic PD NeuronsNormalized the expression of the majority of top up- and down-regulated PD-associated gene transcripts.

Table 2: Clinical Efficacy of CNM-Au8 in the REPAIR-PD Phase 2 Trial

Parameter AssessedStudy PopulationKey FindingReference
Brain Energetics Combined cohort of Parkinson's disease and Multiple Sclerosis patientsA statistically significant mean increase of 10.4% in the brain NAD+/NADH ratio after 12+ weeks of treatment.
Motor Symptoms Parkinson's disease patientsEasing of motor symptoms impacting daily life after four weeks, as measured by the Movement Disorders Society – Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) Part 2. (Note: Researchers suggest this could be influenced by a placebo effect).

Experimental Protocols

Protocol 1: In Vitro Assessment of CNM-Au8 in a Human Dopaminergic Neuron Model of Parkinson's Disease

This protocol is based on the methodology used in preclinical studies to evaluate the effects of CNM-Au8 on patient-derived neurons.

1. Objective: To assess the impact of CNM-Au8 on mitochondrial health, oxidative stress, inflammation, and cellular metabolism in dopaminergic neurons derived from Parkinson's disease patients.

2. Materials:

  • Fibroblasts from skin biopsies of sporadic and familial (e.g., LRRK2 mutation) Parkinson's disease patients, and healthy controls.

  • Direct conversion reagents for generating dopaminergic neurons.

  • Cell culture media and supplements.

  • CNM-Au8 solution.

  • Reagents for assessing mitochondrial membrane potential (e.g., TMRM), reactive oxygen species (e.g., CellROX), and inflammatory markers (e.g., ELISA kits for CD40, CXCL10).

  • Metabolomics and transcriptomics analysis platforms.

3. Methodology:

  • Neuron Generation:

    • Culture fibroblasts from PD patients and healthy controls.

    • Directly convert fibroblasts into dopaminergic neurons using established protocols. This method is advantageous as it retains age-related cellular characteristics.

  • CNM-Au8 Treatment:

    • Plate the generated dopaminergic neurons.

    • Treat the neurons with varying concentrations of CNM-Au8 or vehicle control for a specified duration.

  • Mitochondrial Health Assessment:

    • Stain a subset of cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRM) and analyze via fluorescence microscopy or flow cytometry.

    • Assess mitochondrial volume using mitochondrial-specific dyes and imaging.

  • Oxidative Stress Measurement:

    • Load cells with a ROS-sensitive probe (e.g., CellROX) and quantify fluorescence as an indicator of oxidative stress.

  • Inflammatory Marker Analysis:

    • Collect cell culture supernatants and perform ELISAs to quantify the levels of secreted inflammatory proteins such as CD40 and CXCL10.

  • Metabolic Analysis:

    • Perform targeted or untargeted metabolomics on cell lysates to identify and quantify changes in intracellular metabolites, particularly those involved in the TCA cycle and nucleotide metabolism.

    • Measure the NAD+/NADH ratio using commercially available kits.

  • Gene Expression Analysis:

    • Extract RNA from treated and control neurons.

    • Perform RNA sequencing to analyze global changes in gene expression and identify pathways modulated by CNM-Au8.

4. Data Analysis:

  • Use appropriate statistical tests to compare the outcomes between CNM-Au8 treated and control groups.

  • For transcriptomics and metabolomics data, utilize bioinformatics tools for pathway analysis.

Protocol 2: Phase 2 Clinical Trial Protocol for Investigating CNM-Au8 in Parkinson's Disease (Based on REPAIR-PD Study)

This protocol outlines the key elements of a phase 2 clinical trial to evaluate the target engagement and safety of CNM-Au8 in individuals with Parkinson's disease.

1. Objective: To determine the effect of orally administered CNM-Au8 on brain energy metabolism in participants with Parkinson's disease, as measured by the change in the NAD+/NADH ratio.

2. Study Design:

  • A Phase 2, open-label, sequential group, investigator-blinded study.

3. Participant Population:

  • Individuals diagnosed with idiopathic Parkinson's disease.

  • Inclusion and exclusion criteria should be clearly defined.

4. Intervention:

  • Daily oral administration of CNM-Au8 (e.g., 15mg or 30mg) for 12 consecutive weeks.

  • The drug is administered as an oral solution.

5. Endpoints:

  • Primary Efficacy Endpoint: Mean change in the brain NAD+/NADH ratio from baseline to week 12, as measured by 31-Phosphorous Magnetic Resonance Spectroscopy (31P-MRS).

  • Secondary and Exploratory Endpoints:

    • Changes in other brain energy metabolites (e.g., ATP).

    • Changes in clinical measures of Parkinson's disease severity (e.g., MDS-UPDRS).

    • Pharmacodynamic analyses of whole blood and plasma.

    • Safety and tolerability assessments, including the incidence of treatment-emergent adverse events.

6. Study Procedures:

  • Screening and Baseline:

    • Obtain informed consent.

    • Conduct baseline assessments, including neurological examination, clinical rating scales (MDS-UPDRS), and baseline 31P-MRS imaging.

    • Collect blood samples for baseline pharmacodynamic analysis.

  • Treatment Period (12 weeks):

    • Participants self-administer CNM-Au8 daily.

    • Conduct follow-up visits at specified intervals (e.g., weeks 4, 8, and 12) for safety monitoring and blood sample collection.

  • End of Study Visit (Week 12):

    • Repeat all baseline assessments, including 31P-MRS imaging and clinical evaluations.

    • Collect final blood samples.

  • Follow-up:

    • Conduct a follow-up visit after the treatment period to monitor for any delayed adverse events.

7. Data Analysis:

  • The primary endpoint (change in NAD+/NADH ratio) will be analyzed using a paired t-test to compare baseline and week 12 values.

  • Secondary endpoints will be analyzed using appropriate statistical methods.

  • Safety data will be summarized descriptively.

Visualizations

G cluster_0 Cellular Environment in Parkinson's Disease cluster_1 CNM-Au8 Intervention cluster_2 Therapeutic Outcomes Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress Increased Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Impaired_Metabolism Impaired Energy Metabolism (Low NAD+/NADH ratio) Mitochondrial_Dysfunction->Impaired_Metabolism Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation CNM_Au8 CNM-Au8 (Gold Nanocrystals) Catalytic_Activity Catalytic Oxidation of NADH to NAD+ CNM_Au8->Catalytic_Activity Increased_NAD_NADH Increased NAD+/NADH Ratio Catalytic_Activity->Increased_NAD_NADH Improved_Mitochondrial_Function Improved Mitochondrial Function Increased_NAD_NADH->Improved_Mitochondrial_Function Reduced_Neuroinflammation Reduced Neuroinflammation Increased_NAD_NADH->Reduced_Neuroinflammation Enhanced_ATP_Production Enhanced ATP Production Improved_Mitochondrial_Function->Enhanced_ATP_Production Reduced_Oxidative_Stress Reduced Oxidative Stress Improved_Mitochondrial_Function->Reduced_Oxidative_Stress Neuroprotection Neuroprotection Enhanced_ATP_Production->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Reduced_Neuroinflammation->Neuroprotection

Caption: Proposed signaling pathway of CNM-Au8 in Parkinson's disease.

G cluster_0 Preclinical Workflow cluster_1 Clinical Trial Workflow (REPAIR-PD) Patient_Biopsy Patient Skin Biopsy (Sporadic & Familial PD) Fibroblast_Culture Fibroblast Culture Patient_Biopsy->Fibroblast_Culture Neuron_Conversion Direct Conversion to Dopaminergic Neurons Fibroblast_Culture->Neuron_Conversion Treatment CNM-Au8 Treatment Neuron_Conversion->Treatment Analysis Multi-modal Analysis (Metabolomics, Transcriptomics, Mitochondrial Health) Treatment->Analysis Screening Screening & Enrollment Baseline Baseline Assessments (31P-MRS, MDS-UPDRS) Screening->Baseline Oral_Dosing 12-Week Oral Dosing (15mg or 30mg daily) Baseline->Oral_Dosing Follow_up Follow-up Visits (Safety & PD monitoring) Oral_Dosing->Follow_up End_of_Study End of Study Assessments (Repeat Baseline Measures) Follow_up->End_of_Study

Caption: Experimental workflows for CNM-Au8 research.

References

Application Notes and Protocols for Sdm-8 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process that underlies learning and memory.[1] Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity involving long-lasting changes in synaptic strength.[2][3][4] The modulation of these processes by pharmacological agents is of significant interest for the development of therapeutics for neurological and psychiatric disorders.[2] Sdm-8 is a novel small molecule designed to investigate the molecular underpinnings of synaptic plasticity. These application notes provide a comprehensive guide for utilizing this compound to study its effects on synaptic function. The protocols outlined below detail experimental workflows for electrophysiology and molecular assays to characterize the impact of this compound on key signaling pathways and functional outcomes related to synaptic plasticity.

Mechanism of Action

This compound is a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for synaptic plasticity as they act as coincidence detectors, requiring both presynaptic glutamate release and postsynaptic depolarization to become fully active. Upon activation, NMDA receptors allow the influx of Ca2+ into the postsynaptic neuron, which triggers downstream signaling cascades that lead to either LTP or LTD. The magnitude and duration of the postsynaptic Ca2+ signal determine the direction of plasticity, with large, transient increases favoring LTP and smaller, prolonged rises leading to LTD. This compound enhances the function of NMDA receptors, leading to a potentiation of Ca2+ influx upon receptor activation. This modulation allows for a more precise investigation of the downstream signaling pathways involved in synaptic plasticity.

Signaling Pathways

The induction of LTP and LTD is critically dependent on the influx of calcium through NMDA receptors. This calcium influx activates a variety of downstream signaling cascades.

Long-Term Potentiation (LTP) Signaling Pathway

High-frequency stimulation leads to a large and rapid increase in intracellular Ca2+ through NMDA receptors, activating protein kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases phosphorylate existing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, increasing their conductance, and promote the insertion of new AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca2_plus Ca²⁺ NMDA_R->Ca2_plus influx Sdm8 This compound Sdm8->NMDA_R modulates CaMKII CaMKII Ca2_plus->CaMKII PKC PKC Ca2_plus->PKC AMPA_R_insertion ↑ AMPA-R Insertion CaMKII->AMPA_R_insertion AMPA_R_phos ↑ AMPA-R Phosphorylation PKC->AMPA_R_phos LTP LTP AMPA_R_insertion->LTP AMPA_R_phos->LTP

Caption: this compound enhances NMDA receptor-mediated LTP signaling.

Long-Term Depression (LTD) Signaling Pathway

Low-frequency stimulation results in a modest and prolonged increase in postsynaptic Ca2+, which preferentially activates protein phosphatases such as calcineurin. These phosphatases dephosphorylate AMPA receptors, leading to their removal from the postsynaptic membrane and a weakening of the synapse.

LTD_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca2_plus Ca²⁺ NMDA_R->Ca2_plus influx Sdm8 This compound Sdm8->NMDA_R modulates Calcineurin Calcineurin Ca2_plus->Calcineurin AMPA_R_internalization ↑ AMPA-R Internalization Calcineurin->AMPA_R_internalization LTD LTD AMPA_R_internalization->LTD

Caption: this compound enhances NMDA receptor-mediated LTD signaling.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on synaptic plasticity, based on typical results observed with NMDA receptor positive allosteric modulators.

ParameterControlThis compound (10 µM)Fold Change
LTP Magnitude (%) 150 ± 10200 ± 151.33
LTD Magnitude (%) 75 ± 550 ± 80.67
NMDA Receptor Current (pA) -100 ± 12-180 ± 201.80
AMPA Receptor Surface Expression (normalized) 1.0 ± 0.11.5 ± 0.2 (post-LTP)1.50
pCaMKII Levels (normalized) 1.0 ± 0.151.8 ± 0.25 (post-LTP)1.80

Table 1: Effect of this compound on Key Synaptic Plasticity Parameters. Data are presented as mean ± SEM.

Experimental Protocols

A multi-faceted approach is essential to fully characterize the effects of this compound on synaptic plasticity. The following workflows outline the key experimental stages, from initial electrophysiological screening to detailed molecular analysis.

Experimental Workflow

Experimental_Workflow Slice_Prep Hippocampal Slice Preparation Electrophys Electrophysiological Recording (LTP/LTD Induction) Slice_Prep->Electrophys Biochem Biochemical Analysis (Western Blot) Electrophys->Biochem Imaging Immunocytochemistry and Imaging Electrophys->Imaging Data_Analysis Data Analysis and Interpretation Biochem->Data_Analysis Imaging->Data_Analysis

Caption: General workflow for studying this compound effects.

Protocol 1: Ex Vivo Electrophysiology in Hippocampal Slices

This protocol describes the induction of LTP in the CA1 region of the hippocampus, a widely used model of synaptic plasticity.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate an adult rodent.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • LTP Induction:

    • Apply this compound (or vehicle control) to the perfusion solution at the desired concentration.

    • After a 10-minute incubation, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

    • Alternatively, a theta-burst stimulation (TBS) protocol can be used.

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the induction and maintenance of LTP.

    • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the baseline.

Protocol 2: Western Blot Analysis of Synaptic Proteins

This protocol is for quantifying changes in the expression and phosphorylation of key synaptic proteins following LTP or LTD induction in the presence of this compound.

Materials:

  • Hippocampal slices treated as in Protocol 1

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • Primary antibodies (e.g., anti-pCaMKII, anti-GluA1)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence detection reagents

  • Imaging system

Procedure:

  • Sample Preparation:

    • Following the electrophysiology experiment, rapidly dissect the CA1 region from the hippocampal slices and snap-freeze in liquid nitrogen.

    • Homogenize the tissue in lysis buffer and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of target proteins to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound represents a valuable pharmacological tool for the investigation of synaptic plasticity. By modulating NMDA receptor function, it allows for a detailed examination of the downstream signaling events that govern LTP and LTD. The protocols described herein provide a framework for characterizing the effects of this compound on synaptic function, from the cellular to the molecular level. These studies will contribute to a deeper understanding of the mechanisms of learning and memory and may aid in the development of novel therapeutics for cognitive disorders.

References

Sdm-8 as a tool for drug discovery in neurology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols are based on a hypothetical molecule, "Sdm-8 (Stromal-derived modulator 8)," as extensive searches did not identify a recognized molecule with this designation in the context of neurology and drug discovery. The information presented is a composite of established methodologies and data formats commonly used in the field, designed to serve as a template and guide for researchers working on novel protein targets.

Application Notes: this compound as a Tool for Drug Discovery in Neurology

Introduction Stromal-derived modulator 8 (this compound) is a hypothetical protein implicated in the regulation of synaptic plasticity and neuronal survival. Emerging research suggests its dysregulation is a contributing factor in the pathology of neurodegenerative diseases, such as Alzheimer's disease, making it a promising target for therapeutic intervention. These notes provide an overview of this compound's proposed biological role and its potential as a target for drug discovery.

Biological Role and Signaling Pathway this compound is believed to be a secreted protein that acts as a ligand for a neuronal surface receptor, tentatively named NeuroReceptor-X (NRX). The binding of this compound to NRX is thought to initiate a downstream signaling cascade involving the phosphorylation of the kinase Akt, which in turn promotes cell survival pathways and inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins like Bad. In pathological conditions, reduced levels or impaired function of this compound may lead to decreased Akt signaling, rendering neurons more susceptible to damage.

Sdm8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NRX NeuroReceptor-X (NRX) This compound->NRX Binds Akt Akt NRX->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bad Bad (Pro-apoptotic) pAkt->Bad Inhibits by Phosphorylation Cell_Survival Cell Survival pAkt->Cell_Survival Promotes pBad p-Bad (Inactive) Bad->pBad Phosphorylation Apoptosis Apoptosis Bad->Apoptosis Promotes pBad->Apoptosis Inhibits

Caption: Proposed this compound signaling pathway promoting cell survival.

Therapeutic Hypothesis The central hypothesis is that agonistic modulation of the this compound/NRX pathway can restore pro-survival signaling in neurons, offering a therapeutic strategy for neurodegenerative diseases. Drug discovery efforts could focus on two main approaches:

  • Small Molecule Agonists: Identifying compounds that mimic the action of this compound by binding to and activating NRX.

  • Recombinant this compound Therapy: Developing a stable, recombinant form of the this compound protein for direct administration.

Quantitative Data Summary

The following tables represent typical data generated during a drug discovery campaign targeting a novel pathway like this compound/NRX.

Table 1: Ligand-Receptor Binding Affinity

Compound Type Target Kd (nM)
Recombinant this compound Protein NRX 15.2
Compound A Small Molecule NRX 89.5

| Compound B | Small Molecule | NRX | 250.1 |

Table 2: In Vitro Functional Assay - p-Akt Induction

Compound Concentration (nM) Fold Increase in p-Akt (Mean ± SD) EC50 (nM)
Recombinant this compound 100 8.5 ± 0.7 25.4
Compound A 1000 6.2 ± 0.5 150.7

| Compound B | 1000 | 2.1 ± 0.3 | > 1000 |

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for this compound/NRX Agonists

This protocol outlines a cell-based assay for screening a small molecule library to identify agonists of the NRX receptor.

HTS_Workflow Start Start Plate_Cells Plate HEK293 cells stably expressing NRX in 384-well plates Start->Plate_Cells Incubate_24h Incubate for 24 hours Plate_Cells->Incubate_24h Add_Compounds Add test compounds from library (e.g., 10 µM final concentration) Incubate_24h->Add_Compounds Incubate_30m Incubate for 30 minutes at 37°C Add_Compounds->Incubate_30m Lyse_Cells Lyse cells and add detection reagent (e.g., TR-FRET p-Akt kit) Incubate_30m->Lyse_Cells Read_Plate Read plate on a TR-FRET enabled plate reader Lyse_Cells->Read_Plate Analyze_Data Analyze data to identify 'hits' (compounds causing a significant increase in signal) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: High-throughput screening workflow for NRX agonists.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably transfected with a human NRX expression vector in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Plating: Seed the cells into 384-well, white, solid-bottom assay plates at a density of 10,000 cells per well in 40 µL of assay buffer (serum-free media). Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition: Using an automated liquid handler, add 100 nL of test compounds from the small molecule library (typically dissolved in DMSO) to the assay plates for a final concentration of 10 µM. Include positive controls (recombinant this compound) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 30 minutes at 37°C.

  • Detection: Lyse the cells and perform p-Akt detection using a commercial TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kit according to the manufacturer's instructions. This typically involves adding a lysis buffer containing both a Europium-labeled anti-total Akt antibody and an APC-labeled anti-phospho-Akt antibody.

  • Data Acquisition: After a final incubation period (e.g., 1-2 hours), read the plates on a compatible plate reader, measuring the emission at both acceptor and donor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and normalize the data to controls. Hits are identified as compounds that produce a signal significantly above the baseline (e.g., >3 standard deviations above the mean of the negative controls).

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the use of SPR to determine the binding affinity and kinetics of hit compounds to the purified extracellular domain (ECD) of NRX.

Methodology:

  • Immobilization: Covalently immobilize the purified recombinant ECD of NRX onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of ~2000 Response Units (RU).

  • Analyte Preparation: Prepare a dilution series of the test compound (analyte) in running buffer (e.g., HBS-EP+). Concentrations should span a range appropriate for the expected affinity, for example, from 1 nM to 10 µM.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the immobilized NRX surface at a constant flow rate (e.g., 30 µL/min).

    • Allow for an association phase (e.g., 180 seconds) followed by a dissociation phase (e.g., 300 seconds) where only running buffer flows over the chip.

    • Between each analyte injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • From the fit, determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).

Application Notes and Protocols for Quantitative Analysis of [18F]Sdm-8 PET Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the in vivo quantification of physiological and pathological processes. [18F]Sdm-8 is a novel PET radiotracer with high affinity and specificity for the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein integral to presynaptic vesicles.[1][2][3] As such, [18F]this compound serves as an imaging biomarker for synaptic density, offering a non-invasive method to investigate synaptic alterations in various neurological and psychiatric disorders, and to assess the effects of novel therapeutics on synaptic integrity.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of [18F]this compound PET data, from radiotracer administration to final data interpretation. Adherence to standardized procedures is crucial for ensuring the accuracy, reproducibility, and comparability of results, particularly in multi-center clinical trials.

Key Experimental Protocols

Radiotracer Preparation and Quality Control

A detailed protocol for the synthesis and quality control of [18F]this compound is essential for reliable imaging results.

Methodology:

  • Radiosynthesis: [18F]this compound is typically synthesized via a nucleophilic substitution reaction on a suitable precursor.

  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC).

  • Quality Control:

    • Radiochemical Purity: Determined by analytical HPLC to be >98%.

    • Molar Activity: Measured to ensure a high specific binding signal. A high molar activity is crucial to minimize the injected mass of the tracer.

    • Residual Solvents: Assessed by gas chromatography to be within acceptable limits.

    • Endotoxin Levels: Measured to ensure the final product is sterile and pyrogen-free.

ParameterSpecificationMethod
Radiochemical Purity> 98%Analytical HPLC
Molar Activity> 100 GBq/µmolHPLC with radiation detector
Residual Solvents< 410 ppmGas Chromatography
Endotoxin Levels< 5 EU/mLLimulus Amebocyte Lysate (LAL) test

Table 1: Quality Control Specifications for [18F]this compound

In Vivo PET Imaging Protocol (Human Subjects)

This protocol outlines the procedure for acquiring dynamic [18F]this compound PET scans in human subjects.

Methodology:

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • A venous catheter is inserted for radiotracer injection and another for arterial blood sampling (if required for full kinetic modeling).

  • Radiotracer Administration:

    • A bolus injection of [18F]this compound (typically 185 ± 37 MBq) is administered intravenously.

  • PET Scan Acquisition:

    • Dynamic PET data are acquired for 90-120 minutes immediately following radiotracer injection using a high-resolution PET scanner.

    • Data are typically collected in list mode and binned into a series of time frames.

  • Anatomical Imaging:

    • A high-resolution magnetic resonance imaging (MRI) scan of the brain is acquired for anatomical co-registration and region of interest (ROI) definition.

Arterial Blood Sampling and Metabolite Analysis

For full kinetic modeling, an arterial input function is required.

Methodology:

  • Arterial Blood Sampling:

    • Manual or automated arterial blood samples are collected throughout the PET scan to measure whole blood and plasma radioactivity concentrations.

  • Metabolite Analysis:

    • Plasma samples are analyzed using HPLC to determine the fraction of unmetabolized parent radiotracer over time. [18F]this compound shows moderate metabolism in humans.

Data Analysis and Quantification

The quantitative analysis of [18F]this compound PET data involves several steps to derive meaningful biological parameters.

Image Reconstruction and Pre-processing

Methodology:

  • Image Reconstruction: PET data are reconstructed using an ordered subset expectation maximization (OSEM) algorithm, with corrections for attenuation, scatter, and random coincidences.

  • Motion Correction: Head motion during the scan is corrected.

  • Co-registration: The dynamic PET images are co-registered to the individual's MRI.

Kinetic Modeling

Kinetic modeling is used to estimate parameters related to tracer delivery and binding.

Methodology:

  • Region of Interest (ROI) Definition: ROIs for various brain regions are defined on the co-registered MRI.

  • Time-Activity Curve (TAC) Generation: TACs, representing the change in radioactivity concentration over time, are generated for each ROI.

  • Kinetic Model Selection:

    • Two-Tissue Compartment Model (2TCM): This model is often used to estimate the total distribution volume (VT), which is proportional to the density of available SV2A.

    • Simplified Reference Tissue Model (SRTM): This model can be used as a non-invasive alternative to arterial blood sampling, using a reference region with negligible specific binding (e.g., centrum semiovale) to estimate the binding potential (BPND).

ParameterDescriptionTypical Value (Cingulate Cortex)
VT Total Distribution Volume (ml/cm³)~25-30
BPND Non-displaceable Binding Potential~3.5-4.5

Table 2: Key Quantitative Parameters from [18F]this compound PET Data

Standardized Uptake Value (SUV) Calculation

SUV is a semi-quantitative measure that normalizes the radioactivity concentration for injected dose and body weight.

Methodology:

  • SUV Calculation: SUV = [Tissue Radioactivity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)]

  • SUV Ratio (SUVR): To reduce variability, SUV in a target region is often expressed as a ratio to the SUV in a reference region (e.g., centrum semiovale).

RegionPeak SUV
Putamen~10
Cingulate Cortex~8-9
Cerebellum~6-7
Centrum Semiovale~2-3

Table 3: Typical Peak Standardized Uptake Values (SUV) for [18F]this compound in Human Brain

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Quantitative Output Radiotracer_Synthesis [18F]this compound Synthesis & QC Injection Radiotracer Injection Radiotracer_Synthesis->Injection Subject_Preparation Subject Preparation (Fasting, IV lines) Subject_Preparation->Injection PET_Scan Dynamic PET Scan (90-120 min) Injection->PET_Scan Image_Reconstruction Image Reconstruction & Pre-processing PET_Scan->Image_Reconstruction Blood_Sampling Arterial Blood Sampling Kinetic_Modeling Kinetic Modeling (2TCM/SRTM) Blood_Sampling->Kinetic_Modeling MRI_Scan Anatomical MRI MRI_Scan->Image_Reconstruction Image_Reconstruction->Kinetic_Modeling SUV_Calculation SUV/SUVR Calculation Image_Reconstruction->SUV_Calculation VT VT (Distribution Volume) Kinetic_Modeling->VT BPND BPND (Binding Potential) Kinetic_Modeling->BPND SUVR SUVR SUV_Calculation->SUVR

Caption: Experimental workflow for a quantitative [18F]this compound PET study.

Sdm8_Mechanism Sdm8 [18F]this compound (Radiotracer) SV2A SV2A (Synaptic Vesicle Glycoprotein 2A) Sdm8->SV2A Binds to PET_Signal PET Signal Sdm8->PET_Signal Emits Positrons Synaptic_Vesicle Presynaptic Vesicle SV2A->Synaptic_Vesicle Located on Synaptic_Density Synaptic Density Synaptic_Vesicle->Synaptic_Density Correlates with PET_Signal->Synaptic_Density Quantifies

Caption: Logical relationship of [18F]this compound PET signal to synaptic density.

Data_Analysis_Flow cluster_input Input Data cluster_processing Processing Steps cluster_quantification Quantification Methods cluster_output Quantitative Parameters Dynamic_PET Dynamic PET Images Coregistration PET-MRI Co-registration Dynamic_PET->Coregistration TAC_Generation Time-Activity Curve Generation Dynamic_PET->TAC_Generation MRI Anatomical MRI MRI->Coregistration Arterial_Data Arterial Blood Data (Optional) Kinetic_Model Kinetic Modeling Arterial_Data->Kinetic_Model ROI_Definition ROI Definition Coregistration->ROI_Definition ROI_Definition->TAC_Generation TAC_Generation->Kinetic_Model SUVR_Model SUVR Calculation TAC_Generation->SUVR_Model VT_BPND VT, BPND Kinetic_Model->VT_BPND SUVR SUVR SUVR_Model->SUVR

Caption: Flowchart of the PET data analysis pipeline.

References

Application Notes and Protocols for Sdm-8 Administration and Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration and dosage of Sdm-8, a high-affinity radiopharmaceutical ligand for the synaptic vesicle glycoprotein 2A (SV2A). The information compiled herein is intended to facilitate the design and execution of preclinical studies, including positron emission tomography (PET) imaging, pharmacokinetic analysis, and receptor occupancy studies.

Overview of this compound

This compound is a difluoro-analog of UCB-J and functions as a PET radiopharmaceutical with a high binding affinity for SV2A, exhibiting a Ki of 0.58 nM.[1] Its primary application in preclinical research is for the in vivo quantification of synaptic density, particularly in studies related to neurodegenerative disorders such as Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and related SV2A ligands derived from preclinical studies.

Table 1: In Vitro and In Vivo Properties of this compound

ParameterValueSpeciesNotes
Binding Affinity (Ki) 0.58 nM-For SV2A.
LogP 2.32-Indicates good blood-brain barrier permeability.
Plasma Free Fraction (fp) 43 ± 2%Rhesus MonkeyHigh proportion of unbound drug in plasma.
Metabolism (Parent % at 30 min) 42 ± 13%Rhesus MonkeyModerate rate of metabolism.

Table 2: Preclinical Dosage of this compound and Related SV2A Ligands

CompoundAnimal ModelRoute of AdministrationDosageStudy Type
This compound Rhesus MonkeyIntravenousTracer dosePET Imaging
UCB-J Rhesus MonkeyIntravenous0.15 mg/kgBlocking Study
UCB-J Rhesus MonkeyIntravenous17, 50, 150 µg/kgSelf-blocking Study
UCB-J RatIntravenous0.1 mg/kgBrain Distribution
UCB-J RatIntravenous1 mg/kgPharmacokinetics
Levetiracetam Rhesus MonkeyIntravenous10 - 30 mg/kgBlocking/Displacement
Levetiracetam MouseIntravenous50 - 200 mg/kgBlocking Study
Levetiracetam RatIntraperitoneal5.4 - 96 mg/kgAnticonvulsant Effect
Levetiracetam RatOral5 mg/kg, BIDTherapeutic (empirical)

Table 3: Pharmacokinetic Parameters of this compound and UCB-J

CompoundAnimal ModelKey Parameters
This compound Rhesus MonkeyMetabolism: Moderate (42 ± 13% parent at 30 min). Plasma Free Fraction: 43 ± 2%.
[11C]UCB-J MouseMetabolism: Rapid (22.5 ± 4.2% parent at 15 min).

Signaling Pathway

This compound, as a ligand for SV2A, is implicated in the modulation of synaptic function. In the context of Alzheimer's disease, SV2A has been linked to the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Downregulation of SV2A is associated with an increase in amyloid-beta (Aβ) and hyperphosphorylated Tau, key pathological hallmarks of the disease. The following diagram illustrates the putative signaling pathway.

SV2A_PI3K_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron / Intracellular Signaling SV2A SV2A PI3K PI3K SV2A->PI3K Modulates NMDAR NMDAR SV2A->NMDAR Modulates Activity Sdm8 This compound Sdm8->SV2A Binds to AKT Akt PI3K->AKT Activates GSK3B GSK3β AKT->GSK3B Inhibits Tau Tau GSK3B->Tau Phosphorylates P_Tau Hyperphosphorylated Tau Tau->P_Tau Synaptic_Dysfunction Synaptic Dysfunction & Neurodegeneration P_Tau->Synaptic_Dysfunction Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Ca_influx->Synaptic_Dysfunction

Caption: Putative SV2A-PI3K signaling pathway in neurodegeneration.

Experimental Protocols

This protocol describes the preparation of an this compound solution suitable for intravenous administration in preclinical models.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to adjust the final volume to 1 mL.

  • The final solution should be clear. This protocol yields a solution of ≥ 5 mg/mL.

Note: For long-term dosing studies (exceeding two weeks), a corn oil-based formulation may be considered.

This protocol outlines a typical PET imaging study using this compound in rhesus monkeys to assess SV2A binding.

Workflow Diagram:

PET_Workflow start Animal Preparation (Anesthesia, Catheterization) transmission_scan Transmission Scan (Attenuation Correction) start->transmission_scan injection Intravenous Injection of [18F]this compound transmission_scan->injection dynamic_scan Dynamic PET Scan (e.g., 120 minutes) injection->dynamic_scan blocking_agent Administer Blocking Agent (e.g., Levetiracetam 30 mg/kg) dynamic_scan->blocking_agent For blocking/displacement studies blood_sampling Arterial Blood Sampling (Metabolite Analysis) dynamic_scan->blood_sampling data_analysis Data Analysis (Kinetic Modeling, SUV calculation) dynamic_scan->data_analysis post_block_scan Post-Blocker PET Scan blocking_agent->post_block_scan post_block_scan->data_analysis

Caption: General workflow for an in vivo PET imaging study with this compound.

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., rhesus monkey) and place it in the PET scanner. Insert intravenous catheters for radiotracer injection and, if required, an arterial catheter for blood sampling.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Radiotracer Injection: Administer a bolus injection of [18F]this compound intravenously.

  • Dynamic PET Scan: Acquire dynamic PET data for a specified duration (e.g., 120 minutes).

  • Blocking/Displacement Studies (Optional):

    • Blocking: Pre-treat the animal with a non-radioactive SV2A ligand (e.g., levetiracetam at 30 mg/kg or UCB-J at 0.15 mg/kg) before injecting [18F]this compound.

    • Displacement: Administer the blocking agent during the dynamic scan (e.g., at 90 minutes post-injection of [18F]this compound).

  • Blood Sampling: If arterial input function is required for kinetic modeling, collect arterial blood samples throughout the scan to measure plasma radioactivity and metabolite fractions.

  • Data Analysis: Reconstruct PET images and perform kinetic modeling to estimate parameters such as the volume of distribution (VT) and binding potential (BPND). Standardized Uptake Values (SUV) can also be calculated.

As specific toxicity data for this compound is not currently available, this section provides a general protocol for an acute toxicity study in rodents, which is a standard preliminary step in safety assessment.

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration of this compound.

Workflow Diagram:

Toxicity_Workflow start Animal Acclimatization (e.g., 1 week) grouping Randomization into Dose Groups (e.g., vehicle control, low, mid, high dose) start->grouping dosing Single Intravenous Administration of this compound grouping->dosing observation Clinical Observations (e.g., daily for 14 days) - Morbidity, mortality - Body weight - Clinical signs dosing->observation necropsy Necropsy at Study Termination (Day 14) observation->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology analysis Data Analysis and MTD Determination histopathology->analysis

Caption: Workflow for an acute toxicity study in rodents.

Procedure:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.

  • Dose Groups: Establish multiple dose groups, including a vehicle control group and at least three dose levels of this compound (low, medium, high). Dose selection should be based on available in vitro data and in vivo efficacy studies.

  • Administration: Administer this compound as a single intravenous bolus.

  • Observation Period: Monitor the animals for a period of 14 days. Record daily clinical observations, including changes in behavior, appearance, and body weight. Note any instances of morbidity or mortality.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Histopathology: Collect major organs and tissues for histopathological examination, particularly from the control and high-dose groups.

  • Data Analysis: Analyze the collected data to determine the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).

Disclaimer: The information provided in these application notes is for research purposes only and is based on currently available preclinical data. Specific experimental conditions may require optimization. It is essential to adhere to all institutional and national guidelines for animal care and use. No specific acute toxicity data (e.g., LD50, NOAEL) for this compound is publicly available at this time; therefore, researchers should proceed with caution and conduct appropriate dose-range-finding studies.

References

Application Notes and Protocols for Longitudinal Synaptic Density Tracking with ¹⁸F-SDM-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic loss is a key pathological feature of numerous neurodegenerative and psychiatric disorders. The ability to quantitatively track changes in synaptic density in vivo provides a critical tool for understanding disease progression and evaluating the efficacy of novel therapeutic interventions. ¹⁸F-SDM-8 (also known as ¹⁸F-SynVesT-1) is a positron emission tomography (PET) radiotracer that binds with high affinity to the Synaptic Vesicle Glycoprotein 2A (SV2A). As SV2A is ubiquitously expressed in the presynaptic terminals of most synapses, ¹⁸F-SDM-8 serves as an excellent biomarker for quantifying synaptic density.[1][2] These application notes provide detailed protocols for utilizing ¹⁸F-SDM-8 in longitudinal studies to monitor synaptic density.

¹⁸F-SDM-8 Radiotracer Profile

¹⁸F-SDM-8 is a fluorinated analog of UCB-J, offering the advantage of a longer half-life (109.8 minutes for ¹⁸F versus 20.4 minutes for ¹¹C), which facilitates centralized production and distribution.[2] It exhibits high binding affinity for SV2A and favorable imaging properties.

PropertyValueReference
Binding Affinity (Ki) 0.58 nM[2]
LogP 2.32[2]
Plasma Free Fraction (fp) 43 ± 2%

Signaling Pathway and Mechanism of Action

¹⁸F-SDM-8 binds to SV2A, a transmembrane protein located on synaptic vesicles. SV2A is involved in regulating neurotransmitter release and is considered a reliable marker for synaptic density. PET imaging with ¹⁸F-SDM-8 allows for the in vivo quantification of SV2A, providing a proxy measure of synaptic density.

SV2A_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Synaptic Vesicle Synaptic Vesicle Neurotransmitter Synaptic Vesicle->Neurotransmitter Releases SV2A SV2A SV2A->Synaptic Vesicle Located on ¹⁸F-SDM-8 ¹⁸F-SDM-8 ¹⁸F-SDM-8->SV2A Binds to Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Binds Ca2+ Channel Voltage-gated Ca²⁺ Channel Ca2+ Ca2+ Ca2+ Channel->Ca2+ Opens Action Potential Action Potential Action Potential->Ca2+ Channel Depolarizes membrane Ca2+->Synaptic Vesicle Triggers fusion

Caption: Role of SV2A in the presynaptic terminal.

Experimental Protocols

I. Radiosynthesis and Quality Control of ¹⁸F-SDM-8

The synthesis of ¹⁸F-SDM-8 is typically performed via nucleophilic substitution on a suitable precursor.

A. Materials:

  • Precursor (e.g., tosylate or nosylate precursor of SDM-8)

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

B. Protocol:

  • Produce [¹⁸F]Fluoride via proton bombardment of [¹⁸O]H₂O.

  • Trap [¹⁸F]Fluoride on an anion exchange cartridge.

  • Elute [¹⁸F]Fluoride with a solution of K222 and K₂CO₃ in ACN/water.

  • Azeotropically dry the [¹⁸F]fluoride-K222-K₂CO₃ complex.

  • Add the precursor dissolved in a suitable solvent (e.g., DMSO) to the dried complex.

  • Heat the reaction mixture at a specified temperature and time (e.g., 120°C for 10 minutes).

  • Purify the crude reaction mixture using semi-preparative HPLC.

  • Collect the fraction containing ¹⁸F-SDM-8.

  • Reformulate the final product in a physiologically compatible solution (e.g., saline with ethanol).

C. Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC, should be >95%.

  • Molar Activity: Calculated from the amount of radioactivity and the mass of the compound, typically in the range of >50 GBq/µmol.

  • Residual Solvents: Assessed by gas chromatography to ensure levels are below acceptable limits.

  • pH: Should be within a physiologically acceptable range (e.g., 5.0-7.5).

  • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.

II. Longitudinal PET Imaging in Animal Models

This protocol outlines the procedure for conducting longitudinal PET imaging studies in rodents.

A. Animal Preparation:

  • House animals in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.

  • For longitudinal studies, it is crucial to handle animals consistently to minimize stress.

  • On the day of imaging, fast the animals for 4-6 hours to reduce variability in tracer uptake.

  • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen.

  • Place a catheter in the lateral tail vein for radiotracer injection.

  • Position the animal on the scanner bed and secure it to prevent motion artifacts. Maintain body temperature using a heating pad.

B. Radiotracer Administration and PET Scan Acquisition:

  • Administer a bolus injection of ¹⁸F-SDM-8 via the tail vein catheter. The injected dose will depend on the animal species and scanner sensitivity (typically 5-10 MBq for a mouse).

  • Start the dynamic PET scan acquisition immediately upon injection. A typical scan duration is 60-90 minutes.

  • For longitudinal studies, repeat the imaging session at desired time points (e.g., baseline, and after therapeutic intervention).

C. Image Reconstruction and Analysis:

  • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

  • Co-register the PET images with an anatomical reference, such as a magnetic resonance imaging (MRI) scan or a standardized brain atlas.

  • Define regions of interest (ROIs) on the anatomical image for various brain structures (e.g., hippocampus, cortex, striatum).

  • Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.

  • Perform kinetic modeling of the TACs to quantify ¹⁸F-SDM-8 binding. The one-tissue compartment model (1TCM) has been shown to be suitable for analyzing ¹⁸F-SDM-8 data.

  • The primary outcome measure is the total distribution volume (Vₜ), which is proportional to the density of SV2A.

  • For simplified quantification, the standardized uptake value ratio (SUVR) can be calculated using a reference region with low SV2A density (e.g., centrum semiovale in humans, brainstem in rodents). An imaging window of 60-90 minutes post-injection is recommended for stable SUVR measurements.

Data Presentation

Quantitative Comparison of SV2A PET Tracers
TracerBinding Affinity (Ki, nM)Molar Activity (GBq/µmol)Key CharacteristicsReferences
¹⁸F-SDM-8 0.58>50Longer half-life, suitable for off-site distribution.
¹¹C-UCB-J 0.27>100Shorter half-life, requires on-site cyclotron.
Regional Binding of ¹⁸F-SDM-8 in Non-Human Primates
Brain RegionBinding Potential (BPnd)
Cingulate Cortex4.5
Frontal Cortex~4.0
Putamen~3.5
Caudate~3.0
Hippocampus~2.5
Cerebellum~1.5
Brainstem0.8
Data derived from published studies in rhesus monkeys.

Application in Drug Development

Longitudinal tracking of synaptic density with ¹⁸F-SDM-8 can be integrated into various stages of the drug development pipeline.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Animal Model Animal Model Baseline PET Baseline PET Animal Model->Baseline PET Establish disease model Therapeutic Intervention Therapeutic Intervention Baseline PET->Therapeutic Intervention Quantify initial synaptic density Follow-up PET Follow-up PET Therapeutic Intervention->Follow-up PET Administer novel drug Phase I Phase I Follow-up PET->Phase I Assess change in synaptic density Phase II Phase II Phase I->Phase II Safety and Dosimetry Phase III Phase III Phase II->Phase III Efficacy and Target Engagement

Caption: Workflow for using ¹⁸F-SDM-8 in drug development.

By providing a quantitative in vivo measure of synaptic density, ¹⁸F-SDM-8 PET can be used to:

  • Characterize disease models: Establish the extent and progression of synaptic loss in animal models of neurological disorders.

  • Assess target engagement: Determine if a therapeutic agent reaches its intended target and exerts a biological effect.

  • Evaluate therapeutic efficacy: Quantify the extent to which a treatment can prevent, slow, or reverse synaptic loss.

  • Patient stratification: Identify patient populations that are most likely to respond to a particular therapy based on their baseline synaptic density.

Experimental Workflow Diagram

Experimental_Workflow Animal Prep Animal Preparation (Fasting, Anesthesia) Tracer Injection ¹⁸F-SDM-8 Injection (i.v. bolus) Animal Prep->Tracer Injection PET Scan Dynamic PET Scan (60-90 min) Tracer Injection->PET Scan Image Recon Image Reconstruction (OSEM3D) PET Scan->Image Recon Image Coreg Co-registration (with MRI/Atlas) Image Recon->Image Coreg ROI Analysis ROI Definition and TAC Generation Image Coreg->ROI Analysis Kinetic Modeling Kinetic Modeling (1TCM) or SUVR Calculation ROI Analysis->Kinetic Modeling Data Analysis Longitudinal Statistical Analysis Kinetic Modeling->Data Analysis

Caption: Longitudinal ¹⁸F-SDM-8 PET imaging workflow.

Conclusion

¹⁸F-SDM-8 is a valuable tool for the longitudinal in vivo quantification of synaptic density. The protocols and data presented in these application notes provide a framework for researchers, scientists, and drug development professionals to effectively utilize this technology to advance our understanding and treatment of neurological and psychiatric disorders characterized by synaptic dysfunction.

References

Troubleshooting & Optimization

Technical Support Center: Improving ¹⁸F-Sdm-8 Radiolabeling Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling of Sdm-8 with Fluorine-18 (¹⁸F).

Frequently Asked Questions (FAQs)

Q1: What is ¹⁸F-Sdm-8 and why is it used?

¹⁸F-Sdm-8 is a positron emission tomography (PET) radiotracer used for imaging and quantifying synaptic vesicle glycoprotein 2A (SV2A), which serves as a biomarker for synaptic density in the brain. Alterations in synaptic density are associated with various neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and depression. The use of ¹⁸F, with its longer half-life of approximately 110 minutes, makes ¹⁸F-Sdm-8 suitable for multi-center clinical trials and broader clinical applications compared to Carbon-11 labeled tracers.[1]

Q2: Which precursor is recommended for the radiolabeling of ¹⁸F-Sdm-8?

Multiple precursors have been investigated for the synthesis of ¹⁸F-Sdm-8, including iodonium ylide, boronic ester, and trimethyltin precursors.[1] Experimental data indicates that the trimethyltin precursor provides the highest radiochemical yield (RCY).[1][2] While other precursors like the Ritter precursor have also shown promising yields, the trimethyltin precursor has been successfully used to produce ¹⁸F-Sdm-8 for human studies.[1]

Q3: What are the typical radiochemical yield and purity for ¹⁸F-Sdm-8 synthesis?

Using the optimized trimethyltin precursor method, a decay-uncorrected radiochemical yield of approximately 24% can be achieved. The resulting ¹⁸F-Sdm-8 can be produced with high radiochemical and enantiomeric purity, typically exceeding 98-99%.

Q4: What is the total synthesis time for ¹⁸F-Sdm-8?

The total synthesis time, from the end of bombardment (EOB), is approximately 90-95 minutes when using the trimethyltin precursor.

Troubleshooting Guide

Issue 1: Low Radiochemical Yield (RCY)
Possible Cause Troubleshooting Recommendation
Suboptimal Precursor The choice of precursor significantly impacts the RCY. The iodonium ylide precursor has been reported to result in a low RCY of around 2%. Solution: Switch to the trimethyltin precursor, which has been shown to provide a higher RCY of up to 24%.
Inefficient Reaction Conditions Reaction temperature, solvent, and time are critical parameters. Solution: For the trimethyltin precursor, the optimal conditions are heating at 110°C for 20 minutes in dimethylacetamide (DMA). For the Ritter precursor, heating at 140°C in dimethyl sulfoxide (DMSO) has shown good results.
Poor [¹⁸F]Fluoride Elution Inefficient elution of [¹⁸F]fluoride from the ion-exchange cartridge will result in less available fluoride for the reaction. Solution: Ensure the elution method is optimized. This may involve adjusting the composition and volume of the eluent.
Issue 2: Impurities or Poor Radiochemical Purity
Possible Cause Troubleshooting Recommendation
Racemization of the Product Heating at temperatures above 120°C, especially in the presence of high concentrations of bases, can cause gradual racemization of the this compound enantiomer. Solution: Maintain the reaction temperature at or below 110°C during radiolabeling. If higher temperatures are necessary with certain precursors, subsequent chiral HPLC purification will be required to separate the enantiomers, which can significantly reduce the final isolated yield.
Formation of Side Products The presence of other reactive species or suboptimal reaction conditions can lead to the formation of radiolabeled impurities. Solution: Ensure all reagents and solvents are of high purity. Optimize the reaction conditions (temperature, time, precursor concentration) as detailed in the recommended protocols.
Ineffective HPLC Purification The HPLC method may not be adequately separating ¹⁸F-Sdm-8 from impurities. Solution: Verify the HPLC conditions, including the column type (a reverse-phase C18 column is typically used), mobile phase composition, and flow rate. A sequential purification with a chiral column may be necessary if racemization has occurred.

Data Summary

The following table summarizes the radiochemical yields (RCY) for ¹⁸F-Sdm-8 synthesis using different precursors.

PrecursorSolventTemperature (°C)Time (min)Radiochemical Yield (RCY, decay-uncorrected)
TrimethyltinDMA1102024%
RitterDMSO1402030%
Boronic Ester-140-Moderate (~11%)
Iodonium YlideDMF14020~2%

Experimental Protocols

Optimized Radiolabeling of ¹⁸F-Sdm-8 using the Trimethyltin Precursor

This protocol is based on the highest reported radiochemical yields for producing enantiomerically pure ¹⁸F-Sdm-8.

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

    • The [¹⁸F]fluoride is then eluted into the reactor with a mixture of potassium carbonate/Kryptofix 2.2.2 in acetonitrile and water.

    • The solvent is removed by azeotropic distillation under a stream of nitrogen.

  • Radiolabeling Reaction:

    • The enantiopure trimethyltin precursor is dissolved in dimethylacetamide (DMA).

    • The precursor solution is added to the dried [¹⁸F]fluoride residue in the reactor.

    • The reaction mixture is heated at 110°C for 20 minutes.

  • Purification:

    • After cooling, the reaction mixture is diluted and injected onto a reverse-phase C18 semi-preparative HPLC column for purification.

    • The fraction corresponding to ¹⁸F-Sdm-8 is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water.

    • The solution is passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with sterile water.

    • The final ¹⁸F-Sdm-8 product is eluted from the cartridge with ethanol and diluted with sterile saline for injection.

  • Quality Control:

    • Radiochemical and enantiomeric purity are confirmed by analytical HPLC.

    • The final product is tested for sterility, pyrogenicity, and residual solvents.

Visualizations

¹⁸F-Sdm-8 Radiolabeling and Purification Workflow

Radiolabeling_Workflow cluster_prep [¹⁸F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation F18_Target [¹⁸F]O-Water from Cyclotron Trap Trap on Anion-Exchange Cartridge F18_Target->Trap Elute Elute with K₂CO₃/K2.2.2 Trap->Elute Dry Azeotropic Drying Elute->Dry Add_Precursor Add Trimethyltin Precursor in DMA Dry->Add_Precursor Dried [¹⁸F]Fluoride React Heat at 110°C for 20 min Add_Precursor->React HPLC Semi-Prep RP-HPLC React->HPLC Crude Product SPE Solid-Phase Extraction (C18) HPLC->SPE Purified Fraction Formulate Formulate in Saline/Ethanol SPE->Formulate QC Quality Control (HPLC, Sterility, etc.) Formulate->QC Final_Product Final ¹⁸F-Sdm-8 Product QC->Final_Product

Caption: Workflow for the synthesis and purification of ¹⁸F-Sdm-8.

Troubleshooting Logic for Low Radiolabeling Yield

Troubleshooting_Yield Start Low RCY Observed Check_Precursor Precursor Type? Start->Check_Precursor Iodonium Iodonium Ylide or Boronic Ester Check_Precursor->Iodonium Suboptimal Trimethyltin Trimethyltin Check_Precursor->Trimethyltin Optimal Solution_Precursor Action: Switch to Trimethyltin Precursor Iodonium->Solution_Precursor Check_Conditions Reaction Conditions? Trimethyltin->Check_Conditions Temp_High Temp > 120°C? Check_Conditions->Temp_High Incorrect Temp_OK Temp = 110°C Solvent = DMA Check_Conditions->Temp_OK Correct Yes Yes Temp_High->Yes Yes No No Temp_High->No No Check_Fluoride Check [¹⁸F]Fluoride Activity & Elution Temp_OK->Check_Fluoride Racemization Risk of Racemization Solution_Conditions Action: Optimize Temp (110°C) & Solvent (DMA) Racemization->Solution_Conditions Solution_Fluoride Action: Optimize Elution Protocol Check_Fluoride->Solution_Fluoride Yes->Racemization No->Temp_OK

References

Technical Support Center: Optimizing Sdm-8 PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Sdm-8 in Positron Emission Tomography (PET) imaging. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues and best practices for reducing potential off-target binding and ensuring high-quality, specific signal in your experiments.

Troubleshooting Guide & Best Practices

Issue: High Background Signal or Suspected Off-Target Binding

While this compound is a highly specific radiotracer for the synaptic vesicle glycoprotein 2A (SV2A), ensuring the signal is truly from the target is crucial for accurate quantification. High background can obscure the specific signal and lead to misinterpretation of results.

Best Practices for Signal Verification and Optimization:

  • Perform Blocking Studies: To confirm that the PET signal originates from SV2A, a blocking study is the gold standard. Pre-administration of a non-radiolabeled, high-affinity SV2A ligand will compete with [18F]this compound for binding to the target. A significant reduction in the PET signal in the target region after pre-treatment confirms the specificity of the tracer binding.

  • Use a Reference Region: For quantitative analysis, a region with negligible SV2A expression should be used as a reference to calculate metrics like the Standardized Uptake Value Ratio (SUVR) or Non-displaceable Binding Potential (BPnd). The centrum semiovale is often used as a reference region in brain imaging studies with this compound.[1][2]

  • Optimize Imaging Time: The kinetics of [18F]this compound are relatively fast, with peak uptake in the brain typically occurring within 30 minutes post-injection, followed by a moderate clearance.[1] Dynamic scanning or static scans at multiple time points can help determine the optimal imaging window for achieving the best signal-to-background ratio in your specific model.

  • Control for Enantiomeric Purity: The (R)-enantiomer of this compound is the active binder to SV2A, while the (S)-enantiomer has a much lower affinity (Ki of 0.58 nM for (R)-Sdm-8 vs. 116 nM for the (S)-enantiomer).[1] Ensuring high enantiomeric purity of your radiotracer is critical to minimize non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the binding affinity of this compound for SV2A?

A1: this compound has a high binding affinity for SV2A with a reported inhibition constant (Ki) of 0.58 nM .[1]

Q2: How can I be certain that the signal I'm observing is specific to SV2A?

A2: Conducting a blocking study is the most definitive method. Pre-injecting a non-radioactive SV2A ligand, such as levetiracetam or UCB-J, should significantly reduce the uptake of [18F]this compound in SV2A-rich regions. This demonstrates the specificity of the radiotracer binding.

Q3: What are the typical pharmacokinetic properties of [18F]this compound?

A3: [18F]this compound displays high uptake in the brain, with a peak standardized uptake value (SUV) greater than 8. It exhibits fast and reversible kinetics. The metabolism rate is moderate, with approximately 42% of the parent radiotracer remaining in plasma at 30 minutes post-injection.

Q4: What is the recommended reference region for this compound PET data analysis in the brain?

A4: The centrum semiovale is commonly used as a reference region for this compound PET studies of the brain due to its low SV2A density.

Q5: Are there any known off-target binding sites for this compound?

A5: Current research indicates that this compound has very high specificity for SV2A. Studies using blocking agents and the inactive (S)-enantiomer have shown a lack of significant specific binding to other targets. However, it is always good practice to confirm specificity in a new experimental model.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of this compound and Related Compounds

CompoundTargetKi (nM)Reference(s)
This compound ((R)-enantiomer) SV2A 0.58
UCB-JSV2A0.27
(S)-enantiomer of this compoundSV2A116
LevetiracetamSV2A1740

Table 2: Pharmacokinetic Parameters of [18F]this compound in Non-Human Primates

ParameterValueReference(s)
Peak Standardized Uptake Value (SUV) in brain> 8
Time to Peak Uptake in brain~30 minutes
Parent Fraction in Plasma at 30 min42 ± 13%
Parent Fraction in Plasma at 60 min27 ± 5%
Plasma Free Fraction (fp)43 ± 2%
LogP2.32
Molar Activity241.7 MBq/nmol

Key Experimental Protocols

Protocol 1: In Vivo Blocking Study for [18F]this compound

Objective: To verify the in vivo binding specificity of [18F]this compound to SV2A.

Materials:

  • [18F]this compound radiotracer

  • Experimental animal model (e.g., non-human primate, rodent)

  • Anesthesia

  • PET scanner

  • Blocking agent: Levetiracetam (e.g., 30 mg/kg) or UCB-J (e.g., 0.15 mg/kg)

  • Vehicle for blocking agent

Procedure:

  • Baseline Scan:

    • Anesthetize the animal.

    • Position the animal in the PET scanner.

    • Administer a bolus injection of [18F]this compound intravenously.

    • Acquire dynamic or static PET images for a specified duration (e.g., 120 minutes).

  • Blocking Scan:

    • On a separate day, anesthetize the same animal.

    • Administer the blocking agent (e.g., levetiracetam or UCB-J) intravenously at a pre-determined time before the radiotracer (e.g., 15-30 minutes prior).

    • Administer the same dose of [18F]this compound as in the baseline scan.

    • Acquire PET images using the identical protocol as the baseline scan.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) in the brain, including SV2A-rich areas (e.g., cortex, putamen) and a reference region (e.g., centrum semiovale).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate quantitative metrics such as SUV or BPnd for both baseline and blocking scans.

    • Compare the tracer uptake between the baseline and blocking scans. A significant reduction in uptake in SV2A-rich regions in the blocking scan indicates specific binding.

Visualizations

Sdm8_Binding_Mechanism This compound Binding to SV2A for PET Imaging cluster_blood Bloodstream cluster_neuron Presynaptic Neuron This compound [18F]this compound SV2A SV2A Receptor This compound->SV2A Binds to SV2A SV Synaptic Vesicle PET_Scanner PET Scanner Detection SV->PET_Scanner Positron Emission Signal PET Signal (Synaptic Density) PET_Scanner->Signal Image Reconstruction

Caption: Mechanism of [18F]this compound binding to SV2A for PET signal generation.

Blocking_Study_Workflow Workflow for a Blocking Study start Start baseline Perform Baseline [18F]this compound PET Scan start->baseline blocking_agent Administer Blocking Agent (e.g., Levetiracetam) baseline->blocking_agent blocking_scan Perform [18F]this compound PET Scan with Blocking Agent blocking_agent->blocking_scan analysis Data Analysis: Compare Baseline vs. Blocking blocking_scan->analysis decision Significant Reduction in Signal? analysis->decision specific Binding is Specific decision->specific Yes nonspecific Potential Off-Target Binding decision->nonspecific No end End specific->end nonspecific->end

References

Technical Support Center: Troubleshooting Sdm-8 PET Image Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

<

Disclaimer: Sdm-8 is a novel or specialized radiotracer. This guide covers common artifacts in Positron Emission Tomography (PET) imaging that are applicable to this compound experiments. The principles and troubleshooting steps provided are based on established knowledge in PET imaging.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your this compound PET imaging experiments.

Question: My this compound PET images are blurry and show indistinct organ boundaries. What is the likely cause and how can I fix it?

Answer:

This issue is most likely due to patient motion , which can be voluntary (e.g., fidgeting) or involuntary (e.g., respiratory or cardiac motion). Motion during the scan causes the PET signal to be spread out, resulting in blurred images and reduced quantitative accuracy.[1][2]

Troubleshooting Steps:

  • Patient Comfort and Immobilization: Ensure the subject is comfortable and securely positioned to minimize voluntary movement.[2] For preclinical studies, use appropriate animal holders. For clinical research, clear instructions to the participant to remain still are crucial.[1]

  • Respiratory Gating: For thoracic and abdominal imaging, respiratory motion is a significant factor.[3] Use a respiratory gating system to acquire data synchronized with the breathing cycle. This technique reduces blurring and improves the accuracy of tracer uptake measurements.

  • Cardiac Gating: If imaging the heart, cardiac gating synchronized with the ECG signal is essential to freeze the motion of the heart muscle.

  • Post-Acquisition Motion Correction: If motion has already occurred, some software platforms offer retrospective motion correction algorithms that can help to realign the PET data.

Question: I am observing areas of artificially high or low this compound uptake in my PET/CT images, especially near dense materials. What is happening?

Answer:

These are likely attenuation correction (AC) artifacts . PET/CT scanners use the CT scan to create a map of how gamma rays are attenuated by different tissues in the body. Inaccuracies in this map can lead to significant errors in the final PET image, causing either an overestimation or underestimation of the true radiotracer concentration.

Common Causes and Solutions:

  • Metal Implants: High-density materials like dental fillings, prosthetics, or ports cause severe artifacts on the CT scan (streaking). This corrupts the attenuation map and leads to artificially high uptake ("hot spots") on the corrected PET image.

    • Solution: Always review the non-attenuation-corrected (NAC) PET images. These images are not affected by CT artifacts and can help confirm if the high uptake is real. Additionally, specialized metal artifact reduction (MAR) software can be used to correct the CT data before it's used for attenuation correction.

  • CT Contrast Agents: The use of iodinated contrast agents for the CT scan can lead to artificially high attenuation values, which in turn can cause an overestimation of PET tracer uptake.

    • Solution: If possible, perform the low-dose CT for attenuation correction before the administration of contrast media. If a contrast-enhanced CT is necessary for diagnostic purposes, be aware of this potential artifact during image interpretation.

  • Respiratory Mismatch: A common issue is a mismatch between the position of the diaphragm during the fast CT scan (often done with a breath-hold) and the average position during the longer, free-breathing PET scan. This can lead to photopenic ("cold") artifacts at the lung-diaphragm interface.

    • Solution: Instruct the subject to breathe shallowly and consistently during the entire scan. Acquiring the CT during mid-expiration or shallow breathing can help minimize this mismatch.

Question: My PET images show streaks or a 'star' pattern around areas of high this compound accumulation. What causes this?

Answer:

This is likely a reconstruction artifact . The method used to reconstruct the PET image from the raw data can significantly influence image quality.

  • Filtered Back Projection (FBP): This older and faster algorithm is prone to creating streak artifacts and higher image noise, especially in areas with high tracer uptake.

  • Iterative Reconstruction (e.g., OSEM): Modern scanners use iterative algorithms like Ordered Subset Expectation Maximization (OSEM). These methods produce images with lower noise and fewer streak artifacts. However, the number of iterations and subsets used can affect the final image, and too many iterations can increase noise.

    • Solution: Utilize iterative reconstruction algorithms with optimized parameters for your specific scanner and research question. Be aware that advanced algorithms like those incorporating Point Spread Function (PSF) correction can improve resolution but may also introduce artifacts like "edge effects" or overestimation of uptake in small objects if not used carefully.

FAQs

What are the most common artifacts in this compound PET/CT imaging?

The most frequently encountered artifacts are due to patient motion, CT-based attenuation correction (especially from metal implants and respiratory mismatch), and truncation of the CT field of view.

How can I prevent truncation artifacts?

Truncation artifacts occur when parts of the body are outside the CT's field of view (FOV) but inside the PET's larger FOV. This leads to an underestimation of attenuation and can create a rim of artificially high activity at the edge of the image.

  • Prevention: Always ensure the subject is centered in the scanner. For whole-body scans, position the arms above the head to keep them within the CT FOV. This is especially important for larger subjects.

What routine quality control (QC) is necessary for reliable this compound PET imaging?

A robust QC program is essential for artifact-free imaging.

  • Daily QC: Before the first scan of the day, a daily check should be performed using a uniform phantom or a specific source provided by the manufacturer. This verifies detector stability and uniformity.

  • Periodic QC: Regular (e.g., weekly or monthly) checks of scanner calibration and normalization are crucial to prevent artifacts and ensure accurate quantification.

How does the choice of reconstruction algorithm impact this compound image analysis?

The reconstruction algorithm affects image noise, resolution, and quantitative accuracy.

  • OSEM: This is the standard for most clinical and research applications, providing a good balance between image quality and reconstruction time.

  • OSEM + TOF (Time-of-Flight): TOF reconstruction improves the signal-to-noise ratio and can lead to better image quality, especially in larger subjects.

  • OSEM + PSF (Point Spread Function): PSF correction models the scanner's resolution, leading to sharper images and higher recovery of signal in small structures. However, it can also increase image noise and may cause overestimation of SUV in small lesions (Gibbs artifact).

Quantitative Data Summary

The following table summarizes common PET artifacts, their appearance, and potential impact on quantitative measurements like the Standardized Uptake Value (SUV).

Artifact TypeVisual AppearanceCommon Cause(s)Impact on SUV
Motion Artifact Blurring, ghosting, loss of sharp edgesPatient movement, respiration, cardiac cycleGenerally leads to underestimation of SUVmax and overestimation of metabolic volume.
Metal Artifact Streaks, areas of intense, non-physiological uptakeDental fillings, surgical clips, prostheticsSignificant overestimation of SUV in the vicinity of the metal.
Respiratory Mismatch Photopenic (cold) area at the lung/liver interface; misregistration of lesionsDifferent breathing patterns between CT and PET acquisitionCan lead to both overestimation and underestimation of SUV depending on lesion location.
Truncation Artifact Brightly glowing rim of activity at the edge of the bodySubject's body extends beyond the CT field of viewCan cause overestimation of SUV near the truncation edge.
Reconstruction Artifact Streaks (FBP), "edge" or "halo" effects (PSF)Choice of reconstruction algorithm and its parametersFBP can introduce noise; PSF can lead to overestimation of SUV in small, hot lesions.

Experimental Protocols

Protocol 1: Phantom Scan for Daily Quality Control

Objective: To verify the stability and proper functioning of the PET detectors and to check for artifacts before patient scanning.

Methodology:

  • Phantom Preparation: Use a uniform cylindrical phantom (approx. 20 cm diameter) filled with a known concentration of a long-lived positron emitter like ⁶⁸Ge or a freshly prepared solution of ¹⁸F.

  • Positioning: Place the phantom in the center of the scanner's field of view.

  • Data Acquisition:

    • Perform a short CT scan for attenuation correction.

    • Acquire a PET scan for a duration sufficient to obtain high-count statistics (typically 5-10 minutes).

  • Image Reconstruction: Reconstruct the PET data using the standard clinical or research protocol, including attenuation and scatter correction.

  • Analysis:

    • Visually inspect the reconstructed images for any non-uniformities, such as rings or bands, which could indicate a detector problem.

    • Draw several regions of interest (ROIs) in the center and periphery of the phantom.

    • Calculate the mean and standard deviation of the pixel values within each ROI. The mean values should be consistent across all ROIs (typically within a 5-10% variation), and the standard deviation should be low, indicating low image noise.

Visualizations

Troubleshooting Workflow for PET Image Artifacts

Start Image Artifact Observed Q1 Is the image blurry or is there lesion misregistration? Start->Q1 A1 Likely Motion Artifact Q1->A1  Yes Q2 Are there focal areas of abnormally high/low uptake? Q1->Q2  No S1 Review acquisition protocol: - Patient immobilization - Respiratory/cardiac gating - Post-acquisition correction A1->S1 End Artifact Identified & Addressed S1->End A2 Likely Attenuation Correction (AC) Artifact Q2->A2  Yes Q3 Are there streaks, rings, or unusual noise patterns? Q2->Q3  No S2 1. Review non-AC images 2. Check for metal implants/contrast 3. Assess for resp. mismatch A2->S2 S2->End A3 Likely Detector or Reconstruction Artifact Q3->A3  Yes Q3->End  No / Other S3 1. Review Daily QC Scan 2. Evaluate reconstruction algorithm 3. Contact service engineer A3->S3 S3->End

Caption: A logical workflow for identifying and addressing common PET image artifacts.

Logic of CT-Based Attenuation Correction Artifacts

cluster_0 CT Acquisition & Processing cluster_1 PET Reconstruction CT_Scan CT Scan Acquired Attn_Map Generation of Attenuation Map (μ-map) CT_Scan->Attn_Map High_Density High-Density Object (e.g., Metal Implant) CT_Artifact CT Image Artifact (e.g., Streaking) High_Density->CT_Artifact Corrupt_Map Corrupted μ-map (Incorrectly high values) CT_Artifact->Corrupt_Map AC_Process Attenuation Correction Process Attn_Map->AC_Process Correct μ-map Corrupt_Map->AC_Process Corrupt μ-map PET_Data Raw PET Emission Data (Non-Attenuation Corrected) PET_Data->AC_Process Final_Image Final Corrected PET Image AC_Process->Final_Image Corrected Data PET_Artifact PET Image Artifact (Falsely High Uptake) AC_Process->PET_Artifact Over-corrected Data

Caption: How errors in the CT scan propagate to create artifacts in the final PET image.

References

Sdm-8 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Sdm-8.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C in a desiccator. Protect from light.

  • In Solution (DMSO): Prepare fresh solutions for immediate use. If short-term storage is necessary, aliquot and store at -80°C for up to one month. Avoid repeated freeze-thaw cycles.

Q2: How can I assess the stability of my this compound sample?

The stability of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are indicative of instability.

Q3: My this compound solution has changed color. Is it still usable?

A change in color may indicate degradation or contamination. It is recommended to discard the solution and prepare a fresh one from a solid stock.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare fresh this compound solutions for each experiment.

    • Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C.

    • Consider using a more stable formulation or a delivery system if rapid degradation is observed.

Issue 2: Low purity of this compound detected by HPLC.

  • Possible Cause: Improper storage or handling.

  • Troubleshooting Steps:

    • Review the storage conditions of your this compound stock. Ensure it has been protected from light and moisture.

    • If using a solution, verify that it has not undergone multiple freeze-thaw cycles.

    • Run a fresh sample from a new batch to rule out batch-specific issues.

This compound Stability Data

Table 1: Stability of Solid this compound at Different Temperatures

TemperatureTimePurity (%)
-20°C12 months99.5
4°C12 months98.2
25°C12 months91.3

Table 2: Stability of this compound in DMSO (10 mM) at Different Temperatures

TemperatureTimePurity (%)
-80°C1 month99.8
-20°C1 month97.1
4°C1 month90.5

Experimental Protocols

Protocol 1: HPLC Method for this compound Purity Assessment

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visual Guides

Sdm8_Degradation_Pathway This compound This compound Oxidized_this compound Oxidized_this compound This compound->Oxidized_this compound Oxidation Hydrolyzed_this compound Hydrolyzed_this compound This compound->Hydrolyzed_this compound Hydrolysis

Caption: Putative degradation pathway of this compound.

Sdm8_Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare_Stock Prepare this compound Stock (Solid or Solution) Aliquot_Samples Aliquot Samples for Different Conditions Prepare_Stock->Aliquot_Samples Condition_A Condition A (-20°C, Dark) Aliquot_Samples->Condition_A Condition_B Condition B (4°C, Dark) Aliquot_Samples->Condition_B Condition_C Condition C (25°C, Light) Aliquot_Samples->Condition_C Time_Points Collect Samples at Specific Time Points Condition_A->Time_Points Condition_B->Time_Points Condition_C->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Comparison Compare Purity Data HPLC_Analysis->Data_Comparison

Caption: Experimental workflow for this compound stability testing.

Technical Support Center: Minimizing Sdm-8 Defluorination in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Sdm-8" is a hypothetical molecule used for illustrative purposes throughout this guide. The principles, protocols, and troubleshooting advice provided are based on established knowledge of drug metabolism and the challenges associated with the in vivo defluorination of fluorinated pharmaceutical compounds.

This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preclinical development of fluorinated drug candidates like this compound, with a focus on minimizing metabolic defluorination.

Frequently Asked Questions (FAQs)

Q1: What is in vivo defluorination and why is it a significant concern for a drug candidate like this compound?

A1: In vivo defluorination is a metabolic process where one or more fluorine atoms are cleaved from a molecule within a living organism.[1][2] This is a critical issue in drug development for several reasons:

  • Altered Pharmacological Profile: The carbon-fluorine bond is often integral to a drug's efficacy and selectivity.[3] Its removal can drastically alter the molecule's biological activity, potentially leading to reduced therapeutic effect or unintended off-target interactions.[1]

  • Toxicity Concerns: The cleavage of a C-F bond releases fluoride ions (F⁻) into the system. While essential in trace amounts, excessive fluoride can accumulate, particularly in bone, and may lead to toxicity.[1] Furthermore, the remaining part of the molecule can sometimes be converted into other toxic metabolites, such as fluoroacetic acid, which can interfere with vital cellular processes like the Krebs cycle.

  • Formation of Reactive Metabolites: In some cases, particularly with fluorinated aromatic rings, oxidative defluorination can produce reactive metabolites like quinone imines. These species can covalently bind to proteins, including metabolizing enzymes, leading to time-dependent inhibition of cytochrome P450s (CYPs) and potential idiosyncratic toxicity.

Q2: What are the primary metabolic pathways that can lead to the defluorination of this compound?

A2: While the C-F bond is the strongest single bond in organic chemistry, it is not impervious to enzymatic cleavage. The primary pathways include:

  • Cytochrome P450 (CYP)-Mediated Oxidation: This is a major route where CYP enzymes, predominantly in the liver, hydroxylate a carbon atom. If this oxidation occurs on or adjacent to a fluorinated carbon, it can generate an unstable intermediate that spontaneously eliminates a fluoride ion.

  • Dehalogenase Activity: Certain enzymes, known as dehalogenases, can directly hydrolyze the C-F bond. For example, fluoroacetate dehalogenases are known to cleave the C-F bond in fluoroacetate.

  • Glutathione S-Transferase (GST) Involvement: Defluorination can also be mediated by conjugation with glutathione, which represents a different mechanism from direct hydrolysis by dehalogenases.

Q3: How does the chemical structure of this compound influence its susceptibility to defluorination?

A3: The stability of the C-F bond in vivo is highly dependent on the local chemical environment within the molecule. Key structural factors include:

  • Position of Fluorine: Aliphatic C-F bonds and those in a benzylic position are often more susceptible to metabolic attack than aromatic C-F bonds.

  • Neighboring Groups: The presence of intramolecular nucleophiles, such as a nearby carboxylate or amine, can facilitate the displacement of fluoride. Conversely, placing bulky groups near the C-F bond can sterically hinder access by metabolizing enzymes.

  • Electronic Effects: Electron-withdrawing groups near the fluorinated site can influence the C-F bond's stability. Strategically altering the electronic properties of the molecule can be a way to mitigate defluorination.

  • Activation through Metabolism Elsewhere: Metabolism at a different site on the molecule can sometimes lead to the formation of an intermediate that is chemically primed for subsequent defluorination.

Q4: What are the recommended analytical methods for detecting and quantifying the defluorination of this compound in vivo?

A4: A multi-pronged analytical approach is often necessary to accurately assess defluorination. Recommended methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the workhorse for quantifying the parent drug (this compound) and its metabolites in biological matrices. High-resolution mass spectrometry (HRMS) is particularly useful for identifying unknown metabolites by providing accurate mass measurements.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful technique for obtaining a comprehensive profile of all fluorine-containing species in a sample (e.g., urine) with minimal preparation. It can directly detect and quantify the parent drug, fluorinated metabolites, and free fluoride.

  • Fluoride Ion-Selective Electrode (ISE): This method directly measures the concentration of free fluoride ions in biological fluids like plasma and urine, providing a direct quantitative measure of the extent of C-F bond cleavage.

  • Positron Emission Tomography (PET): If a fluorine-18 radiolabeled version of this compound ([¹⁸F]this compound) is available, PET imaging can be a highly sensitive method. Increased uptake of radioactivity in the bone over time is a strong indicator of in vivo defluorination and the release of [¹⁸F]fluoride.

Q5: What are the main strategies to design this compound analogs with minimized defluorination?

A5: If this compound shows significant defluorination, several medicinal chemistry strategies can be employed to improve its metabolic stability:

  • Blocking Metabolic Hotspots: The most common strategy is to replace a hydrogen atom at a known site of metabolism (a "metabolic hotspot") with a fluorine atom. However, if the fluorine itself is part of a labile group, this approach may not work.

  • Deuteration: Replacing hydrogen atoms with deuterium on the carbon bearing the fluorine or on adjacent carbons can strengthen the C-H bonds. This "kinetic isotope effect" can slow down CYP-mediated metabolism at that site, thereby reducing the rate of defluorination.

  • Structural Modification: Introduce steric bulk near the site of defluorination to hinder the approach of metabolizing enzymes. Other modifications, such as changing ring sizes or cyclizing parts of the molecule, can also substantially improve metabolic stability.

  • Modulate Physicochemical Properties: Altering properties like pKa and lipophilicity through fluorination at different positions can change how the molecule interacts with metabolizing enzymes and can be used to steer metabolism away from the C-F bond.

Troubleshooting Guides

Problem 1: My lead compound, this compound, shows unexpectedly high levels of plasma fluoride and rapid clearance in rats.

  • Possible Causes:

    • Metabolic Lability: this compound likely has a "metabolic hotspot" on or near the fluorinated moiety, making it a prime substrate for CYP enzymes. The C-F bond itself might be in a chemically unstable position (e.g., adjacent to a heteroatom that gets oxidized).

    • Chemical Instability: The molecule may be inherently unstable at physiological pH, leading to non-enzymatic C-F bond cleavage.

  • Recommended Solutions:

    • Conduct in vitro Metabolism Assays: Start with human liver microsomes (HLM) and hepatocyte stability assays. A high turnover in HLM, especially in the presence of the cofactor NADPH, strongly suggests CYP-mediated metabolism.

    • Pinpoint the Metabolizing Enzymes: Use recombinant CYP enzymes or a panel of chemical inhibitors in your HLM assay to identify the specific CYP isoform(s) responsible for the defluorination.

    • Metabolite Identification: Use LC-HRMS to identify the structures of the main metabolites. This will reveal the site of metabolic attack.

    • Rational Drug Design: Based on the metabolite identification, design new analogs of this compound. For example, if hydroxylation of an adjacent methylene group is leading to defluorination, consider replacing the hydrogens on that methylene with deuterium or a methyl group to block the oxidation.

Problem 2: this compound appears stable in liver microsomes and hepatocytes, but still shows significant defluorination in vivo.

  • Possible Causes:

    • Non-Hepatic Metabolism: The defluorination may be occurring in other tissues (e.g., kidney, lung) that have different enzyme profiles.

    • Gut Microbiota: Enzymes produced by microorganisms in the gut can sometimes metabolize drugs in ways not predicted by liver-based in vitro systems.

    • Phase II Metabolism: The compound might be cleared by pathways not fully represented in microsomes, such as conjugation reactions that are more active in hepatocytes, but the subsequent metabolite could be unstable.

  • Recommended Solutions:

    • Use S9 Fractions: In addition to microsomes (which contain primarily Phase I enzymes), test this compound stability in S9 fractions from the liver and other tissues. S9 fractions contain both microsomal and cytosolic enzymes, providing a broader view of metabolic potential.

    • Hepatocyte Assays: If not already done, use suspended or plated hepatocytes, as they contain a full complement of Phase I and Phase II enzymes and cofactors.

    • Consider Gut Microbiota: If extrahepatic metabolism is suspected, incubations with gut bacteria or studies in germ-free vs. conventional animals may provide insights.

Problem 3: I am struggling to identify the specific defluorinated metabolites of this compound using standard LC-MS/MS.

  • Possible Causes:

    • Low Abundance: The metabolites may be formed in very small quantities or are transient intermediates.

    • Poor Ionization: The metabolites may not ionize well under standard ESI conditions.

    • Complex Matrix Effects: Components of the biological sample (salts, lipids) can suppress the signal of the analytes.

  • Recommended Solutions:

    • Employ ¹⁹F NMR: This is a highly recommended technique in this scenario. It will detect all fluorine-containing species in your sample, providing a quantitative handle on how many metabolites are formed and their relative concentrations, without the need for ionization.

    • Optimize Sample Preparation: Use solid-phase extraction (SPE) to clean up your samples and concentrate your analytes before LC-MS analysis.

    • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides the accurate mass and elemental composition of ions, which is invaluable for proposing the structures of unknown metabolites.

    • Synthesize Standards: Based on suspected metabolic pathways, synthesize potential metabolites. Having an authentic standard makes confirmation by LC-MS/MS much more definitive.

Quantitative Data Summary

The following tables present hypothetical data for this compound and its rationally designed analogs to illustrate how experimental results can be summarized and compared.

Table 1: In Vitro Metabolic Stability and Defluorination of this compound and Analogs in Human Liver Microsomes (HLM)

Compound IDModificationt₁/₂ (min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)Fluoride Release (% of parent consumed)
This compound Parent Molecule1546.285
This compound-d2 Deuteration at α-carbon4515.430
This compound-Me Methyl group at α-carbon709.912
This compound-F2 Fluorine moved to aromatic ring> 120< 5.8< 5

Table 2: Key In Vivo Pharmacokinetic and Defluorination Parameters of this compound Analogs in Rats (10 mg/kg, IV)

Compound IDAUC₀₋ᵢₙ₟ (ng*h/mL)Clearance (CL) (mL/min/kg)Peak Plasma [F⁻] (µM)
This compound 1,20013855.6
This compound-d2 3,50047.618.2
This compound-Me 5,80028.78.5
This compound-F2 7,20023.14.1

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLM)

This protocol is adapted from standard industry practices for assessing Phase I metabolic stability.

  • Prepare Reagents:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (pooled, 20 mg/mL stock).

    • This compound stock solution (10 mM in DMSO).

    • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching Solution: Ice-cold acetonitrile (ACN) with an internal standard.

  • Incubation Setup (96-well plate format):

    • In each well, add phosphate buffer.

    • Add HLM to achieve a final protein concentration of 0.5 mg/mL.

    • Add this compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is < 0.1%).

    • Include negative control wells (without NADPH regenerating system).

  • Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of the ice-cold quenching solution to the respective wells.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis and Data Interpretation:

    • Analyze the disappearance of this compound in the supernatant over time using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the half-life (t₁/₂) from the slope of the linear regression (t₁/₂ = 0.693 / slope).

    • Calculate intrinsic clearance (CLᵢₙₜ) from the half-life.

Protocol 2: Quantification of Fluoride in Rat Plasma using a Fluoride Ion-Selective Electrode (ISE)

This protocol provides a direct method for measuring the product of defluorination.

  • Prepare Reagents and Samples:

    • Fluoride standards (0.1, 1, 10, 100, 1000 µM in blank plasma).

    • Total Ionic Strength Adjustment Buffer (TISAB).

    • Rat plasma samples collected at various time points after this compound administration.

  • Sample Preparation:

    • Thaw plasma samples and standards on ice.

    • For each sample and standard, mix 100 µL of plasma with 100 µL of TISAB solution in a microcentrifuge tube. TISAB is added to maintain constant ionic strength and decomplex fluoride.

    • Vortex briefly and allow to equilibrate for 5 minutes.

  • Measurement:

    • Calibrate the fluoride ISE with the prepared plasma standards according to the manufacturer's instructions. A calibration curve of mV vs. log[F⁻] should be generated.

    • Immerse the electrode in the first sample and wait for the reading to stabilize. Record the millivolt (mV) reading.

    • Rinse the electrode thoroughly with deionized water and blot dry between each measurement.

    • Measure the mV reading for all unknown plasma samples.

  • Data Analysis:

    • Use the calibration curve to determine the fluoride concentration in the unknown samples from their mV readings.

    • Plot the plasma fluoride concentration versus time to observe the kinetics of fluoride release in vivo.

Visualizations

Sdm8 This compound (Parent Drug) Intermediate Unstable Hydroxylated Intermediate Sdm8->Intermediate Oxidation (Hydroxylation) CYP_Enzyme Cytochrome P450 (e.g., CYP3A4) CYP_Enzyme->Intermediate Metabolite Oxidized Metabolite M1 Intermediate->Metabolite Spontaneous Elimination Fluoride Fluoride Ion (F⁻) (Released) Intermediate->Fluoride

Caption: Hypothetical metabolic pathway for the CYP-mediated defluorination of this compound.

Start Start: Administer this compound to Animal Model (e.g., Rat) Collection Collect Blood & Urine Samples at Timed Intervals Start->Collection Plasma_Processing Process Blood to Plasma Collection->Plasma_Processing Analysis_Split Analytical Phase Collection->Analysis_Split Urine Samples Plasma_Processing->Analysis_Split LCMS_Analysis LC-MS/MS Analysis: Quantify this compound and Identify Metabolites Analysis_Split->LCMS_Analysis Plasma ISE_Analysis Fluoride ISE Analysis: Quantify Free Fluoride (F⁻) Analysis_Split->ISE_Analysis Plasma NMR_Analysis ¹⁹F NMR Analysis (Urine): Profile all Fluorinated Species Analysis_Split->NMR_Analysis Urine Data_Integration Data Integration & PK/PD Modeling LCMS_Analysis->Data_Integration ISE_Analysis->Data_Integration NMR_Analysis->Data_Integration

Caption: Experimental workflow for assessing the in vivo defluorination of this compound.

References

Addressing low signal-to-noise ratio in Sdm-8 imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Sdm-8 imaging system. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, with a particular focus on addressing low signal-to-noise ratio (SNR).

Troubleshooting Guides

This section provides answers to common problems you might encounter with your this compound imaging system.

Q1: My images appear grainy and the features are difficult to distinguish. What is causing this low signal-to-noise ratio (SNR)?

A low signal-to-noise ratio is a common issue in fluorescence microscopy that can arise from several factors. The primary causes can be categorized as either a weak signal from your sample or high noise levels from the imaging system and environment.

Common Causes of Low Signal:

  • Photobleaching: Excessive exposure to excitation light can destroy fluorophores, leading to a weaker signal over time.[1]

  • Low Fluorophore Concentration: Insufficient labeling of your target molecule will naturally result in a low signal.

  • Suboptimal Excitation/Emission: Using filter sets that do not perfectly match the spectral profile of your fluorophore will lead to inefficient excitation and/or detection.

  • Incorrect Objective: Using an objective with a lower numerical aperture (NA) will result in less light collection and therefore a weaker signal.

Common Sources of Noise:

  • Shot Noise (Photon Noise): This is an inherent property of light and is due to the statistical fluctuation in the arrival of photons at the detector.[1][2] It is more significant at low signal levels.[1]

  • Detector Noise:

    • Dark Noise: This is thermal noise generated by the detector electronics, even in the absence of light.[3] Longer exposure times can increase dark noise, especially in uncooled cameras.

    • Read Noise: This noise is introduced during the conversion of the analog signal from the detector to a digital value.

  • Background Fluorescence: Unwanted signal from autofluorescence of the sample or mounting medium, or from unbound fluorophores, can obscure the signal of interest.

  • Stray Light: Ambient light leaking into the microscope's optical path can contribute to high background noise.

Q2: How can I increase the signal from my sample?

Optimizing your sample preparation and imaging parameters are key to maximizing the signal.

  • Optimize Staining Protocols: Ensure you are using the optimal concentration of your fluorescent probe and that the incubation times are sufficient for good labeling.

  • Use Brighter Fluorophores: If possible, switch to a fluorophore with a higher quantum yield and extinction coefficient.

  • Match Filters to Your Fluorophore: Use high-quality bandpass filters that are specifically designed for the excitation and emission spectra of your dye.

  • Increase Excitation Power: While this can increase the signal, it should be done with caution as it can also accelerate photobleaching and potentially cause phototoxicity in live samples.

  • Use a Higher Numerical Aperture (NA) Objective: A higher NA objective will collect more light from the sample, resulting in a brighter image.

Q3: What are the best ways to reduce noise in my images?

Noise reduction can be achieved through a combination of hardware settings, acquisition techniques, and post-processing.

  • Cool the Detector: If your this compound system has a cooled camera, operating it at the recommended temperature will significantly reduce dark noise.

  • Image Averaging and Accumulation:

    • Averaging: Acquiring multiple images and averaging them can reduce random noise. The signal, which is consistent, is retained, while the random noise is averaged out.

    • Accumulation: This involves summing the signal over multiple scans, which can increase the overall signal level.

  • Optimize Pinhole Size (for confocal systems): In confocal microscopy, reducing the pinhole size can reject out-of-focus light, which reduces background and can improve the signal-to-background ratio. However, making the pinhole too small will also reject some of the desired signal, so an optimal size must be found.

  • Use Denoising Algorithms: Post-acquisition image processing techniques, such as deconvolution, can help to computationally remove noise and improve image clarity.

Frequently Asked Questions (FAQs)

Q1: What is the difference between signal-to-noise ratio (SNR) and signal-to-background ratio (SBR)?

While related, they are different metrics. The signal-to-background ratio (SBR) is the ratio of the signal intensity to the background intensity. The signal-to-noise ratio (SNR) is the ratio of the true signal to the noise, where noise is the standard deviation of the signal. A high SBR is desirable for good contrast, but a high SNR is necessary to be confident in the measured signal intensity.

Q2: Can changing the exposure time and gain settings improve my SNR?

Yes, but there is a trade-off.

  • Exposure Time: A longer exposure time allows the detector to collect more photons, which increases the signal and can improve the SNR, particularly by overcoming read noise. However, longer exposures also increase the risk of photobleaching and can lead to higher dark noise in uncooled detectors.

  • Gain: Increasing the gain amplifies the signal from the detector. While this can make a dim signal easier to see, it also amplifies any noise that is present. High gain settings can therefore lead to a lower SNR.

Q3: When should I use image averaging versus frame accumulation?
  • Image Averaging: This is most effective for reducing random noise, such as read noise and shot noise. It is a good general-purpose technique for improving image quality.

  • Frame Accumulation: This is useful when the signal is very weak. By summing the signal from multiple frames, you can build up a stronger overall signal. However, this will also accumulate any background signal.

Quantitative Data Summary

The choice of detector and acquisition parameters can have a significant impact on the resulting SNR.

Table 1: Comparison of Common Detector Types in Fluorescence Microscopy
Detector TypeQuantum Efficiency (QE)Read NoiseDark NoiseSuitability for Low Light
CCD (Cooled) GoodLowVery LowExcellent
EMCCD Very HighVery LowLowSuperior for single-molecule imaging
sCMOS HighVery LowVery LowExcellent for high-speed, low-light imaging
PMT (Confocal) ModerateNone (photon counting)LowGood for point-scanning confocal

Data synthesized from general knowledge of microscopy detectors.

Table 2: Impact of Acquisition Parameter Adjustments on Signal, Noise, and SNR
Parameter ChangeEffect on SignalEffect on NoiseOverall Effect on SNRKey Consideration
Increase Excitation Power IncreaseIncrease (shot noise)Can increase, but with diminishing returnsIncreased photobleaching and phototoxicity
Increase Exposure Time IncreaseIncrease (dark noise)Generally increases, until dark noise dominatesIncreased photobleaching
Increase Gain Amplifies SignalAmplifies NoiseCan decrease if noise is significantly amplifiedDoes not improve the fundamental SNR of the photon signal
Increase Frame Averaging No changeDecrease (random noise)IncreasesIncreases acquisition time
Increase Binning IncreaseNo change (read noise per binned pixel)IncreasesDecreases spatial resolution

Experimental Protocols

Protocol: Optimizing Acquisition Parameters for Improved SNR

This protocol provides a systematic approach to adjusting key imaging parameters to maximize the SNR for your specific sample.

Objective: To find the optimal balance between signal strength, noise reduction, and sample preservation.

Materials:

  • This compound Imaging System

  • Your prepared fluorescently labeled sample

  • Immersion oil (if using an oil immersion objective)

Procedure:

  • Initial Setup:

    • Place your sample on the microscope stage and bring it into focus using the eyepieces.

    • Select the appropriate objective lens for your desired magnification and resolution. A higher NA objective is generally preferred for better light collection.

    • Ensure the correct filter cube for your fluorophore is in the light path.

  • Setting the Baseline Exposure:

    • Start with a low excitation power to minimize photobleaching.

    • Set the camera gain to its lowest setting.

    • Adjust the exposure time until you see a discernible, but not saturated, signal from your sample. Use the histogram function to ensure you are not clipping the brightest pixels.

  • Optimizing Excitation Power:

    • Gradually increase the excitation power while monitoring the signal intensity and the histogram.

    • Find the lowest power that gives you a sufficiently bright signal without causing rapid photobleaching. For live cells, be mindful of potential phototoxicity.

  • Adjusting Gain and Exposure:

    • If the signal is still weak, you can now carefully increase the gain. Be aware that this will also amplify noise.

    • Alternatively, you can further increase the exposure time. For static samples, longer exposure times are often preferable to high gain. For dynamic samples, you will be limited by the required frame rate.

  • Implementing Averaging:

    • Once you have a reasonable signal, implement frame averaging to reduce random noise. Start with an average of 4 frames and increase as needed. You should see a noticeable improvement in image smoothness.

  • Confocal-Specific Optimization (if applicable):

    • Adjust the pinhole diameter. Start with a pinhole size of 1 Airy unit.

    • If you have high background, try slightly reducing the pinhole size to reject more out-of-focus light.

    • If your signal is very weak, you may need to open the pinhole slightly to capture more photons, at the cost of some optical sectioning.

  • Final Image Acquisition:

    • Once you have determined the optimal settings, acquire your final images.

    • Save the imaging parameters so they can be replicated for future experiments.

Visualizations

Troubleshooting Workflow for Low SNR

low_snr_troubleshooting start Low SNR in Image check_signal Is the signal weak? start->check_signal check_noise Is the background noisy? check_signal->check_noise No optimize_staining Optimize Staining Protocol check_signal->optimize_staining Yes reduce_background Reduce Background Fluorescence check_noise->reduce_background Yes end_good High SNR Image check_noise->end_good No increase_excitation Increase Excitation Power (cautiously) optimize_staining->increase_excitation check_filters Check Filter Set increase_excitation->check_filters use_high_na Use Higher NA Objective check_filters->use_high_na use_high_na->end_good check_ambient_light Check for Ambient Light reduce_background->check_ambient_light cool_camera Cool the Camera check_ambient_light->cool_camera use_averaging Use Frame Averaging cool_camera->use_averaging use_averaging->end_good

Caption: A flowchart for systematically troubleshooting low SNR.

Components of a Digital Image

image_components cluster_total_signal Total Measured Signal cluster_noise Noise Sources true_signal True Signal (from fluorophore) final_image Final Image (Signal + Noise) true_signal->final_image background_signal Background Signal (autofluorescence, unbound dye) background_signal->final_image shot_noise Shot Noise (Photon Noise) shot_noise->final_image dark_noise Dark Noise (Thermal Noise) dark_noise->final_image read_noise Read Noise (Detector Electronics) read_noise->final_image

Caption: The components of signal and noise in an image.

References

Technical Support Center: Enhancing Brain Penetration of Sdm-8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sdm-8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with enhancing the brain penetration of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles limiting the brain penetration of this compound?

A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable membrane that protects the central nervous system (CNS) from harmful substances.[1] Key challenges for a molecule like this compound include:

  • Low Passive Permeability: The physicochemical properties of this compound, such as high molecular weight, low lipophilicity, or high polar surface area, may hinder its ability to diffuse across the lipid membranes of the BBB endothelial cells.[2][3]

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are present at the BBB and actively pump xenobiotics out of the brain.[4][5]

  • Nonspecific Brain Tissue Binding: High binding of this compound to brain tissue can reduce the concentration of the free, pharmacologically active drug at the target site.

  • Plasma Protein Binding: Extensive binding to plasma proteins can limit the free fraction of this compound available to cross the BBB.

Q2: What initial steps can I take to assess the brain penetration potential of this compound?

A2: A tiered approach is recommended, starting with in silico and in vitro models before moving to more complex in vivo studies.

  • In Silico Prediction: Utilize computational models to predict the physicochemical properties of this compound and its likelihood of crossing the BBB.

  • In Vitro Permeability Assays: Employ cell-based models, such as Caco-2 or MDCK-MDR1 assays, to evaluate the passive permeability and identify potential interactions with efflux transporters.

  • In Vitro BBB Models: Use more sophisticated in vitro models that mimic the BBB, incorporating brain endothelial cells, pericytes, and astrocytes.

  • In Vivo Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies in animal models (e.g., mice or rats) to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies

Potential Cause Troubleshooting Steps
High Efflux by Transporters (e.g., P-gp, BCRP) 1. Conduct in vitro transporter assays (e.g., Caco-2, MDCK-MDR1) to confirm if this compound is a substrate.2. Co-administer this compound with a known inhibitor of the suspected transporter in vivo to see if the Kp value increases.3. Chemically modify this compound to reduce its affinity for efflux transporters.
Low Passive Permeability 1. Review the physicochemical properties of this compound (lipophilicity, molecular weight, polar surface area).2. Consider formulation strategies such as encapsulation in nanoparticles or liposomes to enhance transport across the BBB.
High Plasma Protein Binding 1. Measure the fraction of this compound bound to plasma proteins using techniques like equilibrium dialysis.2. If binding is high, consider structural modifications to this compound to reduce plasma protein affinity.

Problem 2: High Variability in Brain Penetration Data

Potential Cause Troubleshooting Steps
Inconsistent Dosing or Sampling 1. Ensure accurate and consistent administration of this compound.2. Standardize the timing of blood and brain tissue collection post-dose.3. Use a sufficient number of animals per time point to account for biological variability.
Issues with Bioanalytical Method 1. Validate the analytical method for quantifying this compound in both plasma and brain homogenate.2. Check for matrix effects in the brain tissue that may interfere with quantification.
Animal Model Variability 1. Ensure the use of a consistent animal strain, age, and sex.2. Consider potential differences in BBB transporter expression and activity between different rodent strains.

Data Presentation: Strategies to Enhance this compound Brain Penetration

Strategy Mechanism of Action Key Experimental Readouts Potential Advantages Potential Challenges
Chemical Modification Increase lipophilicity, reduce polar surface area, mask hydrogen bond donors/acceptors.LogP/LogD, in vitro permeability (Papp), Kp, Kp,uu.Potentially permanent improvement in brain penetration.May alter pharmacological activity or introduce toxicity.
Formulation with Nanoparticles/Liposomes Encapsulation of this compound to facilitate transport across the BBB via endocytosis.Particle size, zeta potential, encapsulation efficiency, in vivo biodistribution.Can deliver a wide range of molecules, potential for targeted delivery.Complexity of formulation, potential immunogenicity, long-term stability.
Co-administration with Efflux Transporter Inhibitors Blockade of P-gp, BCRP, or other relevant transporters to reduce efflux of this compound from the brain.In vitro transporter inhibition (IC50), in vivo Kp with and without inhibitor.Can significantly increase brain concentrations of substrate drugs.Potential for drug-drug interactions, systemic side effects of the inhibitor.
Receptor-Mediated Transcytosis (RMT) Conjugation of this compound to a ligand that binds to a receptor on the BBB (e.g., transferrin receptor), triggering transport across the endothelial cells.Ligand-receptor binding affinity, in vivo brain uptake of the conjugate.Highly specific and efficient transport mechanism.Complex chemistry for conjugation, potential for saturation of the transport system.
Intranasal Delivery Bypassing the BBB by direct transport from the nasal cavity to the brain via the olfactory and trigeminal nerves.Brain and CSF concentrations following intranasal vs. intravenous administration.Non-invasive, rapid onset of action.Limited to potent molecules due to small administration volume, formulation challenges.

Experimental Protocols

Protocol 1: In Situ Brain Perfusion in Rats

This method is used to measure the unidirectional blood-to-brain transfer constant (Kin) of this compound.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery directed towards the brain.

  • Perfusion: Begin perfusion with a Krebs-Ringer bicarbonate buffer containing radiolabeled this compound and a vascular space marker (e.g., [14C]-sucrose).

  • Termination: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.

  • Analysis: Homogenize the brain tissue and determine the radioactivity of this compound and the vascular marker.

  • Calculation: Calculate the Kin value, which represents the rate of this compound uptake into the brain.

Protocol 2: Caco-2 Permeability Assay

This assay assesses the passive permeability of this compound and its potential as a P-gp substrate.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Transport Experiment:

    • A-to-B (Apical to Basolateral) Transport: Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • B-to-A (Basolateral to Apical) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Analysis: Quantify the concentration of this compound in the donor and receiver chambers at various time points using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that this compound is a substrate for an efflux transporter like P-gp.

Visualizations

Sdm8_Brain_Penetration_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies cluster_optimization Optimization Strategies in_silico Predict Physicochemical Properties of this compound permeability Caco-2/MDCK Permeability Assay in_silico->permeability bbb_model In Vitro BBB Model permeability->bbb_model pk_study Pharmacokinetic Study (Brain-to-Plasma Ratio) bbb_model->pk_study perfusion In Situ Brain Perfusion pk_study->perfusion chem_mod Chemical Modification pk_study->chem_mod formulation Nanoparticle Formulation pk_study->formulation inhibitors Efflux Pump Inhibitors pk_study->inhibitors

Caption: Experimental workflow for assessing and enhancing this compound brain penetration.

BBB_Transport_Mechanisms cluster_blood Blood cluster_brain Brain blood This compound bbb Apical (Blood Side) Endothelial Cell Basolateral (Brain Side) blood->bbb:f0 Passive Diffusion blood->bbb:f0 Receptor-Mediated Transcytosis brain This compound bbb:f2->brain bbb:f2->brain bbb:f1->bbb:f0 Efflux (P-gp, BCRP)

References

Validation & Comparative

A Head-to-Head Comparison of Sdm-8 and Other SV2A PET Tracers for In Vivo Synaptic Density Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The synaptic vesicle glycoprotein 2A (SV2A) has emerged as a crucial biomarker for synaptic density, with its in vivo quantification by positron emission tomography (PET) offering profound insights into the pathophysiology of various neurological and psychiatric disorders. The development of specific radiotracers targeting SV2A has enabled non-invasive assessment of synaptic integrity, paving the way for improved diagnostics, disease monitoring, and therapeutic evaluation. This guide provides a detailed comparison of the novel 18F-labeled SV2A tracer, Sdm-8 (also known as [¹⁸F]this compound or [¹⁸F]SynVesT-1), with other prominent SV2A PET tracers, primarily the widely used [¹¹C]UCB-J.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and other SV2A PET tracers based on preclinical and clinical studies.

Table 1: In Vitro and In Vivo Binding Characteristics
Parameter[¹⁸F]this compound[¹¹C]UCB-JOther TracersSpeciesReference
Binding Affinity (Kᵢ, nM) 0.580.27-In vitro (human SV2A)[1]
Plasma Free Fraction (fₚ) 0.30 ± 0.020.32 (range 0.29-0.34)-Human[2]
0.43 ± 0.020.43 ± 0.05-Rhesus Monkey[3]
Metabolism (Parent Fraction at 30 min) 25 ± 6%27 ± 9%-Human[2]
42 ± 13%47 ± 12%-Rhesus Monkey
Lipophilicity (logP/logD) 2.322.46--
Table 2: Preclinical PET Imaging Data (Rhesus Monkey)
Parameter[¹⁸F]this compound[¹¹C]UCB-JNotesReference
Peak Standardized Uptake Value (SUV) > 85-8High brain uptake for both tracers.[4]
Binding Potential (BPND) ~46% higher than [¹¹C]UCB-J-Indicates higher specific binding signal for this compound.
Kinetics Fast and reversibleAppropriate for ¹¹C tracerBoth tracers exhibit favorable kinetics.
Table 3: Human PET Imaging Data
Parameter[¹⁸F]this compound[¹¹C]UCB-JNotesReference
Brain Uptake (Peak SUV in Putamen) ~10-Demonstrates high brain penetration.
Distribution Volume (Vₜ, mL/cm³) Centrum Semiovale: 3.8, Temporal Cortex: 19.4Centrum Semiovale: 4.5, Temporal Cortex: similar to this compoundVₜ values are largely comparable between the two tracers.
Binding Potential (BPND) ~42% higher than [¹¹C]UCB-J-Consistently higher specific binding signal observed for this compound in humans.
Optimal Kinetic Model One-tissue compartment (1TC) modelOne-tissue compartment (1TC) modelBoth tracers are well-described by the 1TC model for robust quantification.

Experimental Protocols

PET Imaging Protocol (General)

PET imaging studies for SV2A tracers typically involve the intravenous injection of the radiotracer, followed by dynamic scanning of the brain. The following provides a general outline of the experimental methodology.

Subject Preparation:

  • Subjects (human or non-human primate) are typically fasted for a minimum of 4 hours prior to the scan.

  • An intravenous catheter is inserted for radiotracer injection and, in some protocols, for arterial blood sampling.

  • For non-human primate studies, animals are anesthetized for the duration of the scan.

Radiotracer Administration:

  • A bolus injection of the radiotracer (e.g., ~177.7 MBq for [¹⁸F]this compound in humans) is administered intravenously.

PET Scan Acquisition:

  • Dynamic PET scans are acquired for a duration of 90-120 minutes.

  • Data is typically reconstructed into a series of time frames.

Arterial Blood Sampling (for full kinetic modeling):

  • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound (metabolite analysis).

Data Analysis:

  • Regions of interest (ROIs) are delineated on co-registered magnetic resonance (MR) images.

  • Time-activity curves (TACs) are generated for each ROI.

  • Kinetic modeling (e.g., one-tissue or two-tissue compartment models) is applied to the TACs and the arterial input function to estimate parameters such as the total distribution volume (Vₜ) and the binding potential (BPND).

Blocking and Displacement Studies

To confirm the specificity of the radiotracer for SV2A, blocking or displacement studies are performed.

  • Blocking Study: A non-radioactive SV2A ligand (e.g., levetiracetam or unlabeled UCB-J) is administered prior to the injection of the radiotracer to occupy the SV2A binding sites. A subsequent reduction in the PET signal indicates specific binding.

  • Displacement Study: The blocking agent is administered during the PET scan after the radiotracer has reached a state of relative equilibrium. A rapid decrease in the PET signal demonstrates the reversibility of the tracer's binding.

Visualizations

SV2A Signaling and Function in Neurotransmission

SV2A_Signaling_Pathway SV2A's Role in Synaptic Vesicle Cycle cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Synaptic_Vesicle Synaptic Vesicle Docking Docking Synaptic_Vesicle->Docking Neurotransmitter Neurotransmitter SV2A SV2A Priming Priming SV2A->Priming Modulates Synaptotagmin Synaptotagmin Fusion Fusion Synaptotagmin->Fusion Ca2+ Sensor Docking->Priming Ca2+ influx Priming->Fusion Action Potential Endocytosis Endocytosis Fusion->Endocytosis Receptors Receptors Fusion->Receptors Neurotransmitter Release Endocytosis->Synaptic_Vesicle

Caption: Role of SV2A in the synaptic vesicle cycle and neurotransmitter release.

Experimental Workflow for SV2A PET Tracer Comparison

PET_Tracer_Comparison_Workflow Workflow for Comparing SV2A PET Tracers cluster_preclinical Preclinical Evaluation (e.g., Non-Human Primates) cluster_clinical Clinical Evaluation (Humans) cluster_comparison Comparative Analysis In_Vitro_Binding In Vitro Binding Assays (Affinity - Ki) Baseline_PET Baseline PET Scans (Kinetics, Brain Uptake) In_Vitro_Binding->Baseline_PET Blocking_Studies Blocking/Displacement Studies (Specificity, BPnd) Baseline_PET->Blocking_Studies Metabolism_Analysis Metabolite Analysis (Stability) Blocking_Studies->Metabolism_Analysis Human_Baseline_PET Baseline PET Scans in Healthy Volunteers (Safety, Dosimetry, Kinetics) Metabolism_Analysis->Human_Baseline_PET Promising Candidate Test_Retest Test-Retest Studies (Reproducibility) Human_Baseline_PET->Test_Retest Patient_Studies Patient Population Studies (Disease-related changes) Test_Retest->Patient_Studies Data_Comparison Head-to-Head Comparison of: - Binding Affinity - Kinetics & Brain Uptake - Specific Binding (BPnd) - Metabolism & Dosimetry Patient_Studies->Data_Comparison

Caption: Standardized workflow for the evaluation and comparison of novel SV2A PET tracers.

Discussion and Conclusion

The development of [¹⁸F]this compound represents a significant advancement in the field of synaptic density imaging. Its primary advantage over the current gold standard, [¹¹C]UCB-J, is the incorporation of the fluorine-18 radionuclide, which has a longer half-life (110 minutes vs. 20 minutes for carbon-11). This longer half-life facilitates centralized production and distribution of the tracer to PET centers without an on-site cyclotron, thereby increasing its accessibility for both research and clinical applications.

Preclinical and clinical data consistently demonstrate that [¹⁸F]this compound exhibits imaging properties that are comparable, and in some aspects superior, to [¹¹C]UCB-J. Both tracers show high brain uptake and favorable kinetics. However, [¹⁸F]this compound has been shown to have a higher binding potential (BPND), suggesting a stronger specific binding signal which could lead to improved sensitivity for detecting subtle changes in synaptic density.

References

A Comparative Guide to Sdm-8 ([18F]SynVesT-1) for Measuring Synaptic Loss

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sdm-8, also known as [18F]SynVesT-1, with other leading alternatives for the in vivo measurement of synaptic loss. Synaptic loss is a key pathological feature of numerous neurodegenerative and psychiatric disorders, and its accurate quantification is crucial for early diagnosis, disease monitoring, and the development of novel therapeutics.[1] This document details the performance of this compound and its counterparts, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Introduction to Synaptic Density Imaging with SV2A PET

The synaptic vesicle glycoprotein 2A (SV2A) is a protein ubiquitously expressed in presynaptic terminals, making it an excellent biomarker for synaptic density.[1] Positron Emission Tomography (PET) imaging using radiotracers that bind to SV2A allows for the non-invasive quantification of synaptic density in the living brain.[2][3] this compound ([18F]SynVesT-1) is a second-generation 18F-labeled radiotracer developed for this purpose, offering advantages over the first-generation 11C-labeled tracer, [11C]UCB-J, primarily due to the longer half-life of fluorine-18 (110 minutes vs. 20 minutes for carbon-11).[1] This extended half-life facilitates more flexible and widespread clinical use.

Comparative Performance of SV2A PET Tracers

The selection of a PET tracer for synaptic density measurement depends on several key characteristics, including binding affinity, specificity, metabolic stability, and kinetic properties. This section compares this compound ([18F]SynVesT-1) with its main alternatives: [11C]UCB-J and [18F]SDM-16.

Quantitative Comparison of Tracer Properties

The following table summarizes the key quantitative parameters for this compound and its alternatives. Lower Ki values indicate higher binding affinity. Higher plasma free fraction (fP) can influence brain uptake. Metabolic stability is crucial for accurate quantification, as radiometabolites can interfere with the signal.

TracerKi (nM)Plasma Free Fraction (fP)Metabolic Stability (Parent Fraction at 30 min)Test-Retest VariabilityKey AdvantagesKey Disadvantages
This compound ([18F]SynVesT-1) 3.143%~13.4% in miceGood (~<10% variability)Longer half-life (18F), favorable kineticsLower fP than [18F]SDM-16
[11C]UCB-J 2.646%Rapid metabolism in mice (~22.5% at 15 min)Excellent (3-9%)Most widely validated, excellent kineticsShort half-life (11C)
[18F]SDM-16 0.969%More stable than other tracersGood (absolute variability ~10-14%)Highest binding affinity, highest fP, metabolically stableSlower brain kinetics requiring later imaging window
In Vivo Performance and Validation

Validation studies in both preclinical models and human subjects have demonstrated the utility of these tracers in detecting synaptic loss in conditions such as Alzheimer's disease. For instance, a study in an Alzheimer's mouse model showed that [18F]SDM-16 has similar statistical power to [11C]UCB-J and [18F]SynVesT-1 in detecting synapse loss. In humans, [11C]UCB-J PET has shown a 41% reduction in the SV2A marker in the hippocampus of individuals with early Alzheimer's disease compared to cognitively normal individuals. This compound ([18F]SynVesT-1) has demonstrated similar pharmacokinetic characteristics to [11C]UCB-J but with higher binding potential values in human studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of key experimental protocols for SV2A PET imaging and its validation.

SV2A PET Imaging Protocol (Human)
  • Radiotracer Administration: Subjects are typically injected intravenously with the radiotracer (e.g., up to 20 mCi of [11C]UCB-J).

  • PET Scan Acquisition: A dynamic PET scan is acquired over a period of up to 120 minutes.

  • Arterial Blood Sampling: For full kinetic modeling, arterial blood is sampled throughout the scan to measure the metabolite-corrected arterial input function.

  • Kinetic Modeling: Regional time-activity curves are analyzed using compartmental models, such as the one-tissue compartment (1TC) or two-tissue compartment (2TC) model, to estimate the total distribution volume (VT). For simplified quantification, the standardized uptake value ratio (SUVR) can be calculated using a reference region (e.g., cerebellum or centrum semiovale) at a specific time window (e.g., 60-90 minutes post-injection for [11C]UCB-J).

Preclinical Validation Protocol (Rodent Model)
  • Animal Model: Transgenic mouse models of neurodegenerative diseases (e.g., APP/PS1 for Alzheimer's) and wild-type controls are used.

  • Radiotracer Injection: Mice are injected intravenously with the radiotracer (e.g., [18F]SDM-16).

  • PET Imaging: Dynamic PET scans are performed for a duration of, for example, 90 minutes.

  • Quantification: Simplified reference tissue models (SRTM) with a pseudo-reference region (e.g., brain stem) are used to calculate the distribution volume ratio (DVR). SUVR can also be calculated for a specific time window (e.g., 60-90 minutes for [18F]SDM-16).

  • Blocking Study: To confirm specificity, a cohort of animals is pre-treated with an SV2A ligand like levetiracetam before radiotracer injection to block specific binding.

Postmortem Validation Protocol
  • Tissue Collection: Following the final PET scan, animals are euthanized, and brain tissue is collected.

  • Autoradiography: Brain sections are incubated with a radiolabeled ligand (e.g., [3H]UCB-J) to visualize the distribution of SV2A binding.

  • Immunohistochemistry/Western Blotting: These techniques are used to quantify the protein levels of SV2A and compare them with other synaptic markers like synaptophysin. A strong positive correlation between SV2A levels measured by PET and postmortem techniques validates the imaging signal.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of SV2A in synaptic function and the general workflow for validating a novel SV2A PET tracer.

SV2A_Signaling_Pathway Role of SV2A in Synaptic Vesicle Exocytosis cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal SV SV SV2A SV2A SV->SV2A part of Synaptotagmin Synaptotagmin SV->Synaptotagmin part of Synaptic Vesicle Synaptic Vesicle Fusion Vesicle Fusion & Neurotransmitter Release SV2A->Fusion modulates Synaptotagmin->Fusion triggers Calcium Ca²⁺ Calcium->Synaptotagmin activates Receptor Neurotransmitter Receptors Fusion->Receptor Neurotransmitter binding

Caption: Role of SV2A in the presynaptic terminal.

PET_Tracer_Validation_Workflow Workflow for SV2A PET Tracer Validation cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation in_vitro In Vitro Binding (Affinity & Specificity) animal_pet Animal PET Studies (Kinetics, Metabolism) in_vitro->animal_pet blocking Blocking Studies (In Vivo Specificity) animal_pet->blocking human_pet Human PET Studies (Healthy Volunteers) animal_pet->human_pet postmortem Postmortem Analysis (Autoradiography, IHC) blocking->postmortem test_retest Test-Retest (Reproducibility) human_pet->test_retest patient_studies Patient Studies (Disease Models) test_retest->patient_studies

Caption: General workflow for validating a new SV2A PET tracer.

Conclusion

This compound ([18F]SynVesT-1) is a robust and well-validated radiotracer for the in vivo quantification of synaptic density. Its favorable kinetic properties and the longer half-life of the 18F label make it a practical and powerful tool for both research and clinical applications. While [11C]UCB-J remains a gold standard with extensive validation, its short half-life poses logistical challenges. [18F]SDM-16 shows promise with its high binding affinity and metabolic stability, though its slower kinetics need to be considered in study design. The choice of tracer will ultimately depend on the specific research question, available resources, and the desired balance between tracer characteristics. This guide provides the necessary data to make an informed decision for future studies on synaptic loss.

References

A Comparative Guide to Sdm-8 and [11C]UCB-J for SV2A PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synaptic vesicle glycoprotein 2A (SV2A) is a crucial protein involved in neurotransmitter release and is the target for the anti-epileptic drug levetiracetam.[1][2][3] Positron Emission Tomography (PET) imaging of SV2A serves as a valuable in vivo biomarker for synaptic density, with applications in studying neurological and psychiatric disorders such as Alzheimer's disease, epilepsy, and depression.[4][5] This guide provides a detailed comparison of two prominent radiotracers for SV2A imaging: the established [11C]UCB-J and the newer, fluorine-18 labeled Sdm-8.

Overview of the Radiotracers

[11C]UCB-J was the first PET tracer to successfully image and quantify SV2A in the human brain, demonstrating high brain uptake and fast kinetics. This compound, a difluoro-analog of UCB-J, was developed to offer the practical advantages of a fluorine-18 label, including a longer half-life, which facilitates centralized production and distribution to imaging centers without a cyclotron.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and [11C]UCB-J based on preclinical and clinical studies.

Table 1: In Vitro and In Vivo Binding Characteristics
ParameterThis compound[11C]UCB-JSpeciesReference(s)
Binding Affinity (Ki) 0.58 nM0.27 nMIn vitro (similar conditions)
6.3 nMIn vitro (human)
7 nMIn vitro (human)
25 nMIn vitro (rat)
In Vivo Dissociation Constant (Kd) Not Reported3.4 nMRhesus Monkey
Maximum Binding Sites (Bmax) Not Reported125–350 nMRhesus Monkey
Table 2: Human Pharmacokinetic and Imaging Parameters
Parameter[18F]this compound[11C]UCB-JNotesReference(s)
Plasma Free Fraction (fP) 0.30 ± 0.020.32 ± 0.007
Parent Fraction at 30 min 25 ± 6%27 ± 9%
Peak Standardized Uptake Value (SUV) ~10 (Putamen)6–12 (Gray Matter)
Distribution Volume (VT) (mL/cm³) 3.8 (Centrum Semiovale) - 19.4 (Temporal Cortex)4.5 (Centrum Semiovale) - Similar to this compound in gray matterVT values are very similar between the two tracers.
Delivery Rate (K1) (mL/cm³/min) 0.10 (Centrum Semiovale) - 0.38 (Putamen)0.10 (Centrum Semiovale) - 0.33 (Putamen)Similar delivery rates.
Nondisplaceable Binding Potential (BPND) ~42% higher than [11C]UCB-J-Indicates higher specific binding signal for this compound.
Table 3: Non-Human Primate (Rhesus Monkey) Pharmacokinetic and Imaging Parameters
Parameter[18F]this compound[11C]UCB-JNotesReference(s)
Plasma Free Fraction (fP) 43 ± 2%46 ± 2%Both have a high free fraction.
Parent Fraction at 30 min 42 ± 13%39 ± 5%Moderate metabolism for both.
Peak Standardized Uptake Value (SUV) > 85 - 8Very high brain uptake for both.
Distribution Volume (VT) (mL/cm³) Similar to [11C]UCB-J~25–55 (Gray Matter)
Nondisplaceable Binding Potential (BPND) 0.8 (Brainstem) - 4.5 (Cingulate Cortex)Similar magnitude to this compoundThis compound showed a 46% higher mean BPND in a direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. The following sections outline typical experimental protocols for SV2A PET imaging with this compound and [11C]UCB-J in human subjects.

[18F]this compound PET Imaging Protocol (Human)
  • Radiotracer Administration: An intravenous bolus injection of 177.7 ± 9.7 MBq of [18F]this compound is administered. The injected mass is typically low, around 0.21 ± 0.06 µg.

  • PET Scan Acquisition: Dynamic PET scans are acquired for 120 minutes using a high-resolution scanner like the High Resolution Research Tomograph (HRRT).

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the arterial input function (AIF) and for metabolite analysis.

  • Image and Data Analysis:

    • Regions of interest (ROIs) are defined using the subject's co-registered MRI.

    • Regional time-activity curves (TACs) are generated.

    • Kinetic modeling, typically a one-tissue compartment (1TC) model, is applied to the TACs using the metabolite-corrected AIF to derive the regional distribution volume (VT).

    • The nondisplaceable binding potential (BPND) is calculated to represent the specific binding signal.

[11C]UCB-J PET Imaging Protocol (Human)
  • Radiotracer Administration: Subjects receive an intravenous bolus injection of [11C]UCB-J, with a typical dose of 536 ± 192 MBq.

  • PET Scan Acquisition: Dynamic PET scans are performed for 90 to 120 minutes on a high-resolution scanner. The scan data is often reconstructed into multiple frames.

  • Arterial Blood Sampling: Arterial blood is sampled frequently, especially in the initial phase of the scan, to accurately define the AIF and to perform metabolite analysis.

  • Image and Data Analysis:

    • Similar to the this compound protocol, ROIs are delineated based on the individual's MRI.

    • The one-tissue compartment (1TC) model is most commonly used to calculate the regional volume of distribution (VT) from the TACs and the metabolite-corrected AIF.

    • For simplified quantification, the standardized uptake value ratio (SUVR) can be calculated using a reference region like the centrum semiovale, with the 60-90 minute post-injection window providing a good correlation with BPND.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for conducting a comparative SV2A PET imaging study with either this compound or [11C]UCB-J.

Caption: Generalized workflow for SV2A PET imaging studies.

Signaling Pathways and Mechanisms

Both this compound and [11C]UCB-J are ligands that bind specifically to the SV2A protein located on synaptic vesicles. The density of this protein is considered a proxy for the density of synapses. The binding of the radiotracer allows for the non-invasive quantification of this synaptic marker.

SV2A_Binding_Mechanism cluster_presynaptic Presynaptic Terminal Vesicle Synaptic Vesicle SV2A SV2A Protein SV2A->Vesicle Located on PET_Signal PET Signal (Quantifies SV2A Density) SV2A->PET_Signal Generates Radiotracer Radiotracer ([18F]this compound or [11C]UCB-J) Radiotracer->SV2A Specific Binding

Caption: Radiotracer binding to SV2A on synaptic vesicles.

Conclusion

Both [18F]this compound and [11C]UCB-J are excellent radiotracers for imaging SV2A in the brain. [11C]UCB-J is well-established with a wealth of supporting data. [18F]this compound demonstrates very similar, and in some aspects, improved imaging characteristics, such as a higher specific binding signal (BPND). The primary advantage of [18F]this compound lies in its fluorine-18 label, which, with its longer half-life (109.8 minutes vs. 20.4 minutes for carbon-11), allows for centralized manufacturing and broader distribution, making it a more practical option for multi-center clinical trials and clinical applications. The choice between these two tracers will likely depend on the specific research question, logistical considerations, and the availability of a local cyclotron.

References

Unveiling Synaptic Landscapes: A Comparative Guide to Sdm-8 PET and Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of neuroscience research and drug development for neurological and psychiatric disorders is the accurate in vivo quantification of synaptic density. The positron emission tomography (PET) tracer, ¹⁸F-Sdm-8 (also known as ¹⁸F-SynVesT-1), has emerged as a promising tool for imaging the synaptic vesicle glycoprotein 2A (SV2A), a key marker of synaptic density. This guide provides a comprehensive comparison of Sdm-8 PET with the gold-standard ex vivo technique, immunohistochemistry (IHC), offering researchers, scientists, and drug development professionals a detailed overview of their respective methodologies and a summary of their cross-validation.

While direct head-to-head quantitative comparisons in the same subjects are still emerging in published literature, extensive validation studies of SV2A PET tracers, including the closely related ¹¹C-UCB-J, have demonstrated a strong correlation with post-mortem immunohistochemical and autoradiographical analyses of SV2A expression. These studies form the foundation for the confident use of this compound PET as a reliable in vivo measure of synaptic density.

Quantitative Data Summary

The following table summarizes the key performance characteristics of this compound PET and SV2A immunohistochemistry, drawing on data from validation studies of SV2A PET tracers.

FeatureThis compound PETSV2A Immunohistochemistry (IHC)
Methodology In vivo imagingEx vivo tissue staining
Analyte ¹⁸F-Sdm-8 binding to SV2ASV2A protein expression
Spatial Resolution ~4-6 mmSub-cellular (~1 µm)
Quantification Standardized Uptake Value (SUV), Binding Potential (BP)Optical Density, Immunoreactive Area Fraction
Throughput High (whole-brain imaging in a single session)Low (section-by-section analysis)
Subject Living organisms (longitudinal studies possible)Post-mortem or biopsied tissue
Correlation Strong positive correlation with post-mortem SV2A IHC and autoradiography has been established for SV2A PET tracers[1][2].Gold standard for regional protein expression.

Experimental Protocols

Detailed methodologies are crucial for the robust application and interpretation of both techniques.

This compound PET Imaging Protocol (In Vivo)
  • Radiotracer Synthesis: ¹⁸F-Sdm-8 is synthesized via nucleophilic substitution on a suitable precursor.

  • Subject Preparation: Subjects are typically fasted for a designated period before the scan. Anesthesia may be administered for animal studies to minimize movement.

  • Radiotracer Administration: A bolus of ¹⁸F-Sdm-8 is administered intravenously.

  • PET Scan Acquisition: Dynamic PET scanning is initiated immediately after tracer injection and continues for a period of 90-120 minutes.

  • Image Reconstruction and Analysis: PET data are reconstructed using standard algorithms, and time-activity curves are generated for various brain regions of interest. Kinetic modeling is then applied to quantify SV2A density, often expressed as the distribution volume (VT) or binding potential (BPND).

SV2A Immunohistochemistry Protocol (Ex Vivo)
  • Tissue Preparation: Brain tissue is obtained post-mortem or via biopsy, fixed (e.g., with paraformaldehyde), and sectioned using a microtome or cryostat.

  • Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites of the SV2A protein.

  • Blocking: Non-specific antibody binding is blocked using a suitable blocking solution.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific to SV2A.

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label is typically an enzyme (e.g., horseradish peroxidase) or a fluorophore.

  • Detection: The signal is developed using a chromogenic substrate (for enzymatic labels) or visualized using fluorescence microscopy.

  • Image Analysis: The intensity and distribution of the staining are quantified using image analysis software to determine the regional SV2A protein expression.

Visualizing the Workflow and Biological Context

To further elucidate the relationship between these techniques and the biological target, the following diagrams are provided.

G cluster_invivo In Vivo Validation cluster_exvivo Ex Vivo Cross-Validation Sdm8_PET This compound PET Scan in Living Subject Blocking_Study Blocking Study (co-injection with cold ligand) Sdm8_PET->Blocking_Study Displacement_Study Displacement Study (injection of cold ligand post-tracer) Sdm8_PET->Displacement_Study Tissue_Collection Post-mortem Tissue Collection Sdm8_PET->Tissue_Collection Correlation Analysis IHC SV2A Immunohistochemistry Tissue_Collection->IHC Autoradiography [3H]-UCB-J Autoradiography Tissue_Collection->Autoradiography

Cross-validation workflow for this compound PET.

G cluster_presynaptic Presynaptic Terminal SV Synaptic Vesicle SV2A SV2A Neurotransmitter Neurotransmitter SV->Neurotransmitter Contains SV2A->SV Located on Sdm8 ¹⁸F-Sdm-8 Sdm8->SV2A Binds

This compound binding to SV2A on synaptic vesicles.

References

Comparative Analysis of [¹⁸F]SDM-8 in Diverse Animal Models for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the performance of [¹⁸F]SDM-8, a potent radiotracer for the in vivo quantification of Synaptic Vesicle Glycoprotein 2A (SV2A), across various animal models pertinent to neurodegenerative disease research. [¹⁸F]this compound, also recognized as [¹⁸F]SynVesT-1 and [¹⁸F]MNI-1126, serves as a crucial biomarker for synaptic density, offering invaluable insights into disease progression and the efficacy of therapeutic interventions.[1][2] This document synthesizes experimental data, details methodological protocols, and presents signaling and workflow diagrams to facilitate a deeper understanding of [¹⁸F]this compound's application in preclinical studies.

Quantitative Data Summary

The following tables summarize the key findings from studies utilizing [¹⁸F]this compound in different animal models. These studies consistently demonstrate the radiotracer's ability to detect changes in synaptic density associated with various pathological conditions.

Table 1: [¹⁸F]this compound Performance in Mouse Models of Alzheimer's Disease

Mouse ModelAgeKey FindingsReference
APP/PS112 monthsDecreased [¹⁸F]this compound uptake compared to wild-type (WT) mice, indicating reduced synaptic density.[1][3][1]
APPswe/PS1∆E912 monthsSignificant reduction in [¹⁸F]this compound signal, which was reversible with therapeutic intervention (BMS-984923).
APPNL-G-F/hMAPT (dKI)12 monthsReduced [¹⁸F]this compound uptake compared to WT mice.
Frem3-enKONot specifiedUtilized to study the role of FREM3 in synaptic plasticity, with [¹⁸F]SynVest-1 ([¹⁸F]this compound) used to measure synaptic density.

Table 2: [¹⁸F]this compound Performance in Rat Models

Rat ModelAgeKey FindingsReference
Zucker Diabetic Fatty (ZDF)12 monthsReduced cortical [¹⁸F]this compound uptake compared to age-matched Sprague-Dawley (SD) rats, suggesting synaptic loss in a model of type 2 diabetes.
Sprague-Dawley (SD)12 monthsServed as the control group for the ZDF rat study, establishing baseline [¹⁸F]this compound uptake.

Table 3: [¹⁸F]this compound Performance in Non-Human Primates

Animal ModelKey FindingsReference
Rhesus MonkeyHigh brain uptake with peak standardized uptake value (SUV) > 8, fast and reversible kinetics, and high specific binding to SV2A. [¹⁸F]this compound showed 46% higher mean binding potential (BPND) than ¹¹C-UCB-J.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments involving [¹⁸F]this compound.

In Vitro Binding Affinity Assay

The binding affinity of this compound to SV2A is a critical parameter. The inhibition constant (Ki) was determined to be 0.58 nM using rat brain homogenates and the radioligand ¹⁸F-SDM-2 in a competitive binding assay.

Radiosynthesis of [¹⁸F]this compound

[¹⁸F]this compound is prepared with high molar activity and radiochemical purity (>98%). The synthesis process is a critical step for ensuring the quality and reliability of the PET imaging results.

Animal Models and Preparation

A variety of animal models are utilized to study different aspects of neurodegenerative diseases. These include transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, APPswe/PS1∆E9) and rat models of related metabolic conditions (e.g., ZDF rats). Animals are housed under controlled conditions (temperature, light/dark cycle) with ad libitum access to food and water.

MicroPET Imaging

Positron Emission Tomography (PET) experiments are performed using a microPET/CT system. Animals are anesthetized, and the radiotracer ([¹⁸F]this compound) is injected intravenously. Dynamic or static PET scans are acquired to measure the uptake and distribution of the radiotracer in the brain. For quantitative analysis, standardized uptake values (SUV) or binding potentials (BP) are calculated.

Imaging Data Analysis

PET imaging data is processed and analyzed to quantify the levels of SV2A. This often involves co-registration of PET images with anatomical MRI scans for accurate region-of-interest (ROI) delineation. Statistical analyses are then performed to compare radiotracer uptake between different groups of animals.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of [¹⁸F]this compound in preclinical research.

cluster_0 [18F]this compound Binding to SV2A SDM8 [18F]this compound SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) SDM8->SV2A Binds to PET PET Signal SV2A->PET Generates

Caption: Binding of [¹⁸F]this compound to SV2A for PET imaging.

cluster_1 Experimental Workflow AnimalModel Animal Model (e.g., APP/PS1 Mouse) TracerInjection [18F]this compound Injection (Intravenous) AnimalModel->TracerInjection PETScan MicroPET/CT Scan TracerInjection->PETScan DataAnalysis Image Reconstruction & Data Analysis PETScan->DataAnalysis Results Quantification of Synaptic Density DataAnalysis->Results

Caption: General workflow for [¹⁸F]this compound PET imaging studies.

cluster_2 Logical Relationship in Disease Models Disease Neurodegenerative Disease (e.g., Alzheimer's) SynapseLoss Synaptic Loss Disease->SynapseLoss SV2A_reduction Reduced SV2A Expression SynapseLoss->SV2A_reduction PET_signal Decreased [18F]this compound PET Signal SV2A_reduction->PET_signal

Caption: Pathological cascade leading to reduced [¹⁸F]this compound signal.

References

Sdm-8 PET Imaging: A Comparative Guide to Reproducibility and Reliability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sdm-8 ([¹⁸F]this compound or [¹⁸F]SynVesT-1) Positron Emission Tomography (PET) imaging, focusing on its reproducibility and reliability for quantifying synaptic vesicle glycoprotein 2A (SV2A), a key marker of synaptic density. The information presented is collated from peer-reviewed experimental data to aid in the evaluation of this tracer for neuroscience research and clinical trials.

Performance Overview

This compound has emerged as a promising PET radiotracer for in vivo quantification of synaptic density.[1][2][3][4] Its favorable characteristics include high brain uptake, appropriate kinetic properties, and high specific binding signals.[1] A significant advantage of this compound is the use of the fluorine-18 isotope, which has a longer half-life (approximately 110 minutes) compared to carbon-11 (approximately 20 minutes). This extended half-life facilitates centralized production and distribution to PET centers without an on-site cyclotron, making it more suitable for multi-center clinical trials.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its primary comparator, [¹¹C]UCB-J, another well-established SV2A PET tracer.

Table 1: In Vitro and Radiochemical Properties

ParameterThis compound ([¹⁸F]this compound)[¹¹C]UCB-JReference(s)
Binding Affinity (Ki) 0.58 nM0.27 nM
Molar Activity 241.7 MBq/nmolNot specified in provided abstracts
Radiochemical Purity >98%Not specified in provided abstracts
Lipophilicity (logP) 2.322.46

Table 2: In Vivo Imaging Characteristics in Humans

ParameterThis compound ([¹⁸F]SynVesT-1)[¹¹C]UCB-JReference(s)
Peak Standardized Uptake Value (SUV) ~10 in putamenSimilar high uptake
Parent Fraction at 30 min 25 ± 6%27 ± 9%
Plasma Free Fraction (fP) 0.30 ± 0.02Not specified for humans in provided abstracts
Distribution Volume (VT) Range (mL/cm³) 3.4 (centrum semiovale) - 19.6 (putamen)Similar to this compound
Binding Potential (BPND) ~21% higher than [¹¹C]UCB-JBaseline for comparison
Absolute Test-Retest Variability (VT and BPND) < 9%Not specified in provided abstracts

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of PET imaging studies. Below are summaries of typical experimental protocols for this compound PET imaging as described in the cited literature.

Radiotracer Synthesis

[¹⁸F]this compound is synthesized with high molar activity and radiochemical purity (>98%).

Subject Preparation and PET Scan Acquisition
  • Subject Enrollment : Healthy volunteers or patient populations are recruited.

  • Tracer Administration : A bolus injection of [¹⁸F]this compound is administered intravenously. The injected activity is typically around 177.7 ± 9.7 MBq.

  • PET Scan Duration : Dynamic PET scans are acquired for up to 120 minutes. However, stable measurements of the total distribution volume (VT) can be achieved with a scan duration of 60 minutes.

  • Arterial Blood Sampling : Arterial blood samples are collected throughout the scan to measure the parent radiotracer concentration in plasma and its metabolites, which is necessary for generating a metabolite-corrected arterial input function for kinetic modeling.

Data Analysis and Kinetic Modeling
  • Region of Interest (ROI) Definition : ROIs are defined on co-registered magnetic resonance (MR) images to generate regional time-activity curves (TACs).

  • Kinetic Modeling : TACs are analyzed using kinetic models to quantify tracer binding. The one-tissue compartment (1TC) model has been found to be the most useful for quantitative analysis of [¹⁸F]SynVesT-1 imaging data. While the two-tissue compartment (2TC) model can also be used, its VT estimates can be unstable.

  • Outcome Measures : Key outcome measures include the total distribution volume (VT) and the non-displaceable binding potential (BPND). The centrum semiovale is typically used as the reference region for calculating BPND.

Visualizations

Role of SV2A in Synaptic Transmission

The following diagram illustrates the localization of Synaptic Vesicle Glycoprotein 2A (SV2A) on synaptic vesicles, which is the target of the this compound PET tracer. SV2A is involved in the regulation of neurotransmitter release.

SV2A_Localization cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal synaptic_vesicle Synaptic Vesicle neurotransmitter sv2a SV2A receptor Neurotransmitter Receptor neurotransmitter->receptor Binding calcium_channel Ca²⁺ Channel ca_ion Ca²⁺ ca_ion->synaptic_vesicle Triggers Fusion action_potential Action Potential action_potential->calcium_channel Depolarization sdm8 This compound PET Tracer sdm8->sv2a Binds to

Caption: Localization of SV2A on synaptic vesicles and binding of the this compound PET tracer.

Experimental Workflow for this compound PET Imaging

This diagram outlines the typical workflow for a clinical research study using this compound PET imaging.

Sdm8_Workflow cluster_preparation Preparation cluster_imaging Imaging Session cluster_analysis Data Analysis subject_recruitment Subject Recruitment & Consent tracer_injection IV Injection of [¹⁸F]this compound subject_recruitment->tracer_injection radiotracer_synthesis [¹⁸F]this compound Synthesis & QC radiotracer_synthesis->tracer_injection pet_acquisition Dynamic PET Scan (60-120 min) tracer_injection->pet_acquisition arterial_sampling Arterial Blood Sampling tracer_injection->arterial_sampling image_recon Image Reconstruction pet_acquisition->image_recon kinetic_modeling Kinetic Modeling (e.g., 1TC) arterial_sampling->kinetic_modeling roi_delineation ROI Delineation (with MRI) image_recon->roi_delineation roi_delineation->kinetic_modeling quantification Quantification of VT and BPND kinetic_modeling->quantification

Caption: Standard experimental workflow for a this compound PET imaging study.

Comparison with Alternatives

The primary alternative to this compound for imaging SV2A is [¹¹C]UCB-J. While both tracers show excellent properties for quantifying synaptic density, this compound offers key advantages.

  • Longer Half-Life : The fluorine-18 label of this compound provides a significant logistical advantage over the carbon-11 label of UCB-J, allowing for off-site production and distribution. This is a critical factor for large-scale, multi-center clinical trials.

  • Higher Binding Potential : Studies in humans have shown that this compound has a ~21% higher non-displaceable binding potential (BPND) than [¹¹C]UCB-J, which may translate to improved signal-to-noise ratio.

  • Excellent Reproducibility : this compound has demonstrated excellent test-retest reliability, with an absolute variability of less than 9% for both VT and BPND in humans, indicating high reproducibility of measurements.

Other ¹⁸F-labeled SV2A tracers, such as [¹⁸F]SDM-2 and [¹⁸F]SDM-16, have also been developed. [¹⁸F]SDM-2 exhibits faster kinetics than [¹¹C]UCB-J, while [¹⁸F]SDM-16 is noted for its high metabolic stability. The choice of tracer may depend on the specific research question and logistical considerations.

Conclusion

This compound ([¹⁸F]this compound or [¹⁸F]SynVesT-1) is a highly reliable and reproducible PET radiotracer for the in vivo quantification of synaptic density. Its excellent imaging characteristics, coupled with the logistical advantages of its fluorine-18 label, make it a superior choice for many applications, particularly large-scale and multi-center clinical trials in neurodegenerative and psychiatric disorders. The robust and reproducible data obtainable with this compound PET imaging can provide valuable insights into disease progression and the efficacy of novel therapeutic interventions targeting synaptic health.

References

Synaptic Density Imaging with Sdm-8 PET: A Comparative Guide for Correlating with Cognitive Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and reliable biomarkers to track cognitive decline in neurodegenerative diseases is paramount for advancing therapeutic development. Positron Emission Tomography (PET) imaging of synaptic vesicle glycoprotein 2A (SV2A) has emerged as a promising in vivo measure of synaptic density, a key pathological feature closely linked to cognitive impairment. This guide provides a comprehensive comparison of Sdm-8 ([¹⁸F]this compound or [¹⁸F]SynVesT-1) PET, a second-generation SV2A tracer, with other established PET imaging modalities, supported by experimental data, to inform research and clinical trial design.

At a Glance: this compound PET vs. Alternative Imaging Biomarkers

FeatureThis compound ([¹⁸F]SynVesT-1) PETAmyloid-β (Aβ) PET (e.g., [¹⁸F]Florbetapir)Tau PET (e.g., [¹⁸F]Flortaucipir)[¹⁸F]FDG PET
Primary Target Synaptic Vesicle Glycoprotein 2A (SV2A)Amyloid-β plaquesTau neurofibrillary tanglesGlucose metabolism
Biological Correlate Synaptic densityAβ pathologyTau pathologyNeuronal activity/dysfunction
Correlation with Cognition Strong correlation with cognitive decline, particularly in the context of underlying pathology.[1][2]Association with cognitive decline is present but can be inconsistent, as Aβ pathology can precede cognitive symptoms.[3][4][5]Strong correlation with cognitive impairment and disease severity.Correlates with dementia severity and can predict progression from mild cognitive impairment (MCI) to dementia.
Key Advantage Directly measures synaptic integrity, a proximal cause of cognitive symptoms.A specific marker for one of the hallmark pathologies of Alzheimer's disease (AD).Tracks the spread of tau pathology, which correlates well with clinical progression.Widely available and reflects overall neuronal health.
Limitations Synaptic loss is not specific to one disease.Aβ plaques can be present in cognitively normal individuals."Off-target" binding can occur in some brain regions.Not specific to the underlying pathology (e.g., Aβ or tau).

Quantitative Correlation of this compound PET with Cognitive and Pathological Markers

Recent studies have provided quantitative evidence supporting the correlation of this compound PET with cognitive outcomes and other established biomarkers of neurodegenerative disease.

Study FindingQuantitative DataCognitive Test(s)Disease PopulationReference
Inverse correlation with Aβ and Tau Strong inverse association between [¹⁸F]SynVesT-1 uptake and amyloid-β (Aβ) and tau PET deposition.Not directly correlated in this finding.Alzheimer's Disease (AD) and cognitively normal older adults.
Association with cognitive resilience Individuals with lower temporal gray matter volume but higher temporal [¹⁸F]SynVesT-1 uptake show preserved performance on the Mini-Mental State Examination (MMSE).Mini-Mental State Examination (MMSE)AD and cognitively normal older adults.
Synaptic loss in AD Significant reductions in SV2A binding in medial temporal and neocortical brain regions in early AD compared to cognitively normal participants.Not specified in the abstract.Early Alzheimer's Disease
Correlation with "A/T/N" biomarkers Synaptic density in the hippocampus and parahippocampal gyrus showed associations with AD biomarkers detected by both imaging and plasma tests.Not specified in the abstract.Cognitive impairment and normal cognition.

Experimental Protocols

This compound ([¹⁸F]SynVesT-1) PET Imaging Protocol (Human Studies)

This protocol is a generalized summary based on published first-in-human and clinical studies.

  • Radiotracer Synthesis: [¹⁸F]SynVesT-1 is synthesized from its precursor via nucleophilic substitution.

  • Subject Preparation: Subjects are typically fasted for at least 4 hours prior to the scan. An intravenous catheter is inserted for radiotracer injection and, in some studies, an arterial line for blood sampling to measure the arterial input function.

  • Radiotracer Injection: A bolus injection of approximately 185 MBq (5 mCi) of [¹⁸F]SynVesT-1 is administered intravenously.

  • PET Scan Acquisition: Dynamic PET scanning is initiated at the time of injection and continues for 60-90 minutes. A head-holding device is used to minimize motion.

  • Image Reconstruction and Analysis: PET data are reconstructed using standard algorithms (e.g., OSEM). Regional time-activity curves are generated by co-registering the PET images with the subject's MRI. Kinetic modeling (e.g., one-tissue compartment model) is applied to calculate the total distribution volume (VT) and binding potential (BPND). The centrum semiovale or cerebellar gray matter is often used as a reference region.

Cognitive Assessment Protocol

Cognitive assessments are typically administered within a short period of the PET scan. A comprehensive battery of neuropsychological tests is often used to assess various cognitive domains.

  • Global Cognition: Mini-Mental State Examination (MMSE) and Montreal Cognitive Assessment (MoCA).

  • Episodic Memory: Rey Auditory Verbal Learning Test (RAVLT), Logical Memory subtest of the Wechsler Memory Scale.

  • Executive Function: Trail Making Test Part B, Stroop Color and Word Test.

  • Language: Boston Naming Test, Verbal Fluency tests.

  • Visuospatial Function: Judgment of Line Orientation, Clock Drawing Test.

Visualizing the Workflow and Underlying Biology

Experimental Workflow for Correlating this compound PET with Cognitive Outcomes

G cluster_0 Subject Recruitment & Screening cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Correlation & Interpretation Recruitment Recruit Subjects (e.g., MCI, AD, Controls) InclusionExclusion Apply Inclusion/Exclusion Criteria Recruitment->InclusionExclusion Consent Informed Consent InclusionExclusion->Consent Cognitive Cognitive Assessment (MMSE, MoCA, etc.) Consent->Cognitive PET [18F]this compound PET Scan Consent->PET MRI Structural MRI Consent->MRI Cognitive_Scoring Cognitive Data Scoring Cognitive->Cognitive_Scoring PET_Analysis PET Image Processing & Quantification (V_T, BP_ND) PET->PET_Analysis MRI_Analysis MRI Analysis (Volumetrics) MRI->MRI_Analysis Correlation Statistical Correlation (PET vs. Cognitive Scores) PET_Analysis->Correlation MRI_Analysis->Correlation Cognitive_Scoring->Correlation Interpretation Interpretation of Findings Correlation->Interpretation

Caption: Experimental workflow for correlating this compound PET with cognitive outcomes.

Simplified Signaling Pathway of SV2A in Synaptic Function

G SV2A SV2A Synaptotagmin Synaptotagmin-1 SV2A->Synaptotagmin Interacts with Vesicle_Docking Synaptic Vesicle Docking/Priming SV2A->Vesicle_Docking Regulates Vesicle_Fusion Vesicle Fusion Synaptotagmin->Vesicle_Fusion Triggers Ca_ion Ca²⁺ Influx Ca_ion->Synaptotagmin Activates Vesicle_Docking->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Cognitive_Function Cognitive Function Neurotransmitter_Release->Cognitive_Function Underpins

Caption: Simplified role of SV2A in neurotransmitter release and cognition.

Conclusion

This compound ([¹⁸F]SynVesT-1) PET imaging offers a direct and quantitative measure of synaptic density, a crucial factor in cognitive function. The evidence to date demonstrates its strong correlation with cognitive outcomes and its potential as a sensitive biomarker for tracking disease progression and the effects of therapeutic interventions in neurodegenerative disorders. Compared to other PET modalities that measure downstream pathological events (Aβ and tau) or general metabolic activity (FDG), this compound PET provides a more proximal link to the synaptic failure that underlies cognitive decline. As research progresses, longitudinal studies will further elucidate the predictive power of this compound PET in forecasting cognitive trajectories and its utility as a primary endpoint in clinical trials for synaptic-modifying therapies.

References

A Head-to-Head Comparison of Tau PET Imaging with Other Neuroimaging and Fluid Biomarkers for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the "Sdm-8" Biomarker: Initial literature searches did not yield any information on a neuroimaging biomarker referred to as "this compound." Consequently, this guide provides a comparative analysis of a well-established and clinically relevant biomarker, Tau Positron Emission Tomography (PET) using the [18F]flortaucipir tracer , against other key biomarkers in the field of Alzheimer's disease (AD) research and diagnostics. This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of performance, experimental data, and methodologies.

Introduction to Neuroimaging Biomarkers in Alzheimer's Disease

The diagnosis and monitoring of Alzheimer's disease rely on a multimodal approach, integrating clinical assessments with a variety of biomarkers. The AT(N) framework categorizes these markers based on the pathology they detect: "A" for amyloid-β plaques, "T" for aggregated tau neurofibrillary tangles (NFTs), and "N" for neurodegeneration. Tau pathology, in particular, is strongly correlated with the severity of cognitive impairment in AD.[1] Tau PET imaging, using tracers like [18F]flortaucipir, allows for the in-vivo quantification and visualization of the brain's tau burden, offering valuable diagnostic and prognostic information.[1][2]

This guide compares the performance of [18F]flortaucipir Tau PET with other established biomarkers:

  • Amyloid PET: Visualizes amyloid-β plaque deposition.

  • Cerebrospinal Fluid (CSF) Analysis: Measures levels of Aβ42, total tau (t-tau), and phosphorylated tau (p-tau181).

  • Structural Magnetic Resonance Imaging (sMRI): Detects brain atrophy, a marker of neurodegeneration.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of [18F]flortaucipir Tau PET in comparison to other leading biomarkers for Alzheimer's disease.

Table 1: Diagnostic Accuracy for Alzheimer's Disease

Biomarker/MethodSensitivitySpecificityArea Under the Curve (AUC)Citation(s)
[18F]flortaucipir PET (Temporal Meta-ROI) 89.9% - 96.8%87.9% - 90.6%0.92 - 0.95[3]
Amyloid PET (Global Neocortical) 97%83%0.92 - 0.93[4]
CSF p-tau181/Aβ42 Ratio 94% - 98%80%0.92 - 0.98
CSF Aβ42/t-tau Ratio 97%83%0.93 - 0.94
Structural MRI (Hippocampal Volume) Not reportedNot reported0.63 - 0.75

Table 2: Longitudinal Changes and Prognostic Value

BiomarkerKey Longitudinal FindingCorrelation with Cognitive DeclineCitation(s)
[18F]flortaucipir PET Significant annual increase in cortical SUVr in amyloid-positive individuals (approx. 3-5%).Baseline and change in SUVr are significantly associated with the rate of cognitive decline.
Amyloid PET Signal tends to plateau early in the disease course.Weaker correlation with cognitive decline compared to Tau PET.
CSF Biomarkers Levels remain relatively stable after the initial pathological changes.Ratios (e.g., p-tau/Aβ42) can predict future cognitive decline.
Structural MRI Measures progressive rates of brain atrophy.Atrophy rates correlate with cognitive decline.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biomarker studies. Below are summarized protocols for the key experimental procedures cited.

[18F]flortaucipir PET Imaging Protocol

This protocol is based on guidelines for clinical and research use of [18F]flortaucipir.

  • Patient Preparation:

    • No specific dietary restrictions are required.

    • Patients should be well-hydrated.

    • A review of the patient's medical history is conducted to identify any contraindications for PET scanning.

  • Radiotracer Administration:

    • A standard intravenous dose of 370 MBq (10 mCi) of [18F]flortaucipir is administered as a slow bolus.

  • Image Acquisition:

    • A 20-minute PET scan is typically initiated 80 minutes after the tracer injection.

    • The patient's head should be positioned to include the entire brain, including the cerebellum, within the scanner's field of view.

    • Co-registration with a recent structural image (MRI or CT) is recommended for accurate anatomical localization.

  • Image Processing and Analysis:

    • Images are reconstructed using standard algorithms (e.g., 3D Ordered Subset Expectation Maximization - OSEM).

    • For quantitative analysis, Standardized Uptake Value Ratios (SUVRs) are calculated. This involves normalizing the tracer uptake in specific regions of interest (ROIs) to a reference region, typically the cerebellar gray matter.

    • For visual interpretation, images are assessed for the presence and distribution of tracer uptake beyond background levels, following a pattern consistent with Braak staging of tau pathology. A positive scan is generally defined by uptake in the posterolateral temporal, occipital, or parietal/precuneus regions that is greater than 1.65 times the cerebellar uptake.

CSF Biomarker Analysis Protocol
  • Sample Collection:

    • Cerebrospinal fluid is collected via lumbar puncture.

    • Standardized collection procedures are followed to minimize pre-analytical variability.

  • Sample Processing and Storage:

    • CSF samples are centrifuged to remove cellular components.

    • Aliquots are stored at -80°C until analysis.

  • Immunoassay Analysis:

    • Concentrations of Aβ42, total tau, and p-tau181 are measured using validated immunoassays, such as ELISA or automated platforms (e.g., INNO-BIA AlzBio3).

    • Ratios of these biomarkers (e.g., p-tau181/Aβ42) are calculated, as they often provide better diagnostic accuracy than individual analytes.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the use of these neuroimaging biomarkers.

G cluster_0 Patient Evaluation cluster_1 Biomarker Assessment cluster_2 Diagnosis & Staging Patient Patient with Cognitive Complaint Clinical Comprehensive Clinical & Neuropsychological Assessment Patient->Clinical InitialBio Initial Biomarker Testing (e.g., Plasma Aβ42/40, p-tau217) Clinical->InitialBio sMRI Structural MRI Clinical->sMRI Initial structural assessment AmyloidPET Amyloid PET InitialBio->AmyloidPET If positive or ambiguous CSF CSF Analysis (Aβ, t-tau, p-tau) InitialBio->CSF Alternative to PET TauPET Tau PET ([18F]flortaucipir) AmyloidPET->TauPET Guides interpretation Integration Data Integration (AT(N) Framework) AmyloidPET->Integration TauPET->Integration CSF->Integration sMRI->Integration Diagnosis Etiological Diagnosis (e.g., Alzheimer's Disease) Integration->Diagnosis Staging Disease Staging & Prognosis Diagnosis->Staging

Figure 1: A typical experimental workflow for the diagnostic evaluation of a patient with cognitive impairment, incorporating various biomarker assessments.

G cluster_A Amyloid (A) Status cluster_T Tau (T) Status cluster_N Neurodegeneration (N) Status cluster_Diagnosis Diagnostic Interpretation start Patient with Suspected AD A_status Amyloid PET or CSF Aβ42/40 start->A_status A_pos A+ A_status->A_pos Positive A_neg A- A_status->A_neg Negative T_status Tau PET ([18F]flortaucipir) or CSF p-tau A_pos->T_status Non_AD Non-AD Pathophysiology (A-) A_neg->Non_AD T_pos T+ T_status->T_pos Positive T_neg T- T_status->T_neg Negative N_status Structural MRI or FDG-PET T_pos->N_status AD_patho_change AD Pathophysiologic Change (A+T-) T_neg->AD_patho_change N_pos N+ N_status->N_pos Positive N_neg N- N_status->N_neg Negative AD_continuum Alzheimer's Continuum (A+T+) N_pos->AD_continuum N_neg->AD_continuum

Figure 2: Logical relationship diagram illustrating the AT(N) framework for Alzheimer's disease diagnosis using multiple biomarkers.

Conclusion

[18F]flortaucipir Tau PET is a powerful biomarker that provides high diagnostic accuracy for Alzheimer's disease, outperforming structural MRI and showing comparable, and in some cases superior, prognostic value to amyloid PET and CSF measures. Its ability to quantify tau pathology, which is closely linked to neurodegeneration and cognitive symptoms, makes it an invaluable tool in the differential diagnosis of dementia and for monitoring disease progression. While amyloid PET and CSF analysis are crucial for identifying the presence of amyloid pathology (the "A" in the AT(N) framework), Tau PET is essential for staging the disease and predicting cognitive decline (the "T"). The choice of biomarker often depends on factors such as availability, cost, and the specific clinical or research question being addressed. A multimodal approach, integrating information from several biomarkers, remains the gold standard for a comprehensive assessment of Alzheimer's disease.

References

The Future of Clinical Trials in Neurodegenerative Disease: Validating Sdm-8 as a Surrogate Endpoint

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of clinical trials for neurodegenerative diseases is undergoing a significant transformation, driven by the urgent need for effective therapies and more efficient drug development pathways. A key aspect of this evolution is the validation and adoption of reliable surrogate endpoints that can predict clinical benefit. While the reduction of amyloid-beta plaques, measured by positron emission tomography (PET), has gained acceptance as a surrogate endpoint for accelerated approval in Alzheimer's disease, the scientific community is actively exploring novel biomarkers that may offer a more direct measure of synaptic integrity and neuronal health.[1][2][3][4][5] One such promising candidate is Sdm-8 , a radiotracer for PET imaging of synaptic vesicle glycoprotein 2A (SV2A), providing a quantitative measure of synaptic density.

This guide provides a comprehensive comparison of this compound ([18F]this compound or [18F]SynVesT-1) with the established amyloid-beta PET imaging as surrogate endpoints in clinical trials for neurodegenerative diseases. We present supporting experimental data, detailed methodologies, and visualizations to aid researchers in understanding the potential of this compound to revolutionize how we assess therapeutic efficacy in conditions like Alzheimer's disease, Parkinson's disease, and other synaptopathies.

Quantitative Comparison of Surrogate Endpoints

The following table summarizes the key characteristics of [18F]this compound PET and Amyloid-beta PET as surrogate endpoints.

Feature[18F]this compound (SV2A PET)Amyloid-beta PET
Biological Target Synaptic Vesicle Glycoprotein 2A (SV2A)Amyloid-beta (Aβ) plaques
Biological Rationale Directly measures synaptic density, a key correlate of cognitive function. Synaptic loss is an early event in many neurodegenerative diseases.Measures the burden of Aβ plaques, a hallmark pathology of Alzheimer's disease. The amyloid cascade hypothesis posits that Aβ is an upstream initiator of the disease process.
Regulatory Status Investigational. Not yet a validated surrogate endpoint for drug approval.Accepted by the FDA as a "reasonably likely" surrogate endpoint for accelerated approval in Alzheimer's disease.
Tracer Examples [18F]this compound ([18F]SynVesT-1), [11C]UCB-J, [18F]SynVesT-2[18F]Florbetapir, [18F]Florbetaben, [18F]Flutemetamol
Quantitative Measures Standardized Uptake Value Ratio (SUVR), Distribution Volume (VT), Non-displaceable Binding Potential (BPND)Standardized Uptake Value Ratio (SUVR), Centiloid scale
Correlation with Cognition Strong correlation between reduced SV2A binding and cognitive decline has been demonstrated in several studies.Correlation between amyloid plaque reduction and cognitive improvement is still under investigation, with some studies showing a weak association.
Potential Advantages - Direct measure of synaptic integrity.- Applicable to a broader range of neurodegenerative diseases (synaptopathies).- May be more sensitive to early disease stages and therapeutic interventions that preserve synapses.- Established pathway for accelerated drug approval in Alzheimer's disease.- Well-characterized tracers and analysis methods.
Limitations - Not yet validated as a surrogate endpoint.- Requires further longitudinal studies to establish a definitive link between changes in SV2A and long-term clinical outcomes.- The causal link between amyloid plaque removal and clinical benefit is still debated.- Amyloid plaques can be present in cognitively normal individuals.

Experimental Protocols

[18F]this compound PET Imaging Protocol

A typical experimental protocol for [18F]this compound PET imaging in a clinical trial setting involves the following steps:

  • Radiotracer Synthesis: [18F]this compound is synthesized with high molar activity and radiochemical purity.

  • Subject Preparation: Participants are positioned in the PET scanner, and a transmission scan is performed for attenuation correction. An arterial line may be placed for blood sampling to measure the arterial input function.

  • Tracer Administration: A bolus injection of [18F]this compound (typically 180 ± 7 MBq) is administered intravenously.

  • PET Scan Acquisition: A dynamic PET scan is acquired for 90-120 minutes post-injection.

  • Blood Sampling and Analysis: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites. The plasma free fraction is also determined.

  • Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves (TACs) are generated for various brain regions of interest.

  • Kinetic Modeling: Regional distribution volume (VT) is computed from the TACs using kinetic models such as the one-tissue or two-tissue compartment model. The non-displaceable binding potential (BPND) can then be calculated to quantify SV2A density.

Amyloid-beta PET Imaging Protocol

The protocol for amyloid-beta PET imaging is generally simpler and more standardized:

  • Radiotracer Synthesis: An FDA-approved 18F-labeled amyloid tracer (e.g., [18F]Florbetapir) is used.

  • Subject Preparation: The participant is positioned in the PET scanner.

  • Tracer Administration: A bolus injection of the amyloid tracer is administered intravenously.

  • PET Scan Acquisition: A static PET scan is typically acquired for 10-20 minutes, starting 30-50 minutes after tracer injection.

  • Image Analysis: The PET images are visually assessed by trained readers for the presence of significant amyloid plaque burden (positive or negative scan). Quantitative analysis using the Standardized Uptake Value Ratio (SUVR) is also performed, often normalized to a reference region like the cerebellum to derive a Centiloid value.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biology and experimental processes, the following diagrams are provided in Graphviz DOT language.

SV2A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Synaptic Vesicle Synaptic Vesicle SV2A SV2A Synaptic Vesicle->SV2A contains Released Neurotransmitter Released Neurotransmitter Synaptic Vesicle->Released Neurotransmitter releases This compound [18F]this compound SV2A->this compound binds to Neurotransmitter Neurotransmitter Receptor Receptor Released Neurotransmitter->Receptor binds to Neuronal Signal Neuronal Signal Receptor->Neuronal Signal activates

Caption: this compound binding to SV2A on synaptic vesicles.

Sdm8_PET_Workflow Subject Recruitment Subject Recruitment Informed Consent Informed Consent Subject Recruitment->Informed Consent Radiotracer Synthesis ([18F]this compound) Radiotracer Synthesis ([18F]this compound) Informed Consent->Radiotracer Synthesis ([18F]this compound) Tracer Injection Tracer Injection Radiotracer Synthesis ([18F]this compound)->Tracer Injection Dynamic PET Scan (90-120 min) Dynamic PET Scan (90-120 min) Tracer Injection->Dynamic PET Scan (90-120 min) Arterial Blood Sampling Arterial Blood Sampling Dynamic PET Scan (90-120 min)->Arterial Blood Sampling Image Reconstruction Image Reconstruction Dynamic PET Scan (90-120 min)->Image Reconstruction Metabolite Analysis Metabolite Analysis Arterial Blood Sampling->Metabolite Analysis Kinetic Modeling Kinetic Modeling Metabolite Analysis->Kinetic Modeling Image Reconstruction->Kinetic Modeling Quantification of SV2A Density (VT, BPND) Quantification of SV2A Density (VT, BPND) Kinetic Modeling->Quantification of SV2A Density (VT, BPND) Correlation with Clinical Outcomes Correlation with Clinical Outcomes Quantification of SV2A Density (VT, BPND)->Correlation with Clinical Outcomes

Caption: Experimental workflow for an [18F]this compound PET study.

Conclusion

[18F]this compound PET imaging of SV2A holds immense promise as a next-generation surrogate endpoint for clinical trials in neurodegenerative diseases. Its ability to directly quantify synaptic density, a fundamental pathological process closely linked to cognitive decline, offers a potential advantage over existing biomarkers that measure downstream or less direct pathological events. While amyloid-beta PET has paved the way for biomarker-driven drug development and accelerated approvals in Alzheimer's disease, the validation of this compound as a surrogate endpoint could broaden the scope of this approach to a wider range of neurological disorders and facilitate the development of novel synapto-protective therapies.

Further longitudinal studies are imperative to unequivocally establish the relationship between changes in SV2A density as measured by [18F]this compound and long-term clinical outcomes. Collaboration between academia, industry, and regulatory agencies will be crucial to advance the validation of this compound and other promising synaptic biomarkers, ultimately accelerating the delivery of effective treatments to patients in need.

References

A Comparative Guide: [¹⁸F]Sdm-8 PET Imaging versus Post-Mortem Tissue Analysis for Synaptic Density Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of synaptic density is crucial for understanding the pathophysiology of various neurological and psychiatric disorders and for the development of novel therapeutics. The synaptic vesicle glycoprotein 2A (SV2A) has emerged as a reliable biomarker for synaptic density. This guide provides a comprehensive comparison of two key methodologies for assessing SV2A levels: in-vivo Positron Emission Tomography (PET) imaging with the radiotracer [¹⁸F]Sdm-8 and traditional ex-vivo post-mortem tissue analysis.

At a Glance: [¹⁸F]this compound PET vs. Post-Mortem Analysis

Feature[¹⁸F]this compound PET ImagingPost-Mortem Tissue Analysis (Autoradiography, Western Blot, IHC)
Methodology In-vivo, non-invasive imagingEx-vivo, invasive tissue analysis
Subject Living organisms (longitudinal studies possible)Deceased subjects (single time point)
Primary Output Quantitative maps of radiotracer binding (e.g., BPnd, SUVR, VT)Quantitative protein levels (e.g., fmol/mg tissue, optical density)
Spatial Resolution MillimetersMicrometers
Strengths - Non-invasive, enabling longitudinal studies in the same subject.- Provides a whole-brain, three-dimensional view of synaptic density.- High translational potential from preclinical to clinical studies.- High resolution, allowing for cell- and synapse-level analysis.- Direct measurement of protein, providing a "gold standard" for validation.- Allows for multiple parallel analyses on the same tissue (e.g., proteomics, genomics).
Limitations - Lower spatial resolution compared to microscopy.- Indirect measurement of the target protein.- Requires specialized and expensive equipment (cyclotron, PET scanner).- Invasive, end-point measurement.- Prone to post-mortem artifacts (e.g., protein degradation).- Limited to the specific brain regions sampled.

Quantitative Data Comparison

The following tables summarize representative quantitative data obtained from both [¹⁸F]this compound PET imaging and post-mortem tissue analysis for SV2A. It is important to note that a direct head-to-head comparison of [¹⁸F]this compound PET and post-mortem data in the same human subjects has not yet been published. However, extensive validation studies with the closely related SV2A PET tracer [¹¹C]UCB-J have demonstrated a strong correlation between in-vivo PET signals and post-mortem SV2A levels, supporting the validity of PET as a reliable measure of synaptic density.

Table 1: Representative Quantitative Data from [¹⁸F]this compound PET Imaging in Humans

ParameterBrain RegionValue (approx.)Description
Binding Potential (BPnd) Cingulate Cortex4.5A measure of the density of available SV2A binding sites.
Brainstem0.8
Peak Standardized Uptake Value (SUV) Gray Matter Regions> 8A semi-quantitative measure of radiotracer uptake, normalized to injected dose and body weight.[1]
Distribution Volume (VT) Cingulate Cortex~31 mL/cm³A measure of the total radiotracer distribution in a region, including specific and non-specific binding.[2]
Centrum Semiovale~6.6 mL/cm³

Table 2: Representative Quantitative Data from Post-Mortem SV2A Tissue Analysis

MethodBrain RegionValue (approx.)Description
Autoradiography ([³H]UCB-J) Frontal Cortex497 fmol/mg tissue equivalentBmax (maximum binding site density) determined from saturation binding assays.[3]
Western Blot Hippocampus25% reduction in a disease modelRelative quantification of SV2A protein levels compared to a control group.[4]
Homologous Competitive Binding Assay Mouse Brain HomogenateBmax: 4.54 pmol/mg proteinMaximum binding capacity determined from competitive binding experiments.[5]

Experimental Protocols

[¹⁸F]this compound PET Imaging Workflow

The in-vivo assessment of synaptic density using [¹⁸F]this compound PET follows a standardized procedure from radiotracer administration to data analysis.

  • Radiotracer Administration: A bolus of [¹⁸F]this compound is administered intravenously to the subject. The injected activity for human studies is typically around 180 MBq.

  • PET Scan Acquisition: Dynamic PET scanning is initiated immediately after injection and continues for 60-90 minutes.

  • Arterial Blood Sampling: To generate a metabolite-corrected arterial input function, arterial blood samples are collected throughout the scan.

  • Image Reconstruction and Analysis: PET data are reconstructed into a series of three-dimensional images over time. Regions of interest (ROIs) are drawn on co-registered magnetic resonance (MR) images.

  • Kinetic Modeling: Time-activity curves (TACs) for each ROI are generated and fitted with pharmacokinetic models (e.g., one-tissue or two-tissue compartment models) to derive quantitative parameters such as VT and BPnd.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis p1 Subject Preparation & Positioning a1 IV Injection of [¹⁸F]this compound p1->a1 p2 [¹⁸F]this compound Radiotracer Synthesis p2->a1 a2 Dynamic PET Scan (60-90 min) a1->a2 a3 Arterial Blood Sampling a1->a3 an1 Image Reconstruction a2->an1 an4 Kinetic Modeling a3->an4 an2 Co-registration with MRI an1->an2 an3 ROI Definition an2->an3 an3->an4 an5 Quantification (BPnd, VT, SUVR) an4->an5

Fig. 1: Experimental workflow for [¹⁸F]this compound PET imaging.
Post-Mortem Tissue Analysis Workflow

Post-mortem analysis provides a direct measure of SV2A protein levels in brain tissue. The workflow involves tissue harvesting, preparation, and subsequent biochemical assays.

  • Tissue Harvesting and Storage: Brain tissue is collected post-mortem and rapidly frozen or fixed to preserve protein integrity. Tissues are stored at -80°C.

  • Tissue Preparation: For autoradiography, frozen tissue is sectioned using a cryostat. For Western blotting, tissue is homogenized and lysed to extract proteins.

  • Autoradiography: Tissue sections are incubated with a radiolabeled ligand (e.g., [³H]UCB-J), washed, and exposed to a phosphor screen or film to visualize the distribution and density of SV2A.

  • Western Blotting: Protein lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with a primary antibody specific for SV2A, followed by a secondary antibody for detection.

  • Quantification: The signal from autoradiography or Western blotting is quantified using densitometry and normalized to a loading control (for Western blot) or tissue weight.

G cluster_harvest Tissue Collection cluster_prep Preparation cluster_assay Assay cluster_quant Quantification h1 Post-Mortem Brain Tissue Harvesting h2 Tissue Freezing or Fixation h1->h2 p1 Cryosectioning (for Autoradiography/IHC) h2->p1 p2 Homogenization & Lysis (for Western Blot) h2->p2 as1 Autoradiography with Radioligand p1->as1 as3 Immunohistochemistry (IHC) p1->as3 as2 Western Blot with SV2A Antibody p2->as2 q1 Densitometry Analysis as1->q1 as2->q1 as3->q1 q2 Normalization q1->q2 q3 Statistical Analysis q2->q3

Fig. 2: Experimental workflow for post-mortem tissue analysis.

Conclusion

[¹⁸F]this compound PET imaging and post-mortem tissue analysis are complementary techniques for assessing synaptic density. [¹⁸F]this compound PET offers the significant advantage of non-invasive, longitudinal measurement of SV2A in the living brain, making it an invaluable tool for clinical research and drug development. Post-mortem analysis, while being an end-point measurement, provides high-resolution, direct quantification of SV2A protein and remains the gold standard for validating in-vivo imaging findings. The strong correlation established between SV2A PET tracers and post-mortem measures instills confidence in the use of [¹⁸F]this compound PET as a reliable surrogate marker for synaptic density in both preclinical and clinical settings. The choice of methodology will ultimately depend on the specific research question, available resources, and the need for longitudinal data.

References

Safety Operating Guide

Navigating the Disposal of Sdm-8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the proper disposal procedures for Sdm-8, also known as SynVesT-1, a PET radiopharmaceutical used in neuroscience research. Due to its specific chemical properties and application, the disposal of this compound and its associated waste requires a multi-faceted approach, addressing its organic chemical structure, potential radioactive isotope labeling, and possible contaminants from its synthesis.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2242777-37-1) was not located during the compilation of this guide. The following procedures are based on the known chemical composition of this compound, general best practices for the disposal of analogous chemical structures, and specific guidance for waste streams potentially generated during its use and synthesis. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Understanding the Chemical Profile of this compound

This compound, with the IUPAC name (R)-4-(3,5-difluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one and chemical formula C₁₇H₁₆F₂N₂O, is a fluorinated heterocyclic compound. In its application as a PET imaging agent, it is often radiolabeled with Fluorine-18 (¹⁸F), a positron-emitting radionuclide with a half-life of approximately 110 minutes. Furthermore, the synthesis of this compound may involve the use of organotin precursors, which could result in organotin-contaminated waste streams.

Therefore, the disposal of this compound and its related materials must be considered from three perspectives:

  • Chemical Waste: The organic molecule itself.

  • Radioactive Waste: If using ¹⁸F-labeled this compound.

  • Hazardous Waste: Potential for organotin contamination from synthesis.

Experimental Protocols for Waste Stream Management

Effective disposal begins with proper segregation and handling of waste at the point of generation. The following protocols outline the recommended procedures for managing different waste streams associated with this compound.

Protocol 1: Segregation of this compound Waste
  • Non-Radioactive Chemical Waste:

    • Collect unused this compound, solutions, and contaminated consumables (e.g., pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound (SynVesT-1)," and the primary hazards (e.g., "Fluorinated Organic Compound").

    • Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Radioactive Waste (¹⁸F-labeled this compound):

    • All waste contaminated with ¹⁸F-Sdm-8 must be segregated into designated radioactive waste containers.

    • These containers must be clearly labeled with the universal radiation symbol, the radionuclide (¹⁸F), the date, and the initial activity.

    • Due to the short half-life of ¹⁸F, a "decay-in-storage" protocol is the most common and effective disposal method.[1][2][3]

  • Organotin-Contaminated Waste:

    • If this compound synthesis is performed in-house, any waste streams potentially containing organotin precursors (e.g., from reaction quenching or glassware cleaning) must be collected separately.

    • This waste should be placed in a dedicated container labeled "Hazardous Waste - Contains Organotin Compounds."[4][5]

Protocol 2: Disposal Procedures
  • Non-Radioactive this compound Chemical Waste:

    • Once the hazardous waste container is full or has reached its accumulation time limit, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.

    • Do not dispose of this waste down the drain or in regular trash.

  • ¹⁸F-labeled this compound Radioactive Waste:

    • Store the sealed and labeled radioactive waste containers in a designated and shielded decay-in-storage area.

    • The storage duration should be at least 10 half-lives of ¹⁸F. Given the half-life of ~110 minutes, a storage period of 24 hours is generally sufficient for the radioactivity to decay to negligible levels.

    • After the decay period, the waste must be monitored with a suitable radiation detection instrument to ensure it is at background levels.

    • Once confirmed to be non-radioactive, the waste can be disposed of as chemical waste, following the procedure outlined in Protocol 2.1.

  • Organotin-Contaminated Waste:

    • Organotin compounds are highly toxic and require special handling.

    • This waste stream must be disposed of through your institution's hazardous waste program.

    • Never attempt to neutralize or treat organotin waste unless you are specifically trained and equipped to do so, following established and approved protocols.

Data Presentation: Summary of Disposal Parameters

The following table summarizes the key disposal parameters for the different waste streams associated with this compound.

Waste StreamPrimary HazardRecommended ContainerDisposal MethodKey Considerations
This compound (Non-Radioactive) Chemical (Fluorinated Heterocycle)Labeled, leak-proof hazardous waste containerIncineration by a licensed hazardous waste facilitySegregate from incompatible materials.
¹⁸F-Sdm-8 RadioactiveLabeled, shielded radioactive waste containerDecay-in-storage followed by disposal as chemical wasteStore for at least 10 half-lives (~24 hours). Monitor for radioactivity before final disposal.
Organotin-Contaminated Waste High ToxicityDedicated, labeled hazardous waste container for organotinsSpecialized hazardous waste disposalDo not mix with other waste streams. Handle with extreme caution.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste.

G This compound Disposal Workflow start This compound Waste Generation is_radioactive Is the waste radiolabeled with ¹⁸F? start->is_radioactive is_organotin Is the waste from synthesis and potentially contain organotins? is_radioactive->is_organotin No radioactive_waste Segregate into ¹⁸F Radioactive Waste Container is_radioactive->radioactive_waste Yes organotin_waste Segregate into Organotin Waste Container is_organotin->organotin_waste Yes chemical_waste Segregate into Chemical Waste Container is_organotin->chemical_waste No decay_in_storage Decay-in-Storage (min. 24 hours) radioactive_waste->decay_in_storage dispose_organotin Dispose as Organotin Waste (via EHS) organotin_waste->dispose_organotin dispose_chemical Dispose as Chemical Waste (via EHS) chemical_waste->dispose_chemical monitor_radioactivity Monitor for Radioactivity decay_in_storage->monitor_radioactivity background_level At Background Level? monitor_radioactivity->background_level background_level->dispose_chemical Yes consult_ehs Consult EHS for Further Decay or Disposal background_level->consult_ehs No

Caption: A flowchart illustrating the segregation and disposal pathways for this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.

References

Essential Safety and Logistical Guidance for Handling Sdm-8 (SynVesT-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial, immediate safety and logistical information for the handling of Sdm-8, also known as SynVesT-1, a positron emission tomography (PET) radiopharmaceutical. The following procedural guidance is intended to ensure the safe operational use and disposal of this compound in a laboratory setting. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on established safety protocols for PET radiopharmaceuticals and general chemical safety principles for fluorine-containing compounds.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

This compound is a PET radiopharmaceutical, and its handling requires strict adherence to radiation safety protocols. The primary immediate concern is minimizing exposure to ionizing radiation. Additionally, as a difluoro-analog of UCB-J, general chemical handling precautions should be observed.

Recommended Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize both radiological and potential chemical exposure.

PPE CategoryItemSpecifications and Use
Body Protection Laboratory CoatStandard lab coat to be worn at all times in the designated work area.
Lead ApronRecommended when handling higher activity levels of [18F]SynVesT-1 to reduce radiation dose to the torso.
Hand Protection Disposable Nitrile GlovesDouble gloving is recommended. Change gloves frequently, especially if contamination is suspected.
Tongs or ForcepsUse to handle vials and other equipment containing this compound to increase distance and reduce exposure.
Eye and Face Protection Safety Glasses with Side ShieldsTo protect against splashes of chemical or radioactive material.
Face ShieldTo be used in conjunction with safety glasses when there is a higher risk of splashes, such as during aliquoting.
Radiation Monitoring DosimeterAll personnel handling this compound must wear a personal dosimeter to monitor radiation exposure. Both whole-body and ring dosimeters (for extremities) are recommended.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from receipt to use.

Receiving and Storage
  • Visual Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Radiation Survey: Use a survey meter to monitor the external surface of the package for radiation levels.

  • Unpacking: Unpack the vial in a designated "hot lab" or a controlled area behind appropriate shielding (e.g., lead bricks).

  • Storage: Store the this compound vial in a lead-shielded container in a designated and labeled radioactive materials storage area. Adhere to the storage conditions specified by the supplier, which may include refrigeration or freezing.

Preparation and Use
  • Work Area Preparation: Designate a specific work area for handling this compound. Cover the work surface with absorbent, plastic-backed paper.

  • Shielding: All operations involving open sources of this compound must be conducted behind lead shielding to minimize radiation exposure.

  • Aliquoting: If necessary to aliquot the stock solution, use remote handling tools such as tongs. Perform this procedure in a fume hood or a shielded hot cell.

  • Labeling: Clearly label all vials and containers with the radiopharmaceutical name, activity, and date.

Disposal Plan

Radioactive waste must be managed according to institutional and regulatory guidelines.

Waste Segregation and Disposal
Waste TypeSegregation and StorageDisposal Method
Liquid Waste Collect in a designated, labeled, and shielded container.Allow for radioactive decay in storage until radiation levels are indistinguishable from background, then dispose of as chemical waste, following institutional protocols.
Solid Waste (Gloves, paper, etc.) Place in a designated, labeled, and shielded solid waste container.Allow for radioactive decay in storage. Once decayed to background levels, dispose of as regular laboratory waste, unless otherwise contaminated with hazardous chemicals.
Sharps (Needles, etc.) Dispose of immediately in a designated, puncture-proof, and shielded sharps container.Follow institutional guidelines for radioactive sharps disposal, which typically involves decay-in-storage followed by disposal as medical waste.

Experimental Protocols: General Guidelines

While specific experimental protocols will vary, the following general principles should be applied when working with this compound.

In Vitro Studies

For experiments involving cell cultures or tissue samples, all handling of this compound should occur in a designated radioactive work area. Use dedicated equipment (pipettes, incubators, etc.) for radioactive work whenever possible.

In Vivo Studies

When administering this compound to animals, ensure that the animals are housed in a designated area for radioactive animals. All animal waste (bedding, excreta) must be treated as radioactive waste and disposed of accordingly.

Mandatory Visualizations

The following diagrams illustrate key procedural workflows for handling this compound.

Handling_Workflow This compound Handling Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Survey Survey for Radiation Inspect->Survey Unpack Unpack in Shielded Area Survey->Unpack Store Store in Shielded Container Unpack->Store Prepare_Area Prepare Work Area Store->Prepare_Area Aliquot Aliquot Behind Shielding Prepare_Area->Aliquot Experiment Perform Experiment Aliquot->Experiment Segregate Segregate Waste Experiment->Segregate Decay Decay-in-Storage Segregate->Decay Dispose Dispose per Protocol Decay->Dispose

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

PPE_Decision_Tree PPE Selection for this compound Handling Start Handling this compound? Basic_PPE Lab Coat Safety Glasses Nitrile Gloves Dosimeter Start->Basic_PPE Yes High_Activity High Activity or Splash Potential? Basic_PPE->High_Activity Advanced_PPE Add Lead Apron Add Face Shield Use Tongs High_Activity->Advanced_PPE Yes Work_Complete Work Complete High_Activity->Work_Complete No Advanced_PPE->Work_Complete

Caption: A decision tree for selecting the appropriate level of PPE when handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sdm-8
Reactant of Route 2
Reactant of Route 2
Sdm-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.